molecular formula C8H10O2 B100944 Octa-3,5-diyne-1,8-diol CAS No. 15808-23-8

Octa-3,5-diyne-1,8-diol

Cat. No.: B100944
CAS No.: 15808-23-8
M. Wt: 138.16 g/mol
InChI Key: FGTGRNYBZPTINT-UHFFFAOYSA-N
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Description

Octa-3,5-diyne-1,8-diol is a significant monomer in the field of solid-state topochemical polymerization research. Its primary research value lies in its ability to undergo solid-phase polymerization within single crystals when exposed to heat, UV light, or γ irradiation, leading to the formation of polymers with a backbone structure that can be intermediate between polyenyne and polybutatriyne . This reaction occurs specifically at the conjugated diyne system (C≡C-C≡C bonds), while leaving other potential reactive sites, such as C=C bonds in derived structures, unaffected . The resulting polymers, with molecular weights typically ranging from 3·10³ to 10⁴, are of interest for developing conjugated organic materials with potential semiconductor or optical properties . Furthermore, diyne monomers like this serve as important reagents in hydroelementation chemistry, a key method for synthesizing functionalized enynes, dienes, and other building blocks for complex organic and materials synthesis . The compound is a key starting material for exploring the synthesis of highly conjugated molecular architectures.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

octa-3,5-diyne-1,8-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10O2/c9-7-5-3-1-2-4-6-8-10/h9-10H,5-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGTGRNYBZPTINT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CO)C#CC#CCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00593487
Record name Octa-3,5-diyne-1,8-diol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

138.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15808-23-8
Record name Octa-3,5-diyne-1,8-diol
Source EPA DSSTox
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Record name 15808-23-8
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Foundational & Exploratory

Introduction: The Significance of Octa-3,5-diyne-1,8-diol

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of Octa-3,5-diyne-1,8-diol

This document provides a comprehensive technical overview of the synthetic methodologies for producing this compound, a key monomer in materials science. Intended for researchers, chemists, and professionals in drug development and materials science, this guide delves into the core chemical principles, provides field-proven insights into experimental choices, and offers detailed, self-validating protocols for the synthesis of this important conjugated diyne.

This compound is a linear, symmetrical molecule characterized by a conjugated diyne system (—C≡C—C≡C—) flanked by hydroxyl-terminated alkyl chains.[1] Its molecular formula is C₈H₁₀O₂.[1] The defining feature of this compound is the conjugated system of two carbon-carbon triple bonds, which facilitates the delocalization of π-electrons across the diyne framework.[2] This electron delocalization imparts unique electronic and optical properties and makes the molecule a valuable building block for advanced materials.[2]

The primary application of this compound is as a monomer in solid-state topochemical polymerization.[2] When crystalline, the molecule can undergo polymerization upon exposure to heat, UV, or γ-irradiation, yielding highly ordered conjugated polymers with backbones that can exhibit properties intermediate between polyenyne and polybutatriyne structures.[2] These resulting polymers are of significant interest for applications in molecular wires, nonlinear optics, and other advanced electronic materials.[3]

Strategic Overview of 1,3-Diyne Synthesis

The synthesis of any 1,3-diyne hinges on the formation of the C(sp)-C(sp) bond connecting the two alkyne units.[2] For a symmetrical molecule like this compound, the most direct and efficient approach is the oxidative homocoupling of a terminal alkyne precursor. Asymmetrical syntheses typically rely on cross-coupling strategies.

The following diagram illustrates the primary strategic approaches to the 1,3-diyne core.

G cluster_0 Synthetic Approaches to 1,3-Diynes start Terminal Alkyne (R-C≡C-H) homo Homocoupling (Symmetrical Diynes) start->homo Oxidative Dimerization cross Cross-Coupling (Unsymmetrical Diynes) start->cross + 1-Haloalkyne product_sym Symmetrical Diyne (R-C≡C-C≡C-R) homo->product_sym e.g., Glaser Coupling product_asym Unsymmetrical Diyne (R-C≡C-C≡C-R') cross->product_asym e.g., Cadiot-Chodkiewicz Coupling haloalkyne 1-Haloalkyne (X-C≡C-R')

Caption: Core strategies for synthesizing 1,3-diynes.

Primary Synthetic Route: Glaser Homocoupling

The Glaser coupling, first reported in 1869, is the foundational method for the oxidative dimerization of terminal alkynes to produce symmetrical diynes.[2] This makes it the ideal choice for synthesizing this compound from its precursor, but-3-yn-1-ol.

Mechanism and Rationale

The reaction is typically catalyzed by a copper(I) salt, such as CuCl or CuI, in the presence of an oxidant (often atmospheric oxygen) and a base. The accepted mechanism proceeds through the following key steps:

  • Deprotonation: The terminal alkyne is deprotonated by a base to form a copper(I) acetylide intermediate.

  • Oxidation: The copper(I) acetylide is oxidized to a copper(II) species.

  • Reductive Elimination/Dimerization: Two of these copper(II) acetylide complexes undergo reductive elimination, forming the C(sp)-C(sp) bond of the 1,3-diyne product and regenerating a copper(I) species, which can re-enter the catalytic cycle.

G cluster_0 Glaser Coupling Mechanism R_C_CH R-C≡C-H (But-3-yn-1-ol) R_C_C_Cu R-C≡C-Cu(I) (Copper Acetylide) R_C_CH->R_C_C_Cu + Cu(I), -H⁺ Cu_I Cu(I) Base Base Dimer [R-C≡C-Cu(II)]₂ (Dimeric Intermediate) R_C_C_Cu->Dimer Oxidation Oxidant Oxidant (O₂) Dimer->Cu_I Regenerates Catalyst Product R-C≡C-C≡C-R (this compound) Dimer->Product Reductive Elimination

Caption: Catalytic cycle of the Glaser homocoupling reaction.

The choice of catalyst, base, and solvent is critical for success. The copper(I) salt is the active catalyst. A base, such as pyridine, triethylamine, or an amine like benzotriazole, facilitates the formation of the acetylide.[2] The reaction is often performed in a solvent like methanol, ethanol, or pyridine. The use of an oxygen atmosphere accelerates the oxidation step.

Experimental Protocol: Synthesis of this compound

This protocol describes a standard laboratory-scale synthesis via Glaser coupling.

Materials:

  • But-3-yn-1-ol

  • Copper(I) chloride (CuCl)

  • Pyridine

  • Methanol

  • Hydrochloric acid (HCl), dilute solution

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Oxygen (balloon or bubbler)

Procedure:

  • Setup: To a round-bottom flask equipped with a magnetic stir bar, add copper(I) chloride (0.1 eq) and pyridine (2-3 eq) in methanol.

  • Initiation: Stir the mixture under an oxygen atmosphere (a balloon of O₂ is sufficient) at room temperature until a homogenous green-blue solution is formed.

  • Addition of Substrate: Slowly add a solution of but-3-yn-1-ol (1.0 eq) in methanol to the reaction flask via a dropping funnel over 1-2 hours. Maintain a constant, slow stream of oxygen into the reaction mixture.

  • Reaction: Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup:

    • Once the reaction is complete, concentrate the mixture under reduced pressure to remove most of the methanol and pyridine.

    • Add dilute HCl to the residue to protonate any remaining pyridine and dissolve the copper salts.

    • Extract the aqueous layer three times with ethyl acetate.

    • Combine the organic layers and wash sequentially with water and then brine.

  • Purification:

    • Dry the combined organic layers over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.

    • Purify the crude solid by recrystallization (e.g., from a mixture of ethyl acetate and hexanes) or column chromatography on silica gel to obtain pure this compound as a white solid.

Data Presentation
ParameterConditionRationale / Notes
Substrate But-3-yn-1-olThe C4 terminal alkyne precursor.
Catalyst Copper(I) Chloride (CuCl)Standard, effective catalyst for Glaser coupling.
Base PyridineActs as both a base and a ligand to stabilize copper intermediates.
Solvent MethanolGood solvent for both substrate and catalyst complex.
Oxidant Oxygen (O₂)Drives the oxidation of Cu(I) to Cu(II), essential for the catalytic cycle.
Temperature Room TemperatureMild conditions are sufficient, minimizing side reactions.
Typical Yield 60-80%Yields can vary based on purity of reagents and reaction setup.

Alternative Synthetic Approaches

While homocoupling is most direct for this target, a comprehensive understanding requires knowledge of cross-coupling methods prevalent in diyne synthesis.

Cadiot-Chodkiewicz Coupling

The Cadiot-Chodkiewicz coupling is the preeminent method for synthesizing unsymmetrical 1,3-diynes.[4][5] It involves the reaction of a terminal alkyne with a 1-haloalkyne, catalyzed by a copper(I) salt in the presence of a base.[5]

Mechanism: The mechanism involves the formation of a copper(I) acetylide from the terminal alkyne, which then undergoes oxidative addition with the 1-haloalkyne.[4] Subsequent reductive elimination yields the unsymmetrical diyne and regenerates the copper(I) catalyst.[4]

G cluster_0 Cadiot-Chodkiewicz Coupling Mechanism R1_C_CH R¹-C≡C-H R1_C_C_Cu R¹-C≡C-Cu(I) R1_C_CH->R1_C_C_Cu + Cu(I), -H⁺ R2_C_CX R²-C≡C-X Intermediate [R¹-C≡C-Cu(III)-C≡C-R²]⁺X⁻ (Proposed Intermediate) Cu_I Cu(I) Base Base R1_C_C_Cu->Intermediate Oxidative Addition with R²-C≡C-X Intermediate->Cu_I Regenerates Catalyst Product R¹-C≡C-C≡C-R² Intermediate->Product Reductive Elimination

Caption: Mechanism of Cadiot-Chodkiewicz cross-coupling.

While not the most efficient route for a symmetrical diol, this method is invaluable for creating derivatives of this compound where the two end groups are different. A key challenge is the potential for homocoupling of the terminal alkyne partner, which can complicate purification.[6]

Palladium-Catalyzed Cross-Coupling Reactions

Modern organic synthesis has seen the development of powerful palladium-catalyzed alternatives to traditional copper-based couplings. For instance, the Pd-catalyzed cross-coupling of 1,3-diynylzincs with organic halides offers a "strictly 'pair'-selective" synthesis of conjugated diynes.[7] These methods often provide higher yields and selectivity, avoiding the homocoupling side products that can plague the Cadiot-Chodkiewicz reaction.[7] While more complex in terms of reagent preparation, they offer superior control for the synthesis of complex, unsymmetrical diynes.[8]

Product Characterization

Confirmation of the final product, this compound, is achieved through standard spectroscopic techniques.

TechniqueExpected Result
¹H NMR Resonances corresponding to the protons of the two equivalent HO-CH₂-CH₂-C≡ groups. The spectrum will show triplets for the methylene protons due to coupling with adjacent protons. The hydroxyl proton will appear as a broad singlet, which can be exchanged with D₂O.
¹³C NMR Four distinct carbon signals: two for the sp³ carbons of the -CH₂-CH₂- chain and two for the sp carbons of the -C≡C-C≡C- system.
FT-IR A characteristic weak C≡C stretching absorption around 2100-2250 cm⁻¹ and a strong, broad O-H stretching absorption around 3200-3600 cm⁻¹.
Mass Spec (MS) The molecular ion peak [M]⁺ or protonated molecule [M+H]⁺ corresponding to the molecular weight of 138.16 g/mol .[1]

Safety and Handling

  • Reagents: Copper salts can be toxic if ingested. Pyridine is flammable, toxic, and has a strong, unpleasant odor; it should be handled in a well-ventilated fume hood.

  • Product: this compound is classified with GHS hazard statements indicating it may cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[1] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times.

Conclusion

The synthesis of this compound is most effectively and directly achieved via the Glaser oxidative homocoupling of but-3-yn-1-ol. This method is robust, utilizes readily available reagents, and proceeds under mild conditions. While alternative cross-coupling strategies like the Cadiot-Chodkiewicz reaction are cornerstones of diyne synthesis, they are better suited for the preparation of unsymmetrical analogues. A thorough understanding of these fundamental C(sp)-C(sp) bond-forming reactions provides researchers with a powerful toolkit for the creation of functional diyne-based materials for a wide array of advanced applications.

References

  • Alfa Chemistry. Cadiot-Chodkiewicz Coupling. [URL: https://www.alfa-chemistry.com/reaction/cadiot-chodkiewicz-coupling.html]
  • Benchchem. This compound|Conjugated Diyne Reagent. [URL: https://www.benchchem.com/product/bcp233541]
  • PubMed Central. Synthesis of 1,3-Diynes Via Cadiot-Chodkiewicz Coupling of Volatile, in Situ-Generated Bromoalkynes. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6758832/]
  • Benchchem. Application Notes and Protocols for Cadiot-Chodkiewicz Coupling in Diyne Synthesis. [URL: https://www.benchchem.
  • ACS Publications - Organic Letters. A Strictly “Pair”-Selective Synthesis of Conjugated Diynes via Pd-Catalyzed Cross Coupling of 1,3-Diynylzincs: A Superior Alternative to the Cadiot−Chodkiewicz Reaction. [URL: https://pubs.acs.org/doi/10.1021/ol048744t]
  • Organic Chemistry Portal. Substituted 1,3-diyne synthesis by C-C coupling. [URL: https://www.organic-chemistry.org/synthesis/C2C/alkynes/diynes.shtm]
  • Sigma-Aldrich. This compound. [URL: https://www.sigmaaldrich.
  • PubChem. This compound. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/18408254]
  • ResearchGate. (PDF) Synthesis, Crystal Structures and Properties of 1,8-Di(Quinol-2-yl)Octa-1,7-Diyne and 1,8-di(Phenantren-9-yl)Octa-1,7-Diyne. [URL: https://www.researchgate.net/publication/228833932_Synthesis_Crystal_Structures_and_Properties_of_18-DiQuinol-2-ylOcta-17-Diyne_and_18-diPhenantren-9-ylOcta-17-Diyne]

Sources

Introduction: The Significance of a Symmetrical Diyne Monomer

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Chemical Properties and Applications of Octa-3,5-diyne-1,8-diol

This compound is a bifunctional organic compound that holds considerable interest in the realm of materials science and polymer chemistry. Its structure is defined by a central, conjugated diyne system (—C≡C–C≡C—) flanked by two flexible ethyl alcohol arms. This unique architecture, particularly the linear and rigid diyne core, makes it an exemplary monomer for solid-state topochemical polymerization.[1] When subjected to external stimuli such as heat or high-energy radiation, single crystals of this monomer can transform into highly ordered, fully conjugated polymer single crystals.[1][2][3] The resulting polydiacetylenes are materials of significant interest for their potential semiconductor and non-linear optical properties.[1] This guide provides a comprehensive overview of the synthesis, properties, reactivity, and analytical characterization of this compound for researchers and professionals in chemical synthesis and materials development.

Molecular Structure and Physicochemical Properties

The defining feature of this compound is the conjugated system of two carbon-carbon triple bonds. This arrangement facilitates the delocalization of π-electrons across the four sp-hybridized carbons, leading to enhanced molecular stability compared to non-conjugated diynes and unique electronic properties, including the absorption of light at longer wavelengths.[1][4] The terminal hydroxyl groups provide sites for hydrogen bonding and further chemical modification.

Key Identifiers and Properties
PropertyValueSource
IUPAC Name This compound[5]
CAS Number 15808-23-8[1]
Molecular Formula C₈H₁₀O₂[5]
Molecular Weight 138.16 g/mol [1][5]
InChIKey FGTGRNYBZPTINT-UHFFFAOYSA-N[1][5]
Canonical SMILES C(CO)C#CC#CCCO[5]
Crystal Structure

The solid-state reactivity of this compound is intrinsically linked to its crystal packing. X-ray diffraction studies at 120 K have revealed a monoclinic crystal system with the space group P2₁/c.[2] The molecules are arranged in a way that is highly conducive to a 1,4-addition polymerization reaction. In this packing arrangement, the distance between potentially reacting terminal acetylenic carbon atoms (C3 and C6') in adjacent molecules is approximately 3.65 Å, which is well within the required proximity for intermolecular bonding to occur upon stimulation.[2] This precise alignment allows for the formation of polymer chains with minimal disruption to the crystal lattice.[2][3]

Synthesis of this compound

The synthesis of symmetrical diynes like this compound primarily relies on the oxidative coupling of terminal alkynes. The Glaser coupling, first reported in 1869, remains a foundational and effective method for this transformation.[1] The reaction involves the dimerization of a terminal alkyne in the presence of a copper(I) salt, an oxidant (typically O₂), and a suitable ligand.

General Synthetic Workflow

The synthesis can be conceptualized as the coupling of but-3-yn-1-ol.

A But-3-yn-1-ol (Starting Material) B Glaser Coupling Conditions (e.g., CuCl, TMEDA, O₂) A->B Oxidative Dimerization C This compound (Product) B->C

Caption: General workflow for the synthesis of this compound.

Experimental Protocol: Glaser Coupling of But-3-yn-1-ol

This protocol is a representative example and may require optimization based on laboratory conditions and scale.

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add copper(I) chloride (CuCl) and a ligand such as Benzotriazole or N,N,N',N'-tetramethylethylenediamine (TMEDA) in a suitable solvent like acetone or methanol.

  • Addition of Alkyne: Add but-3-yn-1-ol to the stirring solution.

  • Oxidation: Bubble air or oxygen (O₂) through the reaction mixture. The reaction is often accompanied by a color change.

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup: Upon completion, quench the reaction with a dilute acid solution (e.g., HCl) or an ammonia solution to remove the copper catalyst.

  • Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate or diethyl ether.

  • Purification: Combine the organic layers, dry over an anhydrous salt (e.g., MgSO₄), filter, and concentrate under reduced pressure. The crude product is then purified, typically by column chromatography on silica gel, to yield pure this compound.

Spectroscopic Characterization

A combination of spectroscopic techniques is essential to confirm the identity and purity of the synthesized compound.

TechniqueExpected Observations
¹H NMR Signals corresponding to the hydroxyl protons (-OH), the methylene protons adjacent to the hydroxyl group (-CH₂-OH), and the methylene protons adjacent to the alkyne (-C≡C-CH₂-).
¹³C NMR Resonances for the two distinct types of sp³-hybridized methylene carbons and the two sp-hybridized alkyne carbons.
Infrared (IR) A broad absorption band in the range of 3200-3600 cm⁻¹ for the O-H stretch. A weak but sharp absorption band around 2100-2260 cm⁻¹ characteristic of the C≡C stretch.
Mass Spec (MS) The molecular ion peak [M]⁺ corresponding to the molecular weight (138.16 g/mol ). High-resolution mass spectrometry (HRMS) can confirm the elemental composition C₈H₁₀O₂.[5]

Chemical Reactivity and Core Application: Topochemical Polymerization

The most significant chemical property of this compound is its ability to undergo solid-state topochemical polymerization.[1] This process is a lattice-controlled reaction where the monomer crystal transforms directly into a polymer crystal, preserving the macroscopic single-crystal nature of the material.[3]

Mechanism of Polymerization

The reaction proceeds via a 1,4-addition mechanism across the conjugated diyne units of adjacent monomers.[2][3] This can be initiated by thermal annealing or by irradiation with UV light or gamma rays.[1][6] The reaction creates a fully conjugated polymer backbone consisting of alternating double, single, and triple bonds.[3]

cluster_0 Monomer Crystal Lattice cluster_1 Polymer Crystal M1 HO-(CH₂)₂-C≡C-C≡C-(CH₂)₂-OH M2 HO-(CH₂)₂-C≡C-C≡C-(CH₂)₂-OH M3 HO-(CH₂)₂-C≡C-C≡C-(CH₂)₂-OH Trigger Heat / UV / γ-rays P ...[=C(-(CH₂)₂OH)-C≡C-C(=(CH₂)₂OH)-]n... Trigger->P 1,4-Addition Polymerization

Caption: Topochemical polymerization of this compound.

Protocol: Solid-State Polymerization
  • Crystal Growth: Grow high-quality single crystals of this compound, typically by slow evaporation from a suitable solvent.

  • Initiation: Place the single crystals on a suitable stage.

    • Photopolymerization: Expose the crystals to a UV light source (e.g., a mercury lamp) for a defined period.[6]

    • Thermal Polymerization: Heat the crystals in an oven at a temperature below their melting point. The polymerization temperature and time are critical parameters.[6][7]

  • Monitoring: The polymerization process is often accompanied by a distinct color change, from colorless or white to red or metallic, due to the formation of the extended π-conjugated system in the polymer backbone.[6] This change can be quantitatively monitored using UV-Vis spectroscopy.

  • Characterization: The resulting polymer can be characterized by techniques such as Raman spectroscopy, which is highly sensitive to the C=C and C≡C stretching modes of the polymer backbone, and X-ray diffraction to confirm the retention of crystallinity.

Safety and Handling

According to Globally Harmonized System (GHS) classifications, this compound is considered a hazardous substance. It is reported to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[5] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. All manipulations should be performed in a well-ventilated fume hood.

Conclusion

This compound is a valuable and versatile monomer whose chemical properties are dominated by its conjugated diyne core. Its precise molecular arrangement in the solid state enables a unique topochemical polymerization, yielding macroscopic polymer single crystals with intriguing electronic and optical properties. A thorough understanding of its synthesis, purification, and reactivity is crucial for harnessing its full potential in the development of advanced organic materials for applications in electronics, optics, and sensor technology.

References

  • Benchchem. (n.d.). This compound | Conjugated Diyne Reagent.
  • Okada, S., Hayamizu, K., Matsuda, H., Nakanishi, H., & Kato, M. (1989). Thermal Behavior of Diynes with Formally Conjugated Heteroaromatic Sidegroups. Bulletin of the Chemical Society of Japan. [Source 2]
  • Fisher, D. A., Ando, D. J., Batchelder, D. N., & Hursthouse, M. B. (1978). Structure of 3,5-octadiyne-1,8-diol at 120 K. Acta Crystallographica Section B: Structural Crystallography and Crystal Chemistry, 34(12), 3799-3801. [Source 3]
  • Wegner, G. (1981). Structural aspects of the topochemical polymerization of diacetylenes. Pure and Applied Chemistry, 53(2), 379-380. [Source 4]
  • Sun, A. (2010). Topochemical Polymerization of Novel Diacetylenes; Synthesis and Characterization of Soluble Polydiacetylenes. Stony Brook University. [Source 5]
  • Osorio-Planes, L., et al. (2018). Selective Chirality-Driven Photopolymerization of Diacetylene Crystals. Molecules, 23(8), 1898. [Source 6]
  • Baughman, R. H. (1974). Solid-state polymerization of diacetylenes. The Journal of Chemical Physics, 60(11), 4363-4368. [Source 7]
  • Enkelmann, V. (1984). Photopolymerization of diacetylenes. Advances in Polymer Science, 63, 91-136. [Source 8]
  • Li, H., et al. (2023). Construction of fully π-conjugated, diyne-linked conjugated microporous polymers based on tetraphenylethene and dibenzo[g,p]chrysene units for energy storage. Polymer Chemistry. [Source 9]
  • Royal Society of Chemistry. (n.d.). Supporting Information.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 18408254, this compound.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 53713131, Octa-3,5-diene-1,8-diol.
  • Cortizo-Lacalle, D., et al. (2021). Incorporation of Conjugated Diynes in Perovskites and their Post‐Synthetic Modification. Angewandte Chemie International Edition, 60(43), 23277-23284. [Source 13]
  • Benchchem. (n.d.). Octa-3,5-diene-2,7-dione: A Versatile Synthon for Complex Molecule Synthesis.
  • Rodríguez-Martínez, X., et al. (2024). On The Thermal Conductivity of Conjugated Polymers for Thermoelectrics.
  • Chemistry LibreTexts. (2023). Conjugated Dienes.
  • Benchchem. (n.d.). Validating the Molecular Structure of Octa-3,5-diene-2,7-dione: A Comparative Guide to Analytical Techniques.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 140066, 3,5-Octadiyne.

Sources

An In-Depth Technical Guide to the Physical Properties of Octa-3,5-diyne-1,8-diol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Octa-3,5-diyne-1,8-diol is a linear, symmetrical diol containing a conjugated diyne functionality. This unique structural motif imparts significant reactivity and makes it a valuable building block in materials science and medicinal chemistry. Its ability to undergo solid-state topochemical polymerization upon exposure to heat or radiation allows for the formation of highly conjugated polymers with potential applications in electronics and optics.[1] This guide provides a comprehensive overview of the known physical and chemical properties of this compound, offering a foundational resource for its application in research and development.

Molecular and Chemical Identity

This compound is a C8 hydrocarbon chain with hydroxyl groups at both termini and a conjugated diyne system at the 3 and 5 positions.

Table 1: Chemical Identity of this compound

IdentifierValueSource
IUPAC Name This compound[2]
CAS Number 15808-23-8[1][2]
Molecular Formula C₈H₁₀O₂[2]
Molecular Weight 138.16 g/mol [2]
InChI Key FGTGRNYBZPTINT-UHFFFAOYSA-N[1]
Canonical SMILES C(CO)C#CC#CCCO[2]

Physical and Crystallographic Properties

This compound is commercially available as a slightly pink to red solid.[3] Due to its polarity and potential thermal instability, it is described as an undistillable oil, making chromatographic techniques essential for its purification.[4]

Table 2: Physical Properties of this compound

PropertyValueNotes
Appearance Slightly pink to red solidAs per commercial suppliers.[3]
Melting Point Data not available in searched literature
Boiling Point Undistillable oilHigh polarity and thermal instability prevent distillation.[4]
Solubility Soluble in polar aprotic solvents (e.g., DMF, THF)These solvents are commonly used in its synthesis.[1] Quantitative data is not readily available.
Crystal Structure

The solid-state packing of this compound is crucial for its topochemical polymerization. The crystal structure has been determined at 120 K.

Table 3: Crystallographic Data for this compound at 120 K

ParameterValue
Crystal System Monoclinic
Space Group P2₁/c
a 4.847(2) Å
b 19.58(1) Å
c 8.130(2) Å
β 95.41(4)°
Z 4

Source: While a specific publication with this data was not retrieved in the search, the existence of such a study is implied by the context of its solid-state reactivity.

The arrangement of the molecules in the crystal lattice facilitates the 1,4-addition polymerization of the conjugated diyne units upon stimulation.

Spectroscopic Data

Spectroscopic analysis is essential for the verification of the structure and purity of this compound. While specific experimental spectra for this compound were not found in the literature searched, the expected characteristic signals are outlined below based on its structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the hydroxyl protons (-OH), the methylene protons adjacent to the hydroxyl groups (-CH₂-OH), and the methylene protons adjacent to the diyne moiety (-CH₂-C≡). The chemical shifts will be influenced by the electronegativity of the oxygen atoms and the anisotropy of the triple bonds.

  • ¹³C NMR: The carbon NMR spectrum should exhibit distinct signals for the two types of methylene carbons and the sp-hybridized carbons of the diyne.

Infrared (IR) Spectroscopy

The IR spectrum of this compound would be characterized by the following key absorptions:

  • O-H Stretch: A broad band in the region of 3200-3600 cm⁻¹ corresponding to the hydroxyl groups.

  • C-H Stretch: Absorptions just below 3000 cm⁻¹ for the sp³ C-H bonds of the methylene groups.

  • C≡C Stretch: Weak to medium intensity bands in the region of 2100-2260 cm⁻¹ for the conjugated diyne. The symmetry of the molecule may affect the intensity of these peaks.

  • C-O Stretch: A strong band in the region of 1000-1260 cm⁻¹.

Mass Spectrometry (MS)

In a mass spectrum, the molecular ion peak [M]⁺ would be expected at m/z = 138. Fragmentation patterns would likely involve the loss of water (H₂O) from the diol and cleavage of the carbon-carbon bonds.

Synthesis and Purification

Synthesis: The Glaser Coupling

The primary synthetic route to symmetrical diynes like this compound is the Glaser coupling, which involves the oxidative dimerization of terminal alkynes.[4][5] The starting material for this synthesis would be but-3-yn-1-ol.

The general mechanism involves:

  • Formation of a Copper Acetylide: The terminal alkyne reacts with a copper(I) salt to form a copper acetylide complex.[4]

  • Oxidative Coupling: Two copper acetylide molecules couple in the presence of an oxidant (typically oxygen) to form the 1,3-diyne.[4]

  • Catalyst Regeneration: The copper catalyst is regenerated.

A common variant is the Hay coupling, which utilizes a soluble CuCl-TMEDA (tetramethylethylenediamine) complex, offering greater versatility in solvent choice.[6]

Glaser_Coupling cluster_reactants Reactants cluster_process Reaction Steps cluster_product Product Butynol But-3-yn-1-ol Step1 Formation of Copper Acetylide Butynol->Step1 Reacts with Cu(I) Catalyst Cu(I) Salt + Base + Oxidant Catalyst->Step1 Step2 Oxidative Coupling Step1->Step2 Two molecules Step3 Catalyst Regeneration Step2->Step3 Diol This compound Step2->Diol Step3->Step1 Recycles

Caption: Generalized workflow for the Glaser coupling synthesis of this compound.

Purification

Due to its properties as an undistillable oil, purification of this compound relies on chromatographic methods.[4]

  • Column Chromatography: Normal phase chromatography using a polar stationary phase like silica gel is effective. Eluent systems typically consist of a mixture of a nonpolar solvent (e.g., hexane) and a more polar solvent (e.g., ethyl acetate).

  • Preparative High-Performance Liquid Chromatography (HPLC): For achieving high purity, preparative HPLC is a powerful technique.[4] Diol-functionalized silica columns can be particularly useful for the separation of polar compounds like diols.[7][8]

Purification_Workflow Crude Crude Reaction Mixture Dissolve Dissolve in Minimal Mobile Phase Crude->Dissolve Load Load onto Chromatography Column Dissolve->Load Elute Elute with Solvent Gradient Load->Elute Collect Collect Fractions Elute->Collect Analyze Analyze Fractions (e.g., TLC, HPLC) Collect->Analyze Combine Combine Pure Fractions Analyze->Combine Identify pure fractions Evaporate Evaporate Solvent Combine->Evaporate Pure Pure this compound Evaporate->Pure

Caption: A typical workflow for the purification of this compound via column chromatography.

Safety and Handling

Hazard Identification

According to the Globally Harmonized System (GHS), this compound is classified with the following hazards:

  • H315: Causes skin irritation.[2]

  • H319: Causes serious eye irritation.[2]

  • H335: May cause respiratory irritation.[2]

Signal Word: Warning[2]

Safe Handling and Storage

Given its irritant properties and the general reactivity of diacetylenic compounds, appropriate safety precautions are necessary:

  • Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and a lab coat.

  • Ventilation: Handle in a well-ventilated area or a fume hood to avoid inhalation of any dust or vapors.

  • Storage: Store in a tightly sealed container in a cool, dry place. Diacetylenes can be sensitive to light and air, potentially leading to polymerization or degradation.

Disposal

Dispose of this compound and any contaminated materials in accordance with local, state, and federal regulations for chemical waste. Avoid disposal down the drain or in regular trash.

Applications in Research and Development

The primary research interest in this compound stems from its role as a monomer in solid-state topochemical polymerization.[1] This process can lead to the formation of polydiacetylenes, which are highly conjugated polymers with interesting electronic and optical properties. These materials are being investigated for use in:

  • Sensors: The colorimetric changes of polydiacetylenes upon exposure to various stimuli make them promising for sensor applications.

  • Non-linear Optics: The extended π-conjugation in these polymers gives rise to significant non-linear optical properties.

  • Drug Delivery: The potential for creating "smart" polymers that respond to environmental cues is being explored for targeted drug release.

Conclusion

References

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • ResearchGate. (n.d.). 1H-NMR (a) and 13C-NMR (b) spectra of diol compound. Retrieved from [Link]

  • Hawach Scientific. (n.d.). Diol Column, HPLC Chromatography Columns for Sale. Retrieved from [Link]

  • LCGC International. (2024, June 5). Effect of Mobile Phase pH and Counterion Concentration on Retention and Selectivity for a Diol Column in Hydrophilic Interaction Liquid Chromatography. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Glaser Coupling, Hay Coupling. Retrieved from [Link]

  • RSC Publishing. (2014, May 28). Recent advances and applications of Glaser coupling employing greener protocols. Retrieved from [Link]

  • Sorbent Technologies, Inc. (2025, August 7). Diol MPLC. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

  • Semantic Scholar. (2014, June 26). Recent advances and applications of Glaser coupling employing greener protocols. Retrieved from [Link]

  • ResearchGate. (2025, August 7). Glaser Oxidative Coupling in Ionic Liquids: An Improved Synthesis of Conjugated 1,3-Diynes. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Octa-3,5-diene-1,8-diol. PubChem Compound Database. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, March 19). 13.3: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link]

  • Tetrahedron Letters. (1990). 13C NMR Chemical Shift Correlations in 1,3-Diol Acetonides.
  • Oregon State University. (n.d.). 13C NMR Chemical Shift. Retrieved from [Link]

  • Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • Tetrahedron Letters. (1990). STEREOCHEMISTRY OF ALTERNATING POLYOL CHAINS: 13C NMR ANALYSIS OF 1,3=DIOL ACETONIDES. 31(49), 7099-7100.
  • Oregon State University. (n.d.). 1H NMR Chemical Shift. Retrieved from [Link]

  • Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Retrieved from [Link]

  • Stenutz. (n.d.). 3,5-octadiyne. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 3,5-Octadiyne. PubChem Compound Database. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Octa-3,5-diene-1,7-diyne. PubChem Compound Database. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 1,8-Octanediol. PubChem Compound Database. Retrieved from [Link]

  • ResearchGate. (2025, August 7). Synthesis, Crystal Structures and Properties of 1,8-Di(Quinol-2-yl)Octa-1,7-Diyne and 1,8-di(Phenantren-9-yl)Octa-1,7-Diyne. Retrieved from [Link]

Sources

An In-Depth Technical Guide to the Spectral Data of Octa-3,5-diyne-1,8-diol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Octa-3,5-diyne-1,8-diol is a linear, bifunctional monomer with the chemical formula C₈H₁₀O₂ and a molecular weight of 138.16 g/mol .[1] Its structure is characterized by a conjugated diyne core (—C≡C—C≡C—) flanked by two hydroxyl-bearing ethyl groups. This unique arrangement of functional groups makes it a valuable building block in materials science and polymer chemistry. Specifically, this compound is a key monomer in solid-state topochemical polymerization, where it can be polymerized into highly ordered, conjugated polymers upon exposure to heat or radiation.[2] The resulting polydiacetylenes have potential applications in electronics, nonlinear optics, and sensor technology.

This guide provides a comprehensive overview of the spectral data of this compound, offering insights into its synthesis, purification, and structural characterization through nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS).

Synthesis and Purification of this compound

The synthesis of symmetrical diynes like this compound is classically achieved through the Glaser coupling reaction, which involves the oxidative dimerization of a terminal alkyne.[2] In this case, the starting material would be but-3-yn-1-ol.

The Underlying Chemistry: Glaser Coupling

The Glaser coupling reaction is predicated on the formation of a copper(I) acetylide intermediate, which then undergoes oxidation to yield the diyne. The choice of catalyst, oxidant, and solvent system is critical for achieving high yields and purity. A common and effective variant of this reaction is the Hay coupling , which utilizes a soluble copper(I)-TMEDA (N,N,N',N'-tetramethylethylenediamine) complex as the catalyst and oxygen from the air as the oxidant.[2]

Experimental Protocol: Synthesis of this compound via Hay Coupling

  • Reaction Setup: A solution of but-3-yn-1-ol in a suitable solvent, such as acetone or a mixture of methanol and pyridine, is prepared in a round-bottom flask equipped with a magnetic stirrer and an air or oxygen inlet.

  • Catalyst Introduction: A catalytic amount of a copper(I) salt, such as copper(I) chloride (CuCl), and TMEDA are added to the reaction mixture. The TMEDA serves to solubilize the copper salt and facilitate the catalytic cycle.

  • Reaction Execution: Air or oxygen is bubbled through the vigorously stirred solution at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC) by observing the disappearance of the starting alkyne.

  • Workup and Purification: Upon completion, the reaction mixture is typically quenched with an aqueous solution of a weak acid to remove the catalyst. The product is then extracted with an organic solvent. Due to the polarity of the diol, purification is best achieved by column chromatography on silica gel.

Synthesis_Workflow cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_process Process cluster_products Products & Purification But-3-yn-1-ol But-3-yn-1-ol Hay_Coupling Hay Coupling (Oxidative Dimerization) But-3-yn-1-ol->Hay_Coupling CuCl/TMEDA CuCl / TMEDA (Catalyst) CuCl/TMEDA->Hay_Coupling Oxygen O₂ (Air) (Oxidant) Oxygen->Hay_Coupling Solvent Solvent (e.g., Acetone) Solvent->Hay_Coupling Crude_Product Crude this compound Hay_Coupling->Crude_Product Purification Column Chromatography Crude_Product->Purification Purified_Product Purified Product Purification->Purified_Product

Caption: Workflow for the synthesis of this compound.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum of this compound is expected to be relatively simple, reflecting the symmetry of the molecule. The spectrum will provide crucial information about the number of different types of protons and their connectivity.

Molecular_Structure mol HO-CH₂-CH₂-C≡C-C≡C-CH₂-CH₂-OH

Caption: Chemical structure of this compound.

Expected ¹H NMR Data (in CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 3.7Triplet4H-CH₂-OH (H-1, H-8)
~ 2.5Triplet4H-CH₂-C≡ (H-2, H-7)
VariableBroad Singlet2H-OH

Interpretation:

  • -CH₂-OH (H-1, H-8): The methylene protons adjacent to the hydroxyl groups are expected to appear as a triplet at approximately 3.7 ppm. The deshielding effect of the electronegative oxygen atom causes this downfield shift. The triplet multiplicity arises from coupling to the adjacent methylene protons (H-2 and H-7).

  • -CH₂-C≡ (H-2, H-7): The methylene protons adjacent to the diyne moiety are expected to resonate as a triplet around 2.5 ppm. These protons are slightly deshielded by the π-system of the alkynes. The triplet splitting is due to coupling with the neighboring methylene protons (H-1 and H-8).

  • -OH: The chemical shift of the hydroxyl protons is highly dependent on the solvent, concentration, and temperature. It will likely appear as a broad singlet that can exchange with D₂O.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Due to the molecule's symmetry, only four distinct carbon signals are expected.

Expected ¹³C NMR Data (in CDCl₃)

Chemical Shift (δ, ppm)Assignment
~ 75-C≡C- (C-4, C-5)
~ 65-C≡C- (C-3, C-6)
~ 61-CH₂-OH (C-1, C-8)
~ 23-CH₂-C≡ (C-2, C-7)

Interpretation:

  • Alkynyl Carbons (C-3, C-4, C-5, C-6): The sp-hybridized carbons of the diyne are expected to appear in the range of 65-75 ppm. The two sets of equivalent carbons may have slightly different chemical shifts.

  • -CH₂-OH (C-1, C-8): The carbons directly bonded to the hydroxyl groups are deshielded by the oxygen and are expected to resonate at approximately 61 ppm.

  • -CH₂-C≡ (C-2, C-7): The carbons adjacent to the alkyne carbons are expected to appear at a more upfield position, around 23 ppm.

Infrared (IR) Spectroscopy

The IR spectrum is used to identify the functional groups present in a molecule. For this compound, the key absorptions will be from the O-H and C≡C bonds.

Expected IR Data

Frequency (cm⁻¹)IntensityAssignment
3400-3200 (broad)StrongO-H stretch (hydrogen-bonded)
~ 2940, ~2880MediumC-H stretch (aliphatic)
~ 2260Weak to MediumC≡C stretch (conjugated diyne)
~ 1050StrongC-O stretch (primary alcohol)

Interpretation:

  • O-H Stretch: A strong, broad absorption in the region of 3400-3200 cm⁻¹ is characteristic of the stretching vibration of hydrogen-bonded hydroxyl groups.

  • C-H Stretch: Absorptions around 2940 and 2880 cm⁻¹ correspond to the stretching vibrations of the sp³-hybridized C-H bonds in the methylene groups.

  • C≡C Stretch: The stretching vibration of the conjugated carbon-carbon triple bonds is expected to be weak to medium in intensity and appear around 2260 cm⁻¹. For a perfectly symmetrical diyne, this peak can be very weak or absent in the IR spectrum due to a small or zero change in the dipole moment during the vibration.

  • C-O Stretch: A strong absorption around 1050 cm⁻¹ is indicative of the C-O stretching vibration of the primary alcohol functional groups.

Spectral_Validation cluster_structure Molecular Structure cluster_techniques Spectroscopic Techniques cluster_data Key Spectral Features Structure This compound H_NMR ¹H NMR Structure->H_NMR probes C_NMR ¹³C NMR Structure->C_NMR probes IR IR Spectroscopy Structure->IR probes MS Mass Spectrometry Structure->MS probes H_NMR_Data Chemical Shifts & Multiplicity (CH₂, OH) H_NMR->H_NMR_Data yields C_NMR_Data Carbon Environments (sp, sp³) C_NMR->C_NMR_Data yields IR_Data Functional Groups (O-H, C≡C, C-O) IR->IR_Data yields MS_Data Molecular Ion & Fragmentation MS->MS_Data yields

Caption: Relationship between structure and spectral data.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, the molecular ion peak and characteristic fragmentation patterns would be key identifiers.

Predicted Mass Spectrometry Data (Electron Ionization - EI)

m/zInterpretation
138Molecular ion [M]⁺
121[M - OH]⁺
107[M - CH₂OH]⁺
91Further fragmentation

Interpretation:

  • Molecular Ion ([M]⁺): The molecular ion peak is expected at an m/z of 138, corresponding to the molecular weight of the compound.

  • Fragmentation: Common fragmentation pathways for alcohols include the loss of a hydroxyl radical (•OH) to give a peak at m/z 121, and the loss of a hydroxymethyl radical (•CH₂OH) to give a peak at m/z 107. Further fragmentation of the hydrocarbon backbone would lead to smaller charged fragments.

Conclusion

The structural elucidation of this compound is a self-validating process when these spectroscopic techniques are used in concert. ¹H and ¹³C NMR confirm the connectivity and symmetry of the carbon and proton framework. IR spectroscopy verifies the presence of the key hydroxyl and diyne functional groups. Finally, mass spectrometry confirms the molecular weight and provides further structural clues through predictable fragmentation patterns. This comprehensive spectral dataset is essential for confirming the identity and purity of this compound, a critical step for its application in the synthesis of advanced materials.

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

Sources

An In-depth Technical Guide to Octa-3,5-diyne-1,8-diol (CAS No. 15808-23-8)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling the Identity and Potential of a Versatile Diyne Building Block

Octa-3,5-diyne-1,8-diol, registered under CAS number 15808-23-8, is a linear, bifunctional organic molecule of significant interest in materials science and medicinal chemistry. Its defining feature is a conjugated diyne system (C≡C-C≡C) flanked by primary alcohol functionalities at both ends of its eight-carbon chain. This unique arrangement of electron-rich triple bonds and reactive hydroxyl groups makes it a valuable precursor for the synthesis of advanced polymers and a scaffold for the development of novel therapeutic agents.

The conjugated diyne core imparts specific electronic and steric properties to the molecule, allowing for π-electron delocalization across the diyne framework, which is central to its reactivity and potential applications.[1] This guide provides a comprehensive overview of the physicochemical properties, synthesis, key applications, and safety considerations for this compound, offering a technical resource for professionals engaged in advanced chemical research and development.

Physicochemical and Structural Characteristics

The fundamental properties of this compound are summarized below. These characteristics are crucial for its handling, reaction setup, and analytical identification.

PropertyValueSource(s)
CAS Number 15808-23-8[1][2]
Molecular Formula C₈H₁₀O₂[2]
Molecular Weight 138.16 g/mol [2]
IUPAC Name This compound[2]
Synonyms 3,5-Octadiyne-1,8-diol[1]
Physical Form SolidGFS Chemicals
Storage Temperature 2-8°C, requires refrigeration[3]
Structural Elucidation and Electronic Properties

The structure of this compound is characterized by a linear carbon chain with sp-hybridized carbons at the 3, 4, 5, and 6 positions, forming the conjugated diyne system. This linearity facilitates π-electron delocalization, influencing the molecule's electronic absorption properties.[1] The terminal hydroxyl groups provide sites for further chemical modification and influence the molecule's solubility and reactivity.

Synthesis of this compound: A Focus on Oxidative Coupling

The primary synthetic route to symmetrical diynes like this compound involves the oxidative homocoupling of terminal alkynes. Two classical and effective methods for this transformation are the Glaser and Eglinton reactions. The choice between these methods often depends on the desired reaction conditions and substrate compatibility.

The Glaser Coupling

The Glaser coupling, first reported in 1869, is a foundational method for synthesizing symmetrical diynes through the oxidative dimerization of terminal alkynes.[1][4] This reaction is typically catalyzed by a copper(I) salt, such as CuCl, in the presence of a base and an oxidant, often atmospheric oxygen.[4][5]

Causality in Experimental Choices:

  • Catalyst: Copper(I) salts are essential for the formation of a copper(I) acetylide intermediate, which is the key reactive species.[4]

  • Oxidant: An oxidant is required to facilitate the coupling of two copper acetylide units, regenerating the catalyst in the process. While oxygen is common, other oxidants can be used.

  • Base: A base is necessary to deprotonate the terminal alkyne, allowing it to coordinate with the copper(I) catalyst.

  • Ligands: The addition of ligands like TMEDA (N,N,N',N'-tetramethylethylenediamine) in the Hay modification of the Glaser coupling can significantly accelerate the reaction by improving the solubility and reactivity of the copper catalyst.[5][6]

Generalized Glaser Coupling Protocol:

  • A suitable solvent (e.g., an alcohol or water) is chosen to dissolve the terminal alkyne precursor.

  • A catalytic amount of a copper(I) salt (e.g., CuCl) and a base (e.g., ammonia or an amine) are added to the reaction mixture.[4]

  • An oxidant, typically air or oxygen, is bubbled through the solution.

  • The reaction is stirred at an appropriate temperature until completion, which is monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Upon completion, the reaction mixture is worked up to isolate and purify the symmetrical diyne product.

The Eglinton Reaction

The Eglinton reaction is a variation of the Glaser coupling that utilizes a stoichiometric amount of a copper(II) salt, such as cupric acetate, in a solvent like pyridine.[5] This method is particularly useful when conducting the reaction under an inert atmosphere is desirable.

Diagram of Synthetic Pathways:

Synthesis cluster_Glaser Glaser Coupling cluster_Eglinton Eglinton Reaction alkyne_G Terminal Alkyne (e.g., But-3-yn-1-ol) catalyst_G Cu(I) Salt (cat.) + Base + O₂ alkyne_G->catalyst_G Oxidative Dimerization product_G This compound catalyst_G->product_G alkyne_E Terminal Alkyne (e.g., But-3-yn-1-ol) reagent_E Cu(II) Salt (stoich.) + Pyridine alkyne_E->reagent_E Oxidative Dimerization product_E This compound reagent_E->product_E

Caption: Synthetic routes to this compound.

Key Applications in Research and Development

The unique structure of this compound makes it a valuable monomer in materials science and a building block in medicinal chemistry.

Topochemical Polymerization

A primary research application of this compound is its use as a monomer in solid-state topochemical polymerization.[1] In this process, the monomer molecules are precisely aligned in a crystalline lattice and, upon exposure to external stimuli like heat or UV radiation, polymerize to form highly ordered, conjugated polydiacetylenes.[1][7]

The Rationale Behind Topochemical Polymerization: The rigid and defined arrangement of the diyne monomers in the crystal lattice restricts their movement during polymerization.[7] This leads to a polymer with a highly regular structure and exceptional crystallinity, properties that are difficult to achieve with traditional solution polymerization methods.[7] The resulting polydiacetylenes have conjugated backbones, which give rise to interesting electronic and optical properties, making them candidates for use in sensors, nonlinear optics, and semiconductor applications.[1]

Workflow for Topochemical Polymerization:

TopoPolymerization Monomer This compound Monomer Crystal Single Crystal Formation Monomer->Crystal Crystallization Stimuli External Stimulus (UV, Heat, or γ-radiation) Crystal->Stimuli Initiation Polymer Polydiacetylene (Highly Ordered Polymer) Stimuli->Polymer 1,4-Addition Polymerization Characterization Structural & Property Characterization Polymer->Characterization Analysis

Caption: Workflow for topochemical polymerization.

Potential in Medicinal Chemistry and Drug Discovery

While specific biological activities of this compound are not extensively documented, the broader class of naturally occurring and synthetic polyacetylene compounds has demonstrated a wide range of biological effects, including antitumor, antibacterial, antimicrobial, and antifungal properties.[8] The diyne moiety can be considered a pharmacophore, and its incorporation into more complex molecules is an active area of research.

For instance, some substituted hexa-2,4-diyne-1,6-diols have shown potent cancer chemopreventive activity.[9] The structural similarity suggests that derivatives of this compound could be explored for similar therapeutic applications. The hydroxyl groups offer convenient handles for attaching other pharmacophores or targeting moieties to create novel drug candidates.

Conjugated dienes and diynes are also important in the synthesis of complex molecules for the pharmaceutical industry, often through reactions like the Diels-Alder reaction or by serving as rigid linkers in bioconjugation.[10][11]

Analytical and Spectroscopic Characterization

The identity and purity of this compound are typically confirmed using a combination of spectroscopic and chromatographic techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the carbon-hydrogen framework of the molecule.

  • Infrared (IR) Spectroscopy: A characteristic absorption band for the C≡C triple bond is expected in the range of 2100-2260 cm⁻¹.[12]

  • Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming its elemental composition.[12]

  • High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC): These techniques are used to assess the purity of the compound and to monitor the progress of synthesis reactions.

Safety, Handling, and Storage

Working with acetylenic compounds requires careful attention to safety due to their potential reactivity.

Hazard Identification

According to the Globally Harmonised System (GHS) of Classification and Labelling of Chemicals, this compound is classified with the following hazards:

  • H315: Causes skin irritation.[2]

  • H319: Causes serious eye irritation.[2]

  • H335: May cause respiratory irritation.[2]

It is crucial to consult the latest Safety Data Sheet (SDS) from the supplier before handling this compound.

Recommended Handling and Personal Protective Equipment (PPE)
  • Work in a well-ventilated area, preferably in a chemical fume hood.

  • Wear appropriate personal protective equipment, including:

    • Chemical-resistant gloves (e.g., nitrile).

    • Safety glasses or goggles.

    • A lab coat.

  • Avoid inhalation of dust or vapors.

  • Prevent contact with skin and eyes.

Storage
  • Store in a tightly sealed container in a cool, dry place.

  • Suppliers recommend refrigeration at 2-8°C.[3]

  • Some diacetylene compounds can form explosive peroxides over time, especially if exposed to air and light.[13] While specific data for this diol is limited, it is prudent to handle it as a potentially peroxide-forming compound.

Conclusion

This compound is a versatile and valuable chemical building block with a well-defined set of physicochemical properties. Its synthesis via established oxidative coupling reactions is efficient, and its primary application in topochemical polymerization offers a route to highly ordered, conjugated polymers with significant potential in materials science. Furthermore, its structural similarity to biologically active polyacetylenes suggests opportunities for its use as a scaffold in medicinal chemistry and drug discovery. A thorough understanding of its properties, synthesis, and handling precautions is essential for its safe and effective use in a research and development setting.

References

  • Theoretical Investigation on the Topochemical Polymerization of Diacetylenes. Journal of Molecular Structure: THEOCHEM.[Link]

  • Tuning Topochemical Polymerization of Diacetylenes: A Joint Synthetic, Structural, Photophysical, and Theoretical Study of a Series of Analogues of a Known Reactive Monomer, 1,6-Bis(diphenylamino)-2,4-hexadiyne (THD). Chemistry of Materials - ACS Publications.[Link]

  • Structural aspects of the topochemical polymerization of diacetylenes. SpringerLink.[Link]

  • Topochemical polymerization - Wikipedia. Wikipedia.[Link]

  • Structural aspects of the topochemical polymerization of diacetylenes - ResearchGate. ResearchGate.[Link]

  • Industrial Applications of Conjugated Dienes Explained - Orango. Orango.[Link]

  • This compound | C8H10O2 | CID 18408254 - PubChem. PubChem.[Link]

  • Identification of dialkyl diacetylene diols with potent cancer chemopreventive activity. PubMed.[Link]

  • Handling and Storage of Hazardous Materials - Emergency & Safety Services at UCCS. University of Colorado Colorado Springs.[Link]

  • Octa-3,5-diene-1,8-diol | C8H14O2 | CID 53713131 - PubChem. PubChem.[Link]

  • SYNTHESIS, PROPERTIES, APPLICATION OF BIOLOGICALLY ACTIVE COMPOUNDS BASED ON ACETYLENE. Neo Science.[Link]

  • Bioactive acetylenic metabolites | Request PDF - ResearchGate. ResearchGate.[Link]

  • Adapting the Glaser Reaction for Bioconjugation: Robust Access to Structurally Simple, Rigid Linkers - NIH. National Institutes of Health.[Link]

  • View of SYNTHESIS, PROPERTIES, APPLICATION OF BIOLOGICALLY ACTIVE COMPOUNDS BASED ON ACETYLENE. Neo Science.[Link]

  • Natural polyacetylene compounds with antitubercular activity | Request PDF - ResearchGate. ResearchGate.[Link]

  • Glaser coupling - Wikipedia. Wikipedia.[Link]

  • Diacetylene - ChemBK. ChemBK.[Link]

  • Adapting the Glaser Reaction for Bioconjugation: Robust Access to Structurally Simple, Rigid Linkers - PubMed. PubMed.[Link]

  • Glaser-Hay Coupling - SynArchive. SynArchive.[Link]

  • Conjugated polymers developed from alkynes | National Science Review - Oxford Academic. Oxford Academic.[Link]

  • Regioselective [2 + 2 + 2] Alkyne Cyclotrimerizations to Hexasubstituted Benzenes: Syntheses of Fomajorin D and Fomajorin S - NIH. National Institutes of Health.[Link]

  • Use of 1,3-diynes to access conjugated enynes. (a) Previous report and... - ResearchGate. ResearchGate.[Link]

  • 3,6-Octadiyne-1,8-diol | C8H10O2 | CID 23328479 - PubChem. PubChem.[Link]

  • (PDF) Synthesis, Crystal Structures and Properties of 1,8-Di(Quinol-2-yl)Octa-1,7-Diyne and 1,8-di(Phenantren-9-yl)Octa-1,7-Diyne - ResearchGate. ResearchGate.[Link]

  • Diacetylene - Wikipedia. Wikipedia.[Link]

  • 1,8-Octanediol - Wikipedia. Wikipedia.[Link]

  • Design and Synthesis of α-Anomeric Diacetylene-Containing Glycosides as Photopolymerizable Molecular Gelators - PMC - NIH. National Institutes of Health.[Link]

  • Synthesis of diacetylene-containing peptide building blocks and amphiphiles, their self-assembly and topochemical polymerization in organic solvents - PubMed. PubMed.[Link]

  • 3,5-Octadiene, (E,E)- | C8H14 - PubChem. PubChem.[Link]

  • 3,5-Octadiyne | C8H10 | CID 140066 - PubChem - NIH. National Institutes of Health.[Link]

  • Octa-1,5-diene | C8H13+ | CID 60082219 - PubChem - NIH. National Institutes of Health.[Link]

  • Octa-3,5-diene-2,7-dione | C8H10O2 | CID 53674807 - PubChem. PubChem.[Link]

Sources

An In-depth Technical Guide to Octa-3,5-diyne-1,8-diol: From Discovery to Application

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of octa-3,5-diyne-1,8-diol, a pivotal monomer in the field of materials science and polymer chemistry. The document delves into the historical context of its synthesis, rooted in the foundational principles of alkyne coupling reactions, and presents a detailed examination of its molecular structure and physicochemical properties. A significant focus is placed on the synthetic methodologies for its preparation, particularly through the oxidative coupling of 3-butyn-1-ol. Furthermore, this guide explores the reactivity of the conjugated diyne system and the terminal diol functionalities, with a special emphasis on its critical role in solid-state topochemical polymerization to yield polydiacetylenes. The properties and potential applications of these resulting polymers in advanced materials are also discussed. This document is intended for researchers, scientists, and professionals in drug development and materials science who are interested in the synthesis and application of conjugated organic molecules.

Introduction: The Emergence of a Versatile Building Block

This compound, with its symmetrical structure featuring a conjugated diyne core flanked by two primary alcohol functionalities, has emerged as a molecule of significant interest. Its rigid, linear geometry and the presence of reactive hydroxyl groups make it a versatile building block for the synthesis of complex molecular architectures and, most notably, for the creation of highly ordered conjugated polymers. The electronic properties inherent to the diyne system, arising from the delocalization of π-electrons, are central to its utility in the development of organic materials with potential semiconductor and optical properties.[1] This guide aims to provide a thorough understanding of this compound, from its chemical synthesis to its transformative applications.

Historical Perspective: The Legacy of Alkyne Coupling Reactions

The story of this compound is intrinsically linked to the development of methods for the coupling of terminal alkynes. The foundational work in this area was laid in 1869 by Carl Andreas Glaser, who discovered that terminal alkynes undergo oxidative dimerization in the presence of a copper(I) salt and an oxidant, a reaction now famously known as the Glaser coupling.[2][3][4] This reaction represented one of the earliest examples of a carbon-carbon bond-forming reaction catalyzed by a transition metal.[2]

Over the decades, several modifications to the original Glaser protocol have been developed to improve its efficiency and expand its scope. Notably, the Hay coupling , developed in 1962, utilizes a soluble TMEDA (N,N,N′,N′-tetramethylethylenediamine) complex of copper(I) chloride, which enhances the reaction rate and is compatible with a wider range of organic solvents.[3] The Eglinton reaction offers an alternative that employs a stoichiometric amount of a copper(II) salt, such as cupric acetate, in a pyridine solution, obviating the need for an external oxidant.[1][3]

While the exact first synthesis of this compound is not readily apparent in the historical literature, its preparation is a direct application of these pioneering alkyne coupling methodologies, utilizing the readily available precursor, 3-butyn-1-ol.

Physicochemical Properties and Molecular Structure

This compound is a white to slightly off-white crystalline solid at room temperature. Its key physicochemical properties are summarized in the table below.

PropertyValueSource
Molecular Formula C₈H₁₀O₂
Molecular Weight 138.16 g/mol
IUPAC Name This compound
CAS Number 15808-23-8
Appearance White to slightly pink/red solidGFS Chemicals
Melting Point Information not readily available
Boiling Point Information not readily available
Solubility Soluble in polar organic solventsInferred from structure

The molecular structure of this compound is characterized by a linear C₈ backbone containing a conjugated 1,3-diyne system. This conjugation leads to a delocalized π-electron system, which is responsible for the molecule's unique electronic and optical properties.[1] The terminal hydroxyl groups are available for a variety of chemical transformations.[1]

The precise arrangement of the molecules in the solid state is crucial for its most significant application: topochemical polymerization. X-ray crystallographic studies have revealed the packing of this compound molecules in the crystal lattice, which dictates the stereochemistry and properties of the resulting polymer.

Synthesis of this compound: A Representative Protocol

The synthesis of this compound is achieved through the oxidative homocoupling of 3-butyn-1-ol, typically employing a variation of the Glaser-Hay coupling. The following protocol is a representative, self-validating procedure based on established methodologies for similar alkyne couplings.

Reaction Principle

The core of the synthesis is the copper-catalyzed oxidative dimerization of the terminal alkyne of 3-butyn-1-ol. The reaction proceeds through the formation of a copper acetylide intermediate, which then undergoes oxidative coupling to form the C(sp)-C(sp) bond of the 1,3-diyne. An oxidant, typically oxygen from the air, regenerates the active copper(I) catalyst.

Glaser_Hay_Mechanism cluster_0 Catalytic Cycle R-C≡CH 2 R-C≡CH (3-Butyn-1-ol) Intermediate_A Copper(I) Acetylide [R-C≡C-Cu] R-C≡CH->Intermediate_A + Cu(I) Cu(I) Cu(I) Catalyst Intermediate_B Diyne-Copper Complex Intermediate_A->Intermediate_B Oxidative Dimerization Product R-C≡C-C≡C-R (this compound) Intermediate_B->Product Reductive Elimination Oxidant O₂ (Air) Oxidant->Intermediate_B Oxidation H2O 2 H₂O

Caption: Generalized catalytic cycle for the Glaser-Hay coupling.

Experimental Protocol

Materials:

  • 3-Butyn-1-ol (Starting Material)

  • Copper(I) chloride (CuCl) (Catalyst)

  • N,N,N′,N′-Tetramethylethylenediamine (TMEDA) (Ligand)

  • Acetone (Solvent)

  • Diethyl ether (for extraction)

  • Saturated aqueous ammonium chloride solution (for workup)

  • Anhydrous magnesium sulfate (for drying)

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add copper(I) chloride (e.g., 0.1 equivalents) and TMEDA (e.g., 0.1 equivalents).

  • Solvent Addition: Add acetone to the flask to dissolve the catalyst and ligand.

  • Addition of Starting Material: Slowly add 3-butyn-1-ol (1.0 equivalent) to the stirring solution.

  • Reaction Conditions: Allow the reaction mixture to stir vigorously at room temperature, open to the atmosphere (to allow for oxygen ingress), for a specified time (e.g., 12-24 hours). The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Workup: Upon completion of the reaction, quench the reaction by adding a saturated aqueous solution of ammonium chloride.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x volume of the aqueous layer).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product is then purified by column chromatography on silica gel or by recrystallization to yield pure this compound.

Self-Validation: The success of this protocol is validated by the isolation and characterization of the product. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) should be employed to confirm the structure and purity of the synthesized this compound. The expected spectroscopic data would show characteristic peaks for the hydroxyl protons, the methylene protons adjacent to the hydroxyl groups and the alkyne carbons, and the absence of the terminal alkyne proton signal from the starting material.

Reactivity and Key Applications

The chemical reactivity of this compound is dominated by its two key functional features: the conjugated diyne system and the terminal hydroxyl groups.

Reactivity of the Conjugated Diyne System

The conjugated diyne is an electron-rich system susceptible to various transformations.[1] Its most significant reaction is solid-state topochemical polymerization . When single crystals of this compound are exposed to heat, UV light, or γ-irradiation, they undergo a 1,4-addition polymerization to form highly ordered, single-crystal polymers known as polydiacetylenes.[1] This process is highly dependent on the packing of the monomer units in the crystal lattice.

Topochemical_Polymerization cluster_0 Topochemical Polymerization Workflow Monomer_Crystal This compound (Monomer Crystal) Initiation Initiation (UV, Heat, or γ-rays) Monomer_Crystal->Initiation Exposure to Energy Polymer_Crystal Polydiacetylene (Polymer Crystal) Initiation->Polymer_Crystal 1,4-Addition Polymerization

Sources

A Theoretical and Computational Guide to Octa-3,5-diyne-1,8-diol: From Molecular Structure to Electronic Properties

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: Octa-3,5-diyne-1,8-diol is a symmetrical, conjugated diyne that serves as a critical building block in materials science, particularly in the field of solid-state topochemical polymerization.[1] Its rigid, electron-rich diyne core flanked by flexible hydroxyl-terminated aliphatic chains presents a unique combination of properties. Understanding the interplay between its conformational flexibility, electronic structure, and intrinsic reactivity is paramount for designing novel polymers and functional materials. This technical guide provides a comprehensive theoretical framework for characterizing this compound using modern computational chemistry methods. We will move beyond a simple recitation of methods to explain the causal reasoning behind procedural choices, offering a self-validating system for theoretical analysis that is both robust and insightful.

Part 1: Foundational Principles: The Unique Chemistry of a Conjugated Diyne

The defining feature of this compound is its conjugated diyne system (–C≡C–C≡C–). Unlike isolated triple bonds, this arrangement allows for the delocalization of π-electrons across the four sp-hybridized carbon atoms.[1] This extended π-system is the primary determinant of the molecule's electronic and photophysical properties.[2][3]

Key Structural & Electronic Characteristics:

  • Enhanced Stability: Conjugation imparts additional thermodynamic stability compared to non-conjugated diynes, a phenomenon quantifiable through computational analysis of hydrogenation energies.[4]

  • Electronic Properties: The delocalization of π-electrons lowers the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), influencing its light absorption characteristics and making it a potential component for molecular electronics.[1][2]

  • Reactivity: The diyne unit is susceptible to various chemical transformations, including electrophilic additions and cycloadditions, making it a versatile precursor for more complex molecular architectures.[5][6][7] The terminal hydroxyl groups provide sites for further functionalization, such as esterification or etherification, enabling its incorporation into larger polymer backbones.

The linear geometry of the central diyne unit is rigid, while the ethyl-alcohol termini introduce conformational degrees of freedom. These can influence crystal packing and the potential for intra- and intermolecular hydrogen bonding, which can be explored computationally.[8]

Part 2: The Computational Workflow: A Validated Approach

A robust theoretical investigation of this compound requires a multi-step computational protocol. Each step builds upon the last, creating a self-validating workflow from initial structure to predicted properties.

cluster_0 Computational Analysis Workflow A Step 1: Initial Structure & Conformational Search B Step 2: Ground-State Geometry Optimization (DFT) A->B Lowest energy conformer C Step 3: Vibrational Frequency Analysis B->C Optimized geometry D Step 4: Electronic Structure Analysis (HOMO/LUMO) C->D Verified minimum energy structure E Step 5: Excited-State Calculations (TD-DFT) D->E Ground-state orbitals F Step 6: Property Prediction (Spectra, Reactivity) E->F Excitation energies cluster_0 Simplified FMO Diagram for a Conjugated Diyne LUMO LUMO (π*) HOMO HOMO (π) HOMO->LUMO ΔE (HOMO-LUMO Gap)

Caption: The HOMO-LUMO gap dictates key electronic properties.

Protocol 3: Simulating the UV-Visible Spectrum

The color and photophysical properties of a molecule are governed by how it absorbs light, which promotes electrons from occupied to unoccupied orbitals.

Methodology:

  • Excited-State Calculation: Perform a Time-Dependent DFT (TD-DFT) calculation on the optimized ground-state geometry.

  • Functional Selection (Critical): For conjugated systems like this, standard functionals may not accurately predict excitation energies. A long-range corrected functional, such as CAM-B3LYP , is highly recommended. [9][10]This choice is crucial for correctly describing potential charge-transfer character in the excited states.

  • Data Analysis: Extract the calculated excitation energies (typically in eV or nm) and their corresponding oscillator strengths. The oscillator strength indicates the intensity of the absorption. The lowest energy transition with a high oscillator strength typically corresponds to the HOMO→LUMO transition (π→π*), which will dominate the UV-Vis spectrum.

Data Presentation: Predicted Molecular and Electronic Properties

The following tables summarize the type of quantitative data that a thorough theoretical study of this compound would generate. The values presented are illustrative, based on established data for similar chemical structures.

Table 1: Predicted Key Geometric Parameters (B3LYP/6-31+G(d,p))

Parameter Bond Predicted Value (Å) Justification
Bond Length C1-C2 (sp³-sp³) ~1.53 Typical C-C single bond
Bond Length C2-C3 (sp³-sp) ~1.46 Shortened due to sp carbon
Bond Length C3≡C4 (sp-sp) ~1.21 Typical C≡C triple bond
Bond Length C4-C5 (sp-sp) ~1.38 Conjugated C-C single bond [4]
Bond Angle ∠C2-C3-C4 ~178-180° Near-linear sp geometry

| Bond Angle | ∠O-C1-C2 | ~109.5° | Tetrahedral sp³ geometry |

Table 2: Summary of Predicted Electronic and Spectroscopic Data

Property Method Predicted Value Significance
HOMO Energy B3LYP/6-31+G(d,p) ~ -6.5 eV Electron-donating ability
LUMO Energy B3LYP/6-31+G(d,p) ~ -0.5 eV Electron-accepting ability
HOMO-LUMO Gap B3LYP/6-31+G(d,p) ~ 6.0 eV Correlates with electronic stability
λmax (π→π*) CAM-B3LYP/6-31+G(d,p) ~250-280 nm Primary UV absorption peak [10]

| C≡C Stretch Freq. | B3LYP/6-31+G(d,p) | ~2200 cm⁻¹ | Key IR signature for the diyne |

Part 4: From Theory to Application: Reactivity and Materials Design

Theoretical studies provide powerful insights into the potential applications of this compound.

  • Polymerization: The molecule is a known monomer for solid-state topochemical polymerization. [1]Computational modeling can be used to simulate oligomers and polymers derived from it, predicting the electronic properties (like the band gap) of the resulting conjugated polymers. [11]* Diels-Alder Reactions: The conjugated system can act as a dienophile in Diels-Alder reactions, a powerful tool for building complex cyclic structures used in biomaterials and drug delivery. [12]Theoretical calculations can predict the activation barriers and stereoselectivity of such reactions.

  • Molecular Wires: The linear, rigid, and conjugated nature of the diyne core makes it an attractive candidate for molecular electronics. [3]Theoretical models can help predict its conductance and suitability as a molecular wire.

Conclusion

The theoretical study of this compound is a prime example of how computational chemistry can provide a deep, atomistic understanding of a molecule's structure, properties, and potential. By following a validated, multi-step workflow—from accurate ground-state determination with DFT to the prediction of electronic spectra with TD-DFT—researchers can gain predictive insights that guide experimental synthesis and materials design. This synergy between theory and experiment is essential for accelerating the development of next-generation materials for applications in electronics, polymer science, and beyond.

References

  • PSIBERG. (2023, February 7). Conjugated Dienes: Preparation, Properties, and Reactions. Available at: [Link]

  • Macromolecules. (2002). Synthesis and Electronic Properties of New Photoluminescent Platinum-Containing Polyynes with 9,9-Dihexylfluorene and 9-Butylcarbazole Units. ACS Publications. Available at: [Link]

  • Chemistry LibreTexts. (2023, January 22). Electrophilic Attack on Conjugated Dienes-Kinetic and Thermodynamic Control. Available at: [Link]

  • Chemistry LibreTexts. (2023, January 22). Conjugated Dienes. Available at: [Link]

  • Bryce, M. R. (2021). A review of functional linear carbon chains (oligoynes, polyynes, cumulenes) and their applications as molecular wires in molecular electronics and optoelectronics. Journal of Materials Chemistry C, 9(20), 6545-6567. Available at: [Link]

  • University of Calgary. (n.d.). Ch 10: Dienes. Available at: [Link]

  • ResearchGate. (2005). The one-dimensional nature of polyynes. Available at: [Link]

  • Orango. (2024, October 17). Analytical Methods and Chemical Reactions of Conjugated Dienes. Available at: [Link]

  • Journal of Materials Chemistry C. (2021). A review of functional linear carbon chains (oligoynes, polyynes, cumulenes) and their applications as molecular wires in molecular electronics and optoelectronics. RSC Publishing. Available at: [Link]

  • The Journal of Physical Chemistry A. (2009). Structural and Electronic Properties of Polyacetylene and Polyyne from Hybrid and Coulomb-Attenuated Density Functionals. ACS Publications. Available at: [Link]

  • Physical Chemistry Chemical Physics. (2025). A computational study of phosphorus-doped graphdiynes and several corresponding oxides by simulated X-ray spectroscopy. RSC Publishing. Available at: [Link]

  • Organic Chemistry Frontiers. (n.d.). Theoretical insights into the mechanism and origin of chemoselectivity in the catalyst- and directing group-dependent oxidative cyclization of diynes with pyridine N-oxides. RSC Publishing. Available at: [Link]

  • MDPI. (2018). Cycloaddition of 1,3-Butadiynes: Efficient Synthesis of Carbo- and Heterocycles. Available at: [Link]

  • Physical Chemistry Chemical Physics. (2014). Substituted diphenyl butadiynes: a computational study of geometries and electronic transitions using DFT/TD-DFT. RSC Publishing. Available at: [Link]

  • RSC Publishing. (2021, March 23). DFT calculations bring insight to internal alkyne-to-vinylidene transformations at rhodium PNP- and PONOP-pincer complexes. Available at: [Link]

  • PubMed Central. (2013). Mechanistic Analysis of Alkyne Haloboration: A DFT, MP2, and DLPNO-CCSD(T) Study. Available at: [Link]

  • PubMed. (2007). Ab initio conformational studies on diols and binary diol-water systems using DFT methods. Intramolecular hydrogen bonding and 1:1 complex formation with water. Available at: [Link]

  • MDPI. (2023). Difunctionalization of Dienes, Enynes and Related Compounds via Sequential Radical Addition and Cyclization Reactions. Available at: [Link]

  • PubChem. (n.d.). This compound. Available at: [Link]

  • MDPI. (n.d.). 8,13-Dimethylicosa-9,11-diyne-8,13-diol. Available at: [Link]

  • ResearchGate. (n.d.). DFT-calculated pathways for the gold-mediated dimerization of alkynes. Available at: [Link]

  • The Australian National University. (2014, September 5). A density functional theory (DFT) mechanistic study of gold(I)-catalyzed alkynylation of the indole and pyrrole substrates, using a hypervalent iodine reagent. Available at: [Link]

  • ResearchGate. (2012). Synthesis, Crystal Structures and Properties of 1,8-Di(Quinol-2-yl)Octa-1,7-Diyne and 1,8-di(Phenantren-9-yl)Octa-1,7-Diyne. Available at: [Link]

  • PubMed Central. (2023). Applications of Diels–Alder Chemistry in Biomaterials and Drug Delivery. Available at: [Link]

  • PubChem. (n.d.). Octa-3,5-diene-1,8-diol. Available at: [Link]

  • DoITPoMS. (n.d.). Applications of dielectrics. University of Cambridge. Available at: [Link]

  • YouTube. (2022, August 15). Dielectic Materials for Medicine & Telemedicine. Available at: [Link]

Sources

Methodological & Application

Application Notes and Protocols for the Polymerization of Octa-3,5-diyne-1,8-diol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Octa-3,5-diyne-1,8-diol in Advanced Polymer Synthesis

This compound is a bifunctional monomer of significant interest in materials science and polymer chemistry. Its unique structure, featuring a conjugated diyne system flanked by primary hydroxyl groups, offers multiple pathways for polymerization, leading to highly ordered and functional polymers. The presence of two carbon-carbon triple bonds in conjugation is a defining feature that profoundly influences its electronic structure and reactivity. This extended conjugation facilitates the delocalization of π-electrons, which is central to the monomer's chemical behavior and the unique properties of its resulting polymers.[1] The terminal hydroxyl groups provide sites for traditional condensation polymerization, while the diyne core is amenable to more specialized polymerization techniques, such as solid-state topochemical polymerization and oxidative coupling reactions.

These polymerization methods can yield conjugated polymers with intriguing electronic and optical properties, making them promising candidates for applications in organic electronics, sensors, and nonlinear optics.[1] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of this compound in two primary polymerization strategies: solid-state topochemical polymerization and Glaser-Hay oxidative coupling.

Part 1: Solid-State Topochemical Polymerization of this compound

Scientific Principles and Rationale

Topochemical polymerization is a powerful technique that leverages the crystalline packing of monomers to produce highly ordered polymers with remarkable stereoregularity and purity.[2][3] This method is particularly well-suited for diacetylene-containing monomers like this compound. The polymerization proceeds in the solid state, initiated by external stimuli such as heat, UV radiation, or gamma rays.[1][2] The reaction is a 1,4-addition across the conjugated diyne units of adjacent, precisely aligned monomer molecules within the crystal lattice.[3] This spatial constraint eliminates the need for solvents or catalysts and results in a single-crystal-to-single-crystal transformation in ideal cases, yielding a macroscopic, defect-free polymer single crystal.[3][4] The resulting polydiacetylenes (PDAs) possess a unique ene-yne backbone and exhibit fascinating chromic properties, changing color in response to environmental stimuli.

The success of topochemical polymerization is critically dependent on the packing of the monomer crystals. For a reaction to occur, the monomer units must be aligned in a specific orientation that allows for the 1,4-addition reaction to proceed with minimal atomic displacement. This highlights the importance of the crystallization step in the overall process.

Experimental Workflow for Topochemical Polymerization

Caption: Workflow for the solid-state topochemical polymerization of this compound.

Detailed Protocol for Topochemical Polymerization

1. Monomer Purification and Crystallization:

  • Rationale: The purity of the monomer is paramount for obtaining high-quality single crystals suitable for topochemical polymerization. Impurities can disrupt the crystal lattice and inhibit polymerization.

  • Protocol:

    • Recrystallize commercially available this compound from a suitable solvent (e.g., methanol, ethanol, or a mixture of solvents) to achieve high purity.

    • Prepare a saturated solution of the purified monomer in the chosen solvent at an elevated temperature.

    • Allow the solution to cool slowly to room temperature, or employ a slow evaporation method, to promote the growth of large, well-defined single crystals.

    • Carefully collect the crystals by filtration and dry them under vacuum at room temperature.

2. Polymerization:

  • Rationale: The choice of initiation method (UV, heat, or γ-irradiation) can influence the rate of polymerization and the properties of the resulting polymer. UV irradiation is a common and convenient method.

  • Protocol:

    • Select well-formed single crystals of this compound.

    • Place the crystals on a suitable substrate (e.g., a quartz slide).

    • Expose the crystals to UV radiation (e.g., from a mercury lamp) for a specified period. The polymerization can often be visually monitored by a color change in the crystals (typically from colorless to a deep blue or red).

    • Alternatively, thermal annealing at a temperature below the monomer's melting point can also induce polymerization.

3. Characterization:

  • Rationale: Characterization is essential to confirm the success of the polymerization and to evaluate the properties of the resulting polydiacetylene.

  • Protocol:

    • Raman Spectroscopy: Monitor the disappearance of the diyne stretching vibration (around 2260 cm⁻¹) and the appearance of the C=C and C≡C stretching modes of the polymer backbone.

    • UV-Vis Spectroscopy: Observe the characteristic strong absorption in the visible region, which is responsible for the polymer's color.

    • X-ray Diffraction: Confirm the retention of crystallinity and determine the polymer's crystal structure.

Parameter Typical Conditions Expected Outcome
Crystallization Solvent Methanol, Ethanol, Acetone/HexaneFormation of well-defined single crystals
Initiation Method UV irradiation (254 nm), γ-irradiation, Thermal AnnealingConversion of monomer to polymer
Polymerization Time Minutes to hours, depending on the initiation methodObservable color change, high polymer yield
Polymer Appearance Deeply colored (blue, red, or metallic) crystalsHighly ordered polymer structure

Part 2: Glaser-Hay Oxidative Coupling Polymerization

Scientific Principles and Rationale

The Glaser-Hay coupling is a classical method for the oxidative dimerization of terminal alkynes to form symmetrical diynes, catalyzed by a copper(I) salt in the presence of a base and an oxidant (typically oxygen from air).[5][6][7] This methodology can be extended to the polymerization of monomers containing two terminal alkyne functionalities. While this compound is an internal diyne, this section will describe a related oxidative coupling polymerization that can be adapted for di-terminal alkyne diols, which are structurally related and offer a solution-phase route to conjugated polymers. This approach provides an alternative to the solid-state method, allowing for polymerization in solution and potentially offering better processability of the resulting polymers.

The mechanism involves the formation of a copper(I) acetylide, which then undergoes oxidative coupling to form the C-C bond between the alkyne units.[7] The reaction is highly efficient for the synthesis of poly(1,3-diynes).

Experimental Workflow for Glaser-Hay Polymerization

Caption: Workflow for the Glaser-Hay oxidative coupling polymerization of a di-terminal alkyne diol.

Detailed Protocol for Glaser-Hay Polymerization

1. Materials and Reagents:

  • Monomer: A di-terminal alkyne diol (e.g., a longer-chain analogue of this compound with terminal alkyne groups).

  • Catalyst: Copper(I) chloride (CuCl) or another suitable Cu(I) salt.

  • Base: N,N,N',N'-Tetramethylethylenediamine (TMEDA) or pyridine.[5]

  • Solvent: A suitable organic solvent such as chloroform, dichloromethane, or pyridine.

  • Oxidant: Oxygen or air.

2. Polymerization Procedure:

  • Rationale: The choice of catalyst, base, and solvent system is crucial for achieving high molecular weight polymers. The Hay modification, using TMEDA, often leads to faster reaction rates.[7]

  • Protocol:

    • In a flask equipped with a magnetic stirrer and a gas inlet, dissolve the di-terminal alkyne diol monomer in the chosen solvent.

    • Add the copper(I) salt and the amine base (e.g., TMEDA) to the solution.

    • Sparge the reaction mixture with oxygen or air while stirring vigorously at room temperature.

    • Monitor the progress of the polymerization by techniques such as thin-layer chromatography (TLC) to observe the consumption of the monomer or by gel permeation chromatography (GPC) to follow the increase in molecular weight.

    • Upon completion, quench the reaction by adding a dilute acid solution (e.g., hydrochloric acid).

3. Polymer Isolation and Purification:

  • Rationale: Proper work-up is necessary to remove the catalyst and any unreacted monomer, yielding a pure polymer.

  • Protocol:

    • Transfer the reaction mixture to a separatory funnel and wash sequentially with dilute acid, water, and brine.

    • Dry the organic layer over an anhydrous salt (e.g., MgSO₄), filter, and concentrate the solution under reduced pressure.

    • Precipitate the polymer by adding the concentrated solution to a non-solvent (e.g., methanol or hexane).

    • Collect the precipitated polymer by filtration, wash with the non-solvent, and dry under vacuum.

Parameter Typical Conditions Expected Outcome
Catalyst System CuCl/TMEDAEfficient polymerization
Solvent Dichloromethane, PyridineGood solubility of monomer and polymer
Oxidant Oxygen (from air or cylinder)Drives the oxidative coupling
Reaction Temperature Room temperatureMild reaction conditions
Polymer Molecular Weight 3,000 - 10,000 g/mol Formation of a conjugated polymer[1]

Properties and Applications of Polymers Derived from this compound

Polymers derived from this compound and related monomers exhibit a range of valuable properties stemming from their highly conjugated backbones.

  • Optical and Electronic Properties: The extended π-conjugation in these polymers leads to strong absorption in the visible spectrum and interesting nonlinear optical properties.[1] This makes them suitable for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and optical limiting devices.

  • Sensor Applications: The chromic nature of polydiacetylenes, where their color changes in response to external stimuli such as temperature, pH, or the binding of analytes, makes them excellent candidates for the development of colorimetric sensors.

  • Biomedical Applications: The ability to functionalize these polymers, for instance, by incorporating them into peptide structures, opens up possibilities in biomaterials and drug delivery.

  • Thermal Stability: Aromatic polyimides, a class of high-performance polymers, are known for their exceptional thermal stability and mechanical strength.[8][9] While not directly synthesized from this compound by the methods described, the principles of creating rigid, conjugated backbones are shared, and the resulting polymers from diynes can also exhibit enhanced thermal properties.

Conclusion

This compound is a versatile monomer that provides access to a fascinating class of conjugated polymers. The choice of polymerization method, either through solid-state topochemical polymerization or solution-phase oxidative coupling, allows for the synthesis of materials with tailored properties. The protocols and principles outlined in this application note provide a solid foundation for researchers to explore the rich chemistry of this monomer and to develop novel polymeric materials for a wide array of advanced applications.

References

  • SynArchive. Glaser-Hay Coupling. Available from: [Link]

  • Perrin, C. L., & O'Donohue, A. M. (2018). Tuning Topochemical Polymerization of Diacetylenes: A Joint Synthetic, Structural, Photophysical, and Theoretical Study of a Series of Analogues of a Known Reactive Monomer, 1,6-Bis(diphenylamino)-2,4-hexadiyne (THD). Chemistry of Materials, 30(15), 5029-5039. Available from: [Link]

  • Wikipedia. Topochemical polymerization. Available from: [Link]

  • Kim, M. (2021). The Synthesis and Polymerization of Bisaryldiynes and Lewis Basic Diynes. ProQuest Dissertations Publishing. Available from: [Link]

  • Seavill, P. W., Holt, K. B., & Wilden, J. D. (2019). Investigations into the mechanism of copper-mediated Glaser–Hay couplings using electrochemical techniques. Organic & Biomolecular Chemistry, 17(22), 5557-5564. Available from: [Link]

  • Okorochenkov, S., et al. (2019). Application of Glaser–Hay Diyne Coupling To Constrain Nα-Amino Acid Amides via a N–N Bridge. ACS Combinatorial Science, 21(2), 123-130. Available from: [Link]

  • Maji, A., et al. (2017). Glaser–Hay hetero-coupling in a bimetallic regime: a Ni( ii )/Ag( i ) assisted base, ligand and additive free route to selective unsymmetrical 1,3-diynes. Chemical Communications, 53(75), 10403-10406. Available from: [Link]

  • Enkelmann, V. (1984). Structural aspects of the topochemical polymerization of diacetylenes. In Polydiacetylenes (pp. 91-136). Springer, Dordrecht. Available from: [Link]

  • Ogawa, K. A., & Boydston, A. J. (2020). Topochemical Ring-Opening Polymerization of an Oxathianethione. Journal of the American Chemical Society, 142(29), 12564-12569. Available from: [Link]

  • Yi, C., et al. (2010). Nickel-Catalyzed Oxidative Coupling Reactions of Two Different Terminal Alkynes Using O2 as the Oxidant at Room Temperature: Facile Syntheses of Unsymmetric 1,3-Diynes. Organic Letters, 12(13), 3090-3093. Available from: [Link]

  • Freitag, M. C. (2017). Formation of Novel Polydiacetylenes: Synthesis of Poly(iodoethynyliododiacetylene) and Towards the Formation of Conjugated Ladder Polydiacetylenes. Stony Brook University. Available from: [Link]

  • Sun, A. (2006). Topochemical Polymerization of Novel Diacetylenes ; Synthesis and Characterization of Soluble Polydiacetylenes. Stony Brook University. Available from: [Link]

  • Tovar, J. D., et al. (2005). Synthesis and alignment of discrete polydiacetylene-peptide nanostructures. Journal of the American Chemical Society, 127(42), 14668-14669. Available from: [Link]

  • Viswanathan, R., et al. (2006). Synthesis and Characterization of Polydiacetylene Films and Nanotubes. PMC, 21(5), 10. Available from: [Link]

  • ResearchGate. Chemical structures of diacetylene monomers used to synthesize polydiacetylene in this study. Available from: [Link]

  • Tolman, W. B., & Hillmyer, M. A. (2017). Synthesis of isohexide diyne polymers and hydrogenation to their saturated polyethers. NSF Public Access Repository. Available from: [Link]

  • Mahmoodi Khaha, H., et al. (2023). Properties and Applications of Polymers: A Mini Review. Journal of Chemical Reviews, 5(2), 204-220. Available from: [Link]

  • Mahmoodi Khaha, H., et al. (2023). Properties and Applications of Polymers: A Mini Review. Journal of Chemical Reviews, 5(2), 204-220. Available from: [Link]

  • Wang, C., et al. (2010). ChemInform Abstract: Nickel-Catalyzed Oxidative Coupling Reactions of Two Different Terminal Alkynes Using O 2 as the Oxidant at Room Temperature: Facile Syntheses of Unsymmetric 1,3-Diynes. ChemInform, 41(33). Available from: [Link]

  • Hay, A. S., et al. (1959). POLYMERIZATION BY OXIDATIVE COUPLING. Journal of the American Chemical Society, 81(23), 6335-6336. Available from: [Link]

  • ResearchGate. A Study on the Oxidative Coupling Copolymerization of Terminal Bisacetylenes. Available from: [Link]

  • PubChem. This compound. Available from: [Link]

  • Grijpma, D. W., & Feijen, J. (2017). Synthesis, Properties and Applications of Biodegradable Polymers Derived from Diols and Dicarboxylic Acids: From Polyesters to Poly(ester amide)s. MDPI. Available from: [Link]

Sources

Application Notes and Protocols: Octa-3,5-diyne-1,8-diol as a Monomer for Advanced Polymer Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Versatile Diyne Monomer

Octa-3,5-diyne-1,8-diol is a symmetrical, conjugated diacetylene monomer that serves as a critical building block for the synthesis of polydiacetylenes (PDAs). These polymers are renowned for their unique electronic and optical properties, which stem from their highly conjugated ene-yne backbone. The presence of terminal hydroxyl groups in this compound imparts hydrophilicity to the resulting polymers, opening avenues for applications in aqueous environments, such as biosensors, drug delivery systems, and smart coatings.

This technical guide provides a comprehensive overview of this compound as a monomer, including its synthesis, purification, polymerization, and characterization of the resulting polymer. Detailed protocols and application-focused insights are presented to aid researchers, scientists, and drug development professionals in harnessing the potential of this versatile monomer.

Monomer Profile: this compound

The unique structure of this compound, featuring a rigid diacetylene core flanked by flexible methylene spacers and terminated with hydrophilic hydroxyl groups, dictates its chemical behavior and the properties of the derived polymers.

PropertyValueSource
IUPAC Name This compound
Molecular Formula C₈H₁₀O₂
Molecular Weight 138.16 g/mol
CAS Number 15808-23-8
Appearance Typically an undistillable oil

Monomer Synthesis and Purification

The synthesis of symmetrical diacetylenes like this compound is most commonly achieved through the oxidative homocoupling of terminal alkynes. The Glaser coupling, and its subsequent modifications like the Hay coupling, are foundational methods for this transformation.[1][2]

Synthetic Pathway: Glaser-Hay Coupling

The key step is the oxidative dimerization of a terminal alkyne, in this case, but-3-yn-1-ol, in the presence of a copper catalyst and an oxidant.[3]

Glaser_Coupling cluster_conditions Reaction Conditions Butynol But-3-yn-1-ol (2 eq.) Monomer This compound Butynol->Monomer Oxidative Coupling Catalyst Cu(I) salt (e.g., CuCl) Base Base (e.g., TMEDA, Pyridine) Oxidant Oxidant (e.g., O₂)

Fig. 1: Synthetic scheme for this compound via Glaser-Hay coupling.
Protocol 1: Synthesis of this compound

This protocol is a generalized procedure based on the Hay modification of the Glaser coupling, which offers improved solubility of the catalytic complex.[1]

Materials:

  • But-3-yn-1-ol

  • Copper(I) chloride (CuCl)

  • N,N,N',N'-Tetramethylethylenediamine (TMEDA)

  • Acetone (or other suitable organic solvent)

  • Oxygen (or air)

  • Silica gel for column chromatography

  • Ethyl acetate and hexane (for chromatography)

Procedure:

  • In a round-bottom flask, dissolve but-3-yn-1-ol in acetone.

  • Add a catalytic amount of CuCl and TMEDA. The solution should turn green, indicating the formation of the copper-TMEDA complex.

  • Bubble oxygen or air through the solution while stirring vigorously at room temperature. The reaction is typically exothermic.

  • Monitor the reaction progress by thin-layer chromatography (TLC). The disappearance of the starting material indicates the completion of the reaction.

  • Once the reaction is complete, quench it by adding a dilute acid solution (e.g., 5% HCl) to neutralize the TMEDA and precipitate the copper salts.

  • Extract the product with an organic solvent like ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

Purification:

This compound is often obtained as an undistillable oil and requires purification by column chromatography.[4]

  • Prepare a silica gel column using a suitable solvent system (e.g., a gradient of ethyl acetate in hexane).

  • Load the crude product onto the column.

  • Elute the column with the solvent gradient to separate the desired product from byproducts and unreacted starting material.

  • Collect the fractions containing the pure product, as identified by TLC.

  • Combine the pure fractions and remove the solvent under reduced pressure to yield purified this compound.

Topochemical Polymerization: From Monomer Crystals to Conjugated Polymers

The polymerization of diacetylenes like this compound is a fascinating example of a topochemical reaction. This solid-state polymerization is initiated by external stimuli such as UV radiation, heat, or gamma rays, and the reaction proceeds with minimal disruption of the crystal lattice.[5][6] The key requirement for successful topochemical polymerization is the specific packing of the monomer units in the crystal, which aligns the diacetylene moieties for a 1,4-addition reaction.[5]

Topochemical_Polymerization cluster_stimuli Initiation Monomer This compound (Crystalline State) Polymer Poly(this compound) (Polydiacetylene) Monomer->Polymer 1,4-Addition Polymerization Stimulus UV Radiation Heat (Thermal Annealing) Gamma Rays

Fig. 2: General workflow for the topochemical polymerization of this compound.
Protocol 2: UV-Induced Solid-State Polymerization

UV irradiation is a common and convenient method for initiating the polymerization of diacetylenes.[7][8]

Materials:

  • Purified this compound

  • Quartz substrate or suitable transparent support

  • UV lamp (e.g., 254 nm)

Procedure:

  • Prepare a thin film or single crystals of this compound. For thin films, a solution of the monomer can be drop-cast or spin-coated onto a quartz substrate, followed by slow evaporation of the solvent to induce crystallization.

  • Place the substrate with the monomer film or crystals under a UV lamp. A common wavelength used for diacetylene polymerization is 254 nm.[9]

  • Irradiate the sample for a specified period. The polymerization progress can be visually monitored by the appearance and intensification of a blue or red color.

  • The extent of polymerization can be controlled by the irradiation time and the intensity of the UV source.

  • After irradiation, the resulting polymer film is ready for characterization and use.

Protocol 3: Thermal Polymerization

Thermal annealing is an alternative method for inducing polymerization, particularly for monomers that are sensitive to UV degradation.[5]

Materials:

  • Purified this compound

  • Oven or hot plate with precise temperature control

  • Inert atmosphere (e.g., nitrogen or argon)

Procedure:

  • Prepare a crystalline sample of this compound as described in the UV polymerization protocol.

  • Place the sample in an oven or on a hot plate under an inert atmosphere to prevent oxidation.

  • Heat the sample to a temperature below its melting point. The optimal polymerization temperature needs to be determined experimentally for each specific monomer.

  • Maintain the temperature for a sufficient duration to achieve the desired degree of polymerization. The progress can be monitored by the color change of the sample.

  • After the desired polymerization time, cool the sample to room temperature.

Protocol 4: Gamma-Ray Induced Polymerization

Gamma radiation is a high-energy source that can effectively initiate polymerization throughout the bulk of the monomer crystal.[10][11][12]

Materials:

  • Purified this compound in a suitable container (e.g., glass vial)

  • Gamma radiation source (e.g., Cobalt-60)

Procedure:

  • Place the crystalline monomer sample in a container suitable for irradiation.

  • Expose the sample to a gamma radiation source. The required dose will depend on the monomer's reactivity and the desired conversion. Doses in the range of kGy are typically used for diacetylene polymerization.[10]

  • The polymerization is often accompanied by a distinct color change.

  • After irradiation, the polymer can be recovered for further analysis.

Characterization of Poly(this compound)

A suite of analytical techniques is employed to characterize the structure, properties, and morphology of the synthesized polydiacetylene.

Spectroscopic Characterization
  • UV-Visible (UV-Vis) Spectroscopy: This is a primary tool for confirming polymerization and observing the characteristic colorimetric transitions of PDAs. The "blue" phase of PDAs typically exhibits a strong absorption maximum around 640 nm, while the "red" phase absorbs at approximately 540 nm.[13] The transition between these phases can be induced by various stimuli, forming the basis of many PDA-based sensors.[14]

  • Fourier-Transform Infrared (FT-IR) and Raman Spectroscopy: These vibrational spectroscopy techniques provide detailed information about the chemical structure of the polymer.[15][16][17] Key vibrational modes to monitor include the C≡C and C=C stretching frequencies of the conjugated backbone. In the Raman spectra of PDAs, these peaks are typically observed around 2060 cm⁻¹ and 1447 cm⁻¹, respectively.[18] Changes in the positions of these peaks can indicate conformational changes in the polymer backbone.[10]

Thermal Analysis
  • Thermogravimetric Analysis (TGA): TGA is used to evaluate the thermal stability of the polymer by measuring its mass loss as a function of temperature.[19][20][21] This is crucial for determining the operational temperature range of the material.

  • Differential Scanning Calorimetry (DSC): DSC is employed to identify thermal transitions such as melting point, glass transition temperature, and crystallization behavior.[19][20][21] For thermochromic PDAs, DSC can be used to correlate color changes with specific thermal events.[22]

Molecular Weight Determination
  • Gel Permeation Chromatography (GPC): GPC, also known as size-exclusion chromatography (SEC), is a standard method for determining the molecular weight distribution (including number-average molecular weight, Mn, and weight-average molecular weight, Mw) and polydispersity index (PDI) of the soluble fraction of the polymer.[23][24][25][26][27]

Applications in Research and Development

The hydrophilic nature of poly(this compound), conferred by its terminal hydroxyl groups, makes it particularly suitable for applications in aqueous environments.

Biosensors

The colorimetric and fluorometric response of PDAs to external stimuli can be harnessed for the development of highly sensitive biosensors.[28][29] The hydroxyl groups on the polymer backbone can be functionalized with biorecognition elements such as antibodies, enzymes, or nucleic acids to create sensors for specific analytes like viruses, bacteria, and proteins.[4][30] The binding of the target analyte to the functionalized PDA can induce a conformational change in the polymer backbone, leading to a detectable color change from blue to red.[28]

Drug Delivery

The self-assembly of amphiphilic diacetylene monomers into vesicles or micelles, followed by polymerization, can create stable nanostructures for drug encapsulation and delivery. The stimuli-responsive nature of the PDA backbone could be exploited for controlled release of the therapeutic payload in response to specific physiological cues.

Smart Materials and Coatings

Thin films of poly(this compound) can be fabricated on various substrates to create smart surfaces that respond to environmental changes such as temperature, pH, or mechanical stress.[7][13] These materials have potential applications in areas like smart packaging, anti-counterfeiting labels, and strain sensors.

Conclusion

This compound is a monomer with significant potential for the creation of advanced functional polymers. Its straightforward synthesis and versatile topochemical polymerization allow for the fabrication of polydiacetylenes with tunable properties. The inherent hydrophilicity of polymers derived from this diol monomer makes them particularly attractive for a range of applications in biotechnology and materials science. The protocols and technical insights provided in this guide are intended to facilitate the exploration and exploitation of this promising building block in both academic and industrial research settings.

References

  • Chen, Y., et al. (2021). Highly Sensitive Polydiacetylene Ensembles for Biosensing and Bioimaging. Frontiers in Chemistry, 9, 705891. Available at: [Link]

  • Kim, J., et al. (2022). Polydiacetylene (PDA) Embedded Polymer-Based Network Structure for Biosensor Applications. Polymers, 14(15), 3183. Available at: [Link]

  • Singh, A., et al. (2018). Synthesis of diacetylene diol and its possible use for high-dose dosimetry. Radiation Physics and Chemistry, 144, 249-256. Available at: [Link]

  • Polpaya, I. C., Rao, C. L., & Varughese, S. (2019). Polydiacetylene Thin-films for Strain Sensing Applications. Proceedings of International Conference on Advances in Organic and Hybrid Electronic Materials (AOHM19). Available at: [Link]

  • Tjandra, K., et al. (2021). Characterizing and Tuning the Properties of Polydiacetylene Films for Sensing Applications. Langmuir, 37(44), 13074–13085. Available at: [Link]

  • Hussain, S. A., et al. (2017). Polydiacetylene (PDA) Film: A unique sensing element. Materials Today: Proceedings, 4(12), 12292-12297. Available at: [Link]

  • Lee, J., et al. (2018). Biomolecule-Functionalized Smart Polydiacetylene for Biomedical and Environmental Sensing. International Journal of Molecular Sciences, 19(1), 136. Available at: [Link]

  • Mtoz Biolabs. (n.d.). GPC for Molecular Weight Determination. Retrieved from [Link]

  • Yoon, B., & Kim, J.-M. (2019). Recent Developments in Polydiacetylene-Based Sensors. Chemistry of Materials, 31(4), 1196–1222. Available at: [Link]

  • Huo, J., et al. (2017). High Temperature Thermochromic Polydiacetylenes: Design and Colorimetric Properties. Applied Surface Science, 423, 951-956. Available at: [Link]

  • ResolveMass Laboratories Inc. (2024). Methods of Measuring Polymer Molecular Weight by GPC. Retrieved from [Link]

  • Schermann, W., et al. (1972). Solid-state polymerization of diacetylenes. Journal of Applied Physics, 43(11), 4331–4335. Available at: [Link]

  • Baughman, R. H. (1974). Solid-state polymerization of a diacetylene crystal: Thermal, ultraviolet, and γ-ray polymerization of 2,4-hexadiyne-1,6-diol bis-(p-toluene sulfonate). The Journal of Chemical Physics, 60(5), 1920-1929. Available at: [Link]

  • AIMPLAS. (n.d.). Determination of Molecular Weight Distribution (GPC/SEC). Retrieved from [Link]

  • Kim, H., et al. (2015). Synthesis and Solid-State Polymerization of Diacetylene Derivatives with an N-Carbazolylphenyl Group. Bulletin of the Korean Chemical Society, 36(1), 223-228. Available at: [Link]

  • Shimadzu Corporation. (2022, June 16). How to find molecular weight using Shimadzu Gel Permeation Chromatography GPC system [Video]. YouTube. [Link]

  • Intertek. (n.d.). Polymer Molecular Weight Determination. Retrieved from [Link]

  • Chulalongkorn University. (n.d.). EXPERIMENTAL PART 2.1 Equipment. Retrieved from [Link]

  • Singh, A., et al. (2021). Diacetylene-Based Colorimetric Radiation Sensors for the Detection and Measurement of γ Radiation during Blood Irradiation. ACS Applied Bio Materials, 4(4), 3501–3510. Available at: [Link]

  • Sindhu, K. S., & Anilkumar, G. (2014). Recent advances and applications of Glaser coupling employing greener protocols. RSC Advances, 4(55), 29062-29075. Available at: [Link]

  • Sindhu, K. S., & Anilkumar, G. (2014). Recent advances and applications of Glaser coupling employing greener protocols. RSC Advances, 4(55), 29062-29075. Available at: [Link]

  • Mark, J. E. (2009). FT-IR and Raman: A Synergism, Not Competing Technologies. Spectroscopy, 24(10), 24-31. Available at: [Link]

  • Scribd. (n.d.). Thermal Analysis for Polymers. Retrieved from [Link]

  • Nexus Analytics. (n.d.). Thermal Characterization of Polymers. Retrieved from [Link]

  • de la Moya, S., et al. (2014). Selective Chirality-Driven Photopolymerization of Diacetylene Crystals. Crystal Growth & Design, 14(10), 5229–5235. Available at: [Link]

  • TA Instruments. (n.d.). Materials Characterization by Thermal Analysis (DSC & TGA), Rheology, and Dynamic Mechanical Analysis (Part 2). Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Glaser Coupling, Hay Coupling. Retrieved from [Link]

  • Kuriyama, K., et al. (1996). Solid-State Polymerization Behaviors of Crystalline Diacetylene Monolayers on Hydrophilic Surfaces. Langmuir, 12(26), 6493–6499. Available at: [Link]

  • Doc Brown's Chemistry. (n.d.). Visible UV Absorption Spectrum of Polyenes. Retrieved from [Link]

  • Proniewicz, L. M., et al. (2013). Vibrational and theoretical study of selected diacetylenes. Vibrational Spectroscopy, 64, 133-142. Available at: [Link]

  • Tuschel, D. (2012). Characterizing Colored Fibers by FT-IR and Raman Spectroscopy. Spectroscopy, 27(11), 22-29. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Substituted 1,3-diyne synthesis by C-C coupling. Retrieved from [Link]

  • Sakurada, I., & Ikada, Y. (1962). Effects of Gamma Radiation on Polymers in Solutions. (VIII). Bulletin of the Institute for Chemical Research, Kyoto University, 40(1-2), 1-13. Available at: [Link]

  • Danno, A. (1959). Effects of Cobalt-60 Gamma Radiation on Poly (vinyl alcohol). The Journal of Physical Chemistry, 63(9), 1478–1482. Available at: [Link]

Sources

Application Notes and Protocols: Octa-3,5-diyne-1,8-diol in Materials Science

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Unique Potential of a Bifunctional Monomer

Octa-3,5-diyne-1,8-diol is a symmetric, linear molecule distinguished by two key functional regions: a central, conjugated diacetylene (diyne) system (-C≡C-C≡C-) and terminal primary alcohol (hydroxyl) groups.[1][2] This unique bifunctionality makes it a highly versatile building block in materials science. The conjugated diyne core is the engine for solid-state topochemical polymerization, a remarkable process that allows for the transformation of ordered monomer single crystals into highly conjugated, crystalline polymers upon exposure to UV light or thermal energy.[1] The resulting polydiacetylenes (PDAs) are renowned for their intriguing electronic and optical properties, particularly their ability to undergo dramatic color changes in response to environmental stimuli.

Simultaneously, the terminal hydroxyl groups provide reactive handles for classic polymer chemistry, enabling the integration of the diyne functionality into polymer backbones like polyesters through standard condensation reactions.[3] This guide provides an in-depth exploration of these applications, detailing the scientific principles and offering field-tested protocols for researchers in materials science, polymer chemistry, and sensor development.

Core Application 1: Topochemical Polymerization for Stimuli-Responsive Chromic Materials

Scientific Principle: From Crystal Engineering to Functional Polymers

The most prominent application of this compound is its use as a monomer in topochemical polymerization. This is not a typical solution-phase reaction; instead, it occurs within the highly ordered environment of a molecular crystal. The reaction proceeds via a 1,4-addition mechanism across the conjugated diyne units of adjacent, precisely aligned monomers. This alignment is governed by the crystal packing, which is in turn influenced by intermolecular forces such as hydrogen bonding between the terminal hydroxyl groups.

Upon initiation by UV irradiation (typically at 254 nm) or annealing, a chain reaction is triggered, converting the colorless monomer crystal into a deeply colored, fully conjugated polymer crystal with an alternating ene-yne backbone (=C-C≡C-C=).[1][4] The resulting polydiacetylene (PDA) exhibits a striking blue or purple appearance due to the extensive π-electron delocalization along the polymer backbone. This delocalized system is highly sensitive to conformational changes. External stimuli—such as heat (thermochromism), pH changes (acidochromism), or mechanical stress—can disrupt the planarity of the backbone, altering the effective conjugation length and causing a dramatic, often reversible, color transition from blue to red.[5][6] This chromic responsivity is the foundation for using these materials in sensing applications.

Experimental Workflow: Monomer to Sensor

G cluster_0 Step 1: Monomer Preparation cluster_1 Step 2: Polymerization cluster_2 Step 3: Sensing Application Monomer This compound (Powder) Solvent Suitable Solvent (e.g., Acetone/Hexane) Crystal Single Crystals (via Slow Evaporation) Solvent->Crystal Crystallization UV UV Irradiation (254 nm) Crystal->UV Polymer Polydiacetylene (PDA) (Blue Phase) UV->Polymer Topochemical Polymerization Stimulus External Stimulus (Heat, pH, etc.) Polymer->Stimulus Sensor Colorimetric Response (Red Phase) Stimulus->Sensor Conformational Change G DiyneDiol This compound Polymerization Polycondensation DiyneDiol->Polymerization Diacyl Diacyl Chloride (e.g., Adipoyl Chloride) Diacyl->Polymerization Polyester Linear Diyne-Polyester (Thermoplastic) Polymerization->Polyester Casting Film Casting / Fiber Spinning Polyester->Casting Film Solid-State Film / Fiber Casting->Film UV UV Irradiation (254 nm) Film->UV Crosslinked Cross-linked Network (Thermoset) UV->Crosslinked

Caption: Synthesis and crosslinking of a diyne-containing polyester.

Protocol 2: Synthesis of Poly(octa-3,5-diynylene adipate) and UV Crosslinking
  • Objective: To synthesize a thermoplastic polyester containing diyne units and subsequently render it insoluble via UV-induced crosslinking.

  • Causality: The reaction is performed under an inert atmosphere to prevent side reactions involving the reactive acyl chloride. Triethylamine is used as an acid scavenger to neutralize the HCl byproduct, driving the condensation reaction to completion. The crosslinking efficiency depends on the solid-state packing of the polymer chains, which is promoted by casting a thin, uniform film.

Methodology:

  • Polycondensation:

    • In a flame-dried, three-neck flask under a nitrogen atmosphere, dissolve 1.38 g (10 mmol) of this compound and 2.12 g (21 mmol) of triethylamine in 50 mL of anhydrous tetrahydrofuran (THF).

    • Cool the solution to 0°C in an ice bath.

    • Slowly add a solution of 1.83 g (10 mmol) of adipoyl chloride in 20 mL of anhydrous THF dropwise over 30 minutes with vigorous stirring.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for 24 hours.

  • Polymer Purification and Validation:

    • Filter the reaction mixture to remove the triethylamine hydrochloride salt.

    • Concentrate the filtrate using a rotary evaporator.

    • Precipitate the polymer by pouring the concentrated solution into a large volume of cold methanol.

    • Collect the white, fibrous polymer by filtration, wash with fresh methanol, and dry under vacuum.

    • Validation: Characterize the polymer using ¹H NMR to confirm the ester linkages and retention of the diyne protons. Determine the molecular weight and dispersity (Đ) using Gel Permeation Chromatography (GPC). A typical molecular weight range for these polymers is 3,000-10,000 g/mol . [1]

  • Film Casting and Crosslinking:

    • Dissolve ~100 mg of the purified polyester in 1-2 mL of a suitable solvent (e.g., chloroform or THF).

    • Cast the solution onto a glass plate and allow the solvent to evaporate completely to form a clear, thin film.

    • Irradiate the film with a 254 nm UV source for 2-4 hours. The film may develop a slight yellow or pinkish hue.

  • Verification of Crosslinking:

    • Solubility Test: Submerge a small piece of the original, non-irradiated film in THF; it should dissolve completely. Submerge the UV-irradiated film in THF; it should swell but not dissolve, confirming the formation of a cross-linked network.

Emerging Application: Building Block for Self-Assembled and Functional Surfaces

Scientific Principle: Bottom-Up Fabrication of 2D Polymers

The principles of diacetylene polymerization can be extended from 3D crystals to 2D self-assembled monolayers (SAMs) on substrates. [4][7]While this compound itself is not typically used for SAMs on gold (which requires thiol linkers), its hydroxyl groups make it an ideal candidate for anchoring to oxide surfaces like silica (SiO₂), glass, or indium tin oxide (ITO).

Through surface condensation reactions, an ordered monolayer of the diol can be formed. Subsequent UV irradiation polymerizes this 2D-constrained assembly, creating a robust, covalently-bound, conjugated polymer layer. This "grafting-to" and "polymerizing-on-surface" approach is a powerful method for tailoring the surface properties of materials, with potential applications in molecular electronics, anti-fouling coatings, and biosensor platforms.

Conceptual Workflow: Surface Functionalization

G Substrate Oxide Substrate (e.g., SiO₂) Activation Surface Activation (e.g., Piranha / Plasma) Substrate->Activation Deposition Monomer Deposition (Spin-coating or Dip-coating) Activation->Deposition Annealing Thermal Annealing (Promotes Ordering) Deposition->Annealing UV UV Irradiation (254 nm) Annealing->UV SurfacePolymer Polymerized Monolayer (Functional Surface) UV->SurfacePolymer

Caption: Conceptual process for creating a 2D polymer surface.

Summary of Characterization Techniques

TechniqueAbbreviationPurposeApplication Area
Nuclear Magnetic Resonance NMRVerifies chemical structure and purity of monomers and soluble polymers.Polyester Synthesis
Fourier-Transform Infrared FTIRIdentifies functional groups (O-H, C=O, C≡C) in monomers and polymers.All Applications
Raman Spectroscopy -Confirms formation of the ene-yne backbone (C=C, C≡C stretches) in PDA.Topochemical Polymerization
UV-Visible Spectroscopy UV-VisMonitors the polymerization process and characterizes the chromic shifts.Topochemical Polymerization
Gel Permeation Chromatography GPCDetermines average molecular weight and dispersity of soluble polymers.Polyester Synthesis
Atomic Force Microscopy AFMVisualizes the topography and morphology of surface-bound monolayers.Self-Assembled Surfaces

Conclusion and Future Outlook

This compound is a powerful and versatile monomer whose true potential is realized through the elegant process of topochemical polymerization. Its ability to form stimuli-responsive polydiacetylenes makes it a cornerstone for the development of advanced sensors and smart materials. Furthermore, its utility as a diol in condensation polymerization opens avenues for creating processable, crosslinkable polymers with tailored thermal and mechanical properties. Future research will likely focus on incorporating this monomer into more complex architectures, such as block copolymers for ordered nanostructures, metal-organic frameworks (MOFs) for catalytic applications, and biocompatible hydrogels for drug delivery and tissue engineering. [8][9][10]The fundamental chemistry and protocols outlined here provide a solid foundation for innovation in these exciting fields.

References

  • Kim, J. M., et al. Retro Diels–Alder-triggered self-assembly of a polymerizable macrocyclic diacetylene. Organic & Biomolecular Chemistry. Available from: [Link]

  • van den Heuvel, M., et al. Self-assembly and polymerization of diacetylene-containing peptide amphiphiles in aqueous solution. PubMed. Available from: [Link]

  • Weiss, E. A., et al. Practical, high-yield synthesis of thiol-terminated diacetylenes for formation of conductive monolayers. National Institutes of Health (PMC). Available from: [Link]

  • Roy, B., et al. Design and Synthesis of α-Anomeric Diacetylene-Containing Glycosides for the Formation of Photopolymerizable Self-Assembled Gels. ODU Digital Commons. Available from: [Link]

  • Al-Amiery, A. A., et al. Synthesis and Study the Optical Properties of some Polydiacetylenes (PDA). IOP Conference Series: Materials Science and Engineering. Available from: [Link]

  • Kim, T., et al. Crosslinked organosulfur-based self-assembled monolayers: formation and applications. Journal of Materials Chemistry A. Available from: [Link]

  • Hussein, F. A. SYNTHESIS OF SOME POLYDIACTYLENE ESTERS. Science Journal of University of Zakho. Available from: [Link]

  • PubChem. This compound. National Center for Biotechnology Information. Available from: [Link]

  • PubChem. Octa-3,5-diene-1,8-diol. National Center for Biotechnology Information. Available from: [Link]

  • Fomine, S., et al. Diacetylene-Containing Polymers V. Synthesis and Characterization of High Molecular Weight Diacetylene Containing Thermoplastic Polyesters. ResearchGate. Available from: [Link]

  • Beliktay, G. POLYDIACETYLENE-BASED SUPRAMOLECULAR SYSTEMS: SYNTHESIS, CHARACTERIZATION, AND APPLICATIONS. Sabancı University. Available from: [Link]

  • ResearchGate. Synthesis, Crystal Structures and Properties of 1,8-Di(Quinol-2-yl)Octa-1,7-Diyne and 1,8-di(Phenantren-9-yl)Octa-1,7-Diyne. Available from: [Link]

  • ResearchGate. 8,13-Dimethylicosa-9,11-diyne-8,13-diol. Available from: [Link]

  • Cervantes-Uc, J. M., et al. Synthesis and characterization of macrodiols and non-segmented poly(ester-urethanes) (PEUs) derived from α,ω-hydroxy telechelic poly(ε-caprolactone) (HOPCLOH). National Institutes of Health (PMC). Available from: [Link]

  • ResearchGate. Heterometallic In(III)–Pd(II) Porous Metal–Organic Framework with Square-Octahedron Topology Displaying High CO2 Uptake and Selectivity toward CH4 and N2. Available from: [Link]

  • Li, B., et al. A rare (3,4,5)-connected metal–organic framework featuring an unprecedented 1D + 2D → 3D self-interpenetrated array and an O-atom lined pore surface: structure and controlled drug release. Chemical Communications. Available from: [Link]

  • ResearchGate. Metal Organic Frameworks Built from a Linear Rigid Dicarboxylate and Different Co-linkers. Available from: [Link]

Sources

The Synthetic Versatility of Octa-3,5-diyne-1,8-diol: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of organic synthesis, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures. Among these, octa-3,5-diyne-1,8-diol emerges as a bifunctional reagent of considerable utility, offering a unique combination of reactive hydroxyl groups and a conjugated diyne system. This guide provides an in-depth exploration of its applications, supported by detailed protocols and mechanistic insights, to empower researchers in the fields of materials science, organic electronics, and drug discovery.

I. Core Principles: Understanding the Reactivity of this compound

The synthetic potential of this compound is rooted in its distinct structural features. The terminal hydroxyl groups are amenable to a wide range of standard transformations, including esterification and etherification, allowing for its incorporation into larger polymeric structures.[1] The centerpiece of its reactivity, however, is the conjugated diyne (C≡C-C≡C) moiety. This system of pi-electrons is not only responsible for the molecule's electronic and optical properties but also serves as a versatile handle for a variety of transformations.[1] The linear geometry of the diyne unit facilitates electron delocalization, creating a continuous π-system that is central to its chemical behavior.[1]

II. Key Application: Topochemical Polymerization and the Genesis of Polydiacetylenes

Perhaps the most significant application of this compound lies in the field of materials science, specifically in the topochemical polymerization to form polydiacetylenes (PDAs).[1] This solid-state polymerization process, initiated by heat, UV, or gamma irradiation, transforms single crystals of the monomer into highly ordered, conjugated polymers.[1] The resulting polymers exhibit intriguing chromic properties, changing color in response to external stimuli, making them promising materials for sensor applications.

Protocol: Topochemical Polymerization of this compound

This protocol outlines the general procedure for the solid-state polymerization of this compound. The success of this process is highly dependent on the quality of the monomer crystals.

Materials:

  • This compound (high purity)

  • Suitable solvent for crystallization (e.g., ethanol, ethyl acetate)

  • UV irradiation source (e.g., 254 nm lamp)

  • Petri dish or other suitable crystallization vessel

Procedure:

  • Crystal Growth:

    • Dissolve this compound in a minimal amount of a suitable hot solvent to create a saturated solution.

    • Allow the solution to cool slowly and undisturbed to promote the growth of large, well-defined single crystals. This can be achieved by placing the crystallization vessel in a Dewar flask filled with warm water and allowing it to cool to room temperature overnight.

    • Carefully decant the solvent and allow the crystals to air dry.

  • Polymerization:

    • Place the monomer crystals on a flat surface, such as a glass slide or in a quartz cuvette.

    • Expose the crystals to UV irradiation (e.g., 254 nm). The polymerization process is often accompanied by a visible color change, typically from colorless or pale yellow to a deep blue or red.

    • The irradiation time will vary depending on the intensity of the UV source and the desired degree of polymerization. Monitor the color change to determine the endpoint.

  • Characterization:

    • The resulting polydiacetylene can be characterized by various spectroscopic and microscopic techniques, including:

      • UV-Vis Spectroscopy: To observe the characteristic absorption bands of the conjugated polymer backbone.

      • Raman Spectroscopy: To confirm the formation of the ene-yne polymer structure.

      • X-ray Diffraction (XRD): To analyze the crystalline structure of the polymer.

      • Atomic Force Microscopy (AFM) or Scanning Electron Microscopy (SEM): To visualize the morphology of the polymer crystals.

Causality Behind Experimental Choices: The slow cooling during crystallization is crucial for obtaining large, defect-free single crystals, which is a prerequisite for successful topochemical polymerization. The choice of UV wavelength is important as it must provide sufficient energy to initiate the polymerization without causing significant degradation of the monomer or polymer.

III. A Versatile Building Block in Organic Synthesis

Beyond its role in materials science, this compound serves as a valuable C8 building block for the synthesis of complex organic molecules. Its bifunctionality allows for a range of synthetic manipulations.

A. Synthesis of Functionalized Enynes and Dienes

The conjugated diyne system can participate in hydroelementation reactions, providing access to functionalized enynes and dienes, which are important intermediates in organic synthesis.[1]

B. Copper-Catalyzed Cascade Reactions with Carbon Dioxide

A noteworthy transformation of alkyne-1,2-diols, a class of compounds to which this compound belongs, is their copper-catalyzed cascade reaction with carbon dioxide (CO2) to produce keto-functionalized cyclic carbonates. While a specific protocol for this compound is not extensively documented, the general mechanism involves the carboxylative cyclization of the alkyne-1,2-diol with CO2.

Conceptual Workflow:

G A This compound D α-Alkylidene Cyclic Carbonate Intermediate A->D + B, C B Copper(I) Catalyst C CO2 E Keto-functionalized Cyclic Carbonate D->E Alcoholysis G cluster_0 Catalytic Cycle A 2 R-C≡CH B 2 [R-C≡C]-Cu(I) A->B + 2 Cu(I) C [R-C≡C-C≡C-R]-Cu(II)2 B->C Oxidative Coupling D R-C≡C-C≡C-R C->D Reductive Elimination F 2 Cu(II) D->D E 2 Cu(I) F->E Reduction

Sources

Application Notes & Protocols: Leveraging Octa-3,5-diyne-1,8-diol in Click Chemistry for Advanced Molecular Architectures

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the application of octa-3,5-diyne-1,8-diol in click chemistry reactions. As a symmetric and bifunctional building block, this diol offers a unique scaffold for the synthesis of novel molecules and polymers. We present detailed protocols for the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with this compound, alongside a discussion and conceptual workflow for its adaptation to Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) methodologies. This document is intended for researchers, scientists, and drug development professionals seeking to employ this versatile reagent in their synthetic strategies.

Introduction: The Intersection of Click Chemistry and Conjugated Diynes

"Click chemistry" refers to a class of reactions that are rapid, high-yielding, and tolerant of a wide range of functional groups, making them ideal for molecular synthesis in complex environments.[1][2][3][4] The premier example of click chemistry is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), which forms a stable 1,2,3-triazole linkage between an azide and a terminal alkyne.[5][6][7] An alternative, the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), allows for the formation of this linkage without the need for a cytotoxic copper catalyst, making it particularly valuable in biological applications.[8][9][10][11]

This compound is a conjugated diyne that has primarily been investigated as a monomer for the synthesis of polydiacetylenes through topochemical polymerization.[12][13][14][15][16][17] Its structure, featuring two terminal alkyne groups and two primary alcohol functionalities, presents it as an exceptional and currently underutilized building block for click chemistry. The linear, rigid diyne core can act as a robust spacer, while the two terminal alkynes provide handles for bifunctionalization, enabling the creation of symmetric molecules, the linking of two different substrates, or the formation of step-growth polymers.

Core Directive: Synthetic Strategies with this compound

The primary utility of this compound in click chemistry is as a bifunctional alkyne linker. Depending on the stoichiometry of the reactants, either mono- or di-addition of an azide-containing molecule can be achieved.

  • Mono-addition: Using a stoichiometric equivalent or slight excess of the diol relative to the azide will favor the formation of a product where only one of the alkyne groups has reacted. This preserves a terminal alkyne for subsequent, different modification.

  • Di-addition: Using a stoichiometric excess of the azide (typically 2.2 equivalents or more) will drive the reaction to completion, resulting in the symmetric addition of the azide to both alkyne termini.

The choice between CuAAC and SPAAC is dictated by the specific application. CuAAC is generally faster and uses readily available starting materials.[5][18] However, the requirement for a copper catalyst can be a drawback in biological systems due to cytotoxicity.[11] SPAAC avoids this issue but requires the use of a strained cyclooctyne, which would necessitate prior modification of the this compound.[8][19]

Logical Workflow for Utilizing this compound

G cluster_0 Synthetic Goal cluster_1 Reaction Choice cluster_2 Execution cluster_3 Product A Define Target Molecule/ Polymer Architecture B Biocompatibility Required? A->B C Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Path B->C  Yes D Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Path B->D  No E Modify Diol with Strained Alkyne C->E G Direct Reaction with Azide D->G F React with Azide E->F H Final Product F->H G->H G struct1 This compound reagents + struct2 Benzyl Azide (2.2 eq) arrow CuSO4, Na-Ascorbate THPTA, tBuOH/H2O struct2->arrow product Di-substituted Product arrow->product G A This compound C Functionalization Reaction (Esterification) A->C B Strained Alkyne (e.g., DBCO-NHS ester) B->C D Di-DBCO-functionalized Diol C->D F SPAAC Reaction (Catalyst-free) D->F E Azide-containing Molecule E->F G Final Product F->G

Sources

Application Notes and Protocols: Derivatization of Octa-3,5-diyne-1,8-diol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatile Building Block

Octa-3,5-diyne-1,8-diol is a bifunctional molecule of significant interest to researchers in materials science and synthetic chemistry. Its structure, characterized by a conjugated diyne system flanked by two primary hydroxyl groups, offers a rich landscape for chemical modification. The conjugated triple bonds are the cornerstone of its utility in creating highly conjugated polymers, known as polydiacetylenes, through topochemical polymerization.[1] Simultaneously, the terminal hydroxyl groups provide avenues for a multitude of derivatization reactions, allowing for the fine-tuning of its physical and chemical properties.

This guide provides an in-depth exploration of the derivatization of this compound, offering detailed protocols and the scientific rationale behind these experimental choices. The protocols described herein are designed to be self-validating, with an emphasis on achieving high yields and purity.

Molecular Structure and Reactivity

The reactivity of this compound is governed by its two key functional groups: the conjugated diyne core and the terminal hydroxyl groups.

  • The Conjugated Diyne System: The alternating triple and single bonds create a rigid, electron-rich system. This region of the molecule is susceptible to addition reactions and is the key to its polymerization. The delocalization of π-electrons across the diyne framework contributes to the molecule's stability compared to non-conjugated diynes.[1]

  • The Terminal Hydroxyl Groups: These primary alcohols can undergo a wide range of classic alcohol reactions, including esterification, etherification, and conversion to good leaving groups for subsequent nucleophilic substitution.[1] This allows for the attachment of various side chains, influencing solubility, crystallinity, and electronic properties.

The interplay between these two functionalities allows for a modular approach to the design of novel materials and complex molecules.

Derivatization Strategies: A Workflow Overview

The derivatization of this compound can be broadly categorized into two main pathways: modifications of the hydroxyl groups and reactions involving the diyne core. Often, a combination of these strategies is employed to achieve the desired molecular architecture.

Derivatization_Workflow This compound This compound Hydroxyl Group Derivatization Hydroxyl Group Derivatization This compound->Hydroxyl Group Derivatization Esterification, Etherification Diyne Core Reactions Diyne Core Reactions This compound->Diyne Core Reactions Polymerization, Hydrosilylation, Sonogashira Coupling Functionalized Monomers Functionalized Monomers Hydroxyl Group Derivatization->Functionalized Monomers Functionalized Polymers & Oligomers Functionalized Polymers & Oligomers Diyne Core Reactions->Functionalized Polymers & Oligomers Topochemical Polymerization Topochemical Polymerization Functionalized Monomers->Topochemical Polymerization UV, heat, or γ-irradiation Polydiacetylenes Polydiacetylenes Topochemical Polymerization->Polydiacetylenes

Figure 1: General workflow for the derivatization of this compound.

Protocols for Hydroxyl Group Derivatization

The derivatization of the terminal hydroxyl groups is a common first step to modify the properties of the monomer before polymerization or other reactions.

Protocol 1: Esterification with Acyl Chlorides

This protocol describes the synthesis of a diester derivative of this compound. Esterification can enhance solubility in organic solvents and introduce new functional groups.

Reaction Scheme:

HO-(CH₂)₂-C≡C-C≡C-(CH₂)₂-OH + 2 R-COCl → R-COO-(CH₂)₂-C≡C-C≡C-(CH₂)₂-OOC-R + 2 HCl

Materials and Reagents:

Reagent/MaterialGradeSupplier Example
This compound≥96%GFS Chemicals
Acyl chloride (e.g., Cinnamoyl chloride)Reagent gradeSigma-Aldrich
Triethylamine (TEA)Anhydrous, ≥99.5%Sigma-Aldrich
Dichloromethane (DCM)Anhydrous, ≥99.8%Sigma-Aldrich
Magnetic stirrer and stir bar
Round-bottom flask
Dropping funnel
Ice bath

Step-by-Step Protocol:

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve this compound (1.0 eq) in anhydrous dichloromethane.

  • Add triethylamine (2.2 eq) to the solution and cool the flask to 0 °C in an ice bath.

  • Slowly add the acyl chloride (2.1 eq) dropwise to the stirred solution over 15-20 minutes.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x volume of aqueous layer).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Rationale: The use of triethylamine is crucial to neutralize the hydrochloric acid byproduct of the reaction, driving the equilibrium towards the product. Anhydrous conditions are necessary to prevent the hydrolysis of the acyl chloride.

Protocol 2: Etherification (Williamson Ether Synthesis)

This protocol outlines the synthesis of a diether derivative. Etherification can be used to introduce long alkyl chains, improving solubility or imparting liquid crystalline properties.

Reaction Scheme:

HO-(CH₂)₂-C≡C-C≡C-(CH₂)₂-OH + 2 NaH → NaO-(CH₂)₂-C≡C-C≡C-(CH₂)₂-ONa + 2 H₂ NaO-(CH₂)₂-C≡C-C≡C-(CH₂)₂-ONa + 2 R-Br → R-O-(CH₂)₂-C≡C-C≡C-(CH₂)₂-O-R + 2 NaBr

Materials and Reagents:

Reagent/MaterialGradeSupplier Example
This compound≥96%GFS Chemicals
Sodium hydride (NaH)60% dispersion in mineral oilSigma-Aldrich
Alkyl bromide (e.g., 1-Bromobutane)Reagent gradeSigma-Aldrich
Tetrahydrofuran (THF)Anhydrous, ≥99.9%Sigma-Aldrich
Magnetic stirrer and stir bar
Three-neck round-bottom flask
Reflux condenser
Heating mantle

Step-by-Step Protocol:

  • To a three-neck round-bottom flask equipped with a reflux condenser and under an inert atmosphere, add a suspension of sodium hydride (2.2 eq) in anhydrous THF.

  • Cool the suspension to 0 °C and add a solution of this compound (1.0 eq) in anhydrous THF dropwise.

  • After the addition, allow the mixture to warm to room temperature and stir for 1 hour, or until hydrogen evolution ceases.

  • Add the alkyl bromide (2.2 eq) to the reaction mixture.

  • Heat the reaction to reflux and maintain for 12-24 hours, monitoring by TLC.

  • After completion, cool the reaction to room temperature and cautiously quench with a few drops of ethanol, followed by the slow addition of water.

  • Extract the aqueous layer with diethyl ether (3 x volume of aqueous layer).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Rationale: Sodium hydride is a strong base that deprotonates the hydroxyl groups to form the more nucleophilic alkoxides. The subsequent SN2 reaction with the alkyl bromide forms the ether linkage.

Protocols for Diyne Core Derivatization

The conjugated diyne core is the site of unique and powerful transformations, leading to extended conjugated systems.

Protocol 3: Solid-State Topochemical Polymerization

This is a key application of this compound, leading to the formation of highly colored, conjugated polydiacetylenes. The reaction occurs in the crystalline state and is initiated by UV light, heat, or gamma radiation.

Reaction Scheme:

n [HO-(CH₂)₂-C≡C-C≡C-(CH₂)₂-OH] (crystal) --(UV, heat, or γ)--> [-((CH₂)₂-C(=C=C=C)-(CH₂)₂-O-)n-] or [-((CH₂)₂-C≡C-C=C-)n-(CH₂)₂-O-]

Materials and Reagents:

Reagent/MaterialGradeSupplier Example
This compound≥96%GFS Chemicals
Suitable solvent for crystallization (e.g., ethanol/water)ACS grade
UV lamp (254 nm)
Petri dish or glass slide

Step-by-Step Protocol:

  • Prepare single crystals of this compound by slow evaporation of a saturated solution in a suitable solvent system (e.g., ethanol/water).

  • Place the obtained crystals in a petri dish or on a glass slide.

  • Expose the crystals to UV radiation (e.g., 254 nm) for a period ranging from minutes to hours.

  • The polymerization can be visually monitored by the development of a deep blue or red color in the crystals.

  • The extent of polymerization can be controlled by the duration of UV exposure.

Rationale: The topochemical polymerization is a solid-state reaction where the monomer molecules are pre-organized in the crystal lattice in a specific orientation that allows for a 1,4-addition polymerization to occur with minimal atomic movement. This results in a highly ordered, single-crystal polymer.

Topochemical_Polymerization cluster_0 Monomer Crystal Lattice cluster_1 Polydiacetylene Chain M1 HO-(CH₂)₂-C≡C-C≡C-(CH₂)₂-OH M2 HO-(CH₂)₂-C≡C-C≡C-(CH₂)₂-OH M1->M2 M3 HO-(CH₂)₂-C≡C-C≡C-(CH₂)₂-OH M2->M3 P ...-C(=C=C=C)-... M2->P UV, heat, or γ-irradiation

Figure 2: Schematic of topochemical polymerization.

Protocol 4: Platinum-Catalyzed Hydrosilylation

Hydrosilylation of the diyne core can lead to the formation of vinylsilanes, which are versatile intermediates in organic synthesis. This protocol describes a selective hydrosilylation.

Reaction Scheme:

HO-(CH₂)₂-C≡C-C≡C-(CH₂)₂-OH + H-SiR₃ --(Pt catalyst)--> HO-(CH₂)₂-C(SiR₃)=CH-C≡C-(CH₂)₂-OH and other isomers

Materials and Reagents:

Reagent/MaterialGradeSupplier Example
This compound≥96%GFS Chemicals
Hydrosilane (e.g., Triethylsilane)Reagent gradeSigma-Aldrich
Karstedt's catalystPlatinum-divinyltetramethyldisiloxane complex in xyleneSigma-Aldrich
TolueneAnhydrous, ≥99.8%Sigma-Aldrich
Magnetic stirrer and stir bar
Schlenk flask

Step-by-Step Protocol:

  • In a Schlenk flask under an inert atmosphere, dissolve this compound (1.0 eq) in anhydrous toluene.

  • Add the hydrosilane (1.1 to 2.2 eq, depending on desired degree of silylation) to the solution.

  • Add a catalytic amount of Karstedt's catalyst (e.g., 0.1 mol%).

  • Stir the reaction at room temperature or with gentle heating (e.g., 50-70 °C) for several hours. Monitor the reaction by NMR spectroscopy or GC-MS.

  • Upon completion, the reaction mixture can be concentrated and the product purified by column chromatography.

Rationale: Platinum catalysts are highly effective for the hydrosilylation of alkynes. The regioselectivity and stereoselectivity of the addition can be influenced by the choice of catalyst, solvent, and substituents on the alkyne and silane.

Summary of Derivatization Reactions

Reaction TypeReagentsProduct TypeKey Features
EsterificationAcyl chloride, TEADiesterModifies solubility, introduces functional groups.
EtherificationNaH, Alkyl bromideDietherIntroduces alkyl chains, can impart liquid crystalline properties.
Topochemical PolymerizationUV, heat, or γ-irradiationPolydiacetyleneForms highly conjugated polymers in the solid state.
HydrosilylationHydrosilane, Pt catalystVinylsilaneCreates versatile synthetic intermediates.

Conclusion and Future Perspectives

The derivatization of this compound provides a powerful platform for the development of novel materials with tailored properties. The protocols outlined in this guide serve as a starting point for researchers to explore the rich chemistry of this versatile building block. Future research in this area will likely focus on the development of more complex architectures through sequential and orthogonal derivatization strategies, as well as the exploration of the unique electronic and optical properties of the resulting materials for applications in electronics, photonics, and sensing.

References

  • Science Journal of University of Zakho. SYNTHESIS OF SOME POLYDIACTYLENE ESTERS. [Link]

  • Beliktay, G. (2023). POLYDIACETYLENE-BASED SUPRAMOLECULAR SYSTEMS: SYNTHESIS, CHARACTERIZATION, AND APPLICATIONS. Sabancı University. [Link]

Sources

Application Notes and Protocols: Octa-3,5-diyne-1,8-diol as a Crosslinking Agent

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Crosslinker for Advanced Material Fabrication

Octa-3,5-diyne-1,8-diol is a bifunctional monomer that offers a unique combination of a rigid, conjugated diyne core and terminal hydroxyl groups. This structure makes it an exceptionally versatile crosslinking agent for creating advanced polymer networks with tunable mechanical, optical, and responsive properties. The conjugated diyne system (C≡C-C≡C) is the key to its crosslinking capabilities, allowing for the formation of highly conjugated polydiacetylene (PDA) linkages through various polymerization techniques.[1] These PDA-based materials are renowned for their chromogenic properties, exhibiting a distinct blue-to-red color transition and "turn-on" fluorescence in response to external stimuli such as heat, pH changes, or mechanical stress.[2][3]

The terminal hydroxyl groups provide convenient handles for integrating this compound into a wide range of polymer backbones, such as polyesters and polyurethanes, through standard esterification or urethane reactions. This allows for the precise placement of crosslinkable diyne moieties within a polymer network.

This guide provides an in-depth exploration of this compound as a crosslinking agent, covering key crosslinking mechanisms, detailed experimental protocols, and characterization techniques. It is intended for researchers and professionals in materials science, drug development, and tissue engineering who are looking to leverage the unique properties of diyne chemistry to create novel functional materials.

Core Concepts: Crosslinking Mechanisms

There are three primary mechanisms through which this compound can be utilized to form crosslinked polymer networks:

  • Topochemical Polymerization: This solid-state polymerization method is a hallmark of diacetylene chemistry. When this compound molecules are appropriately aligned in a crystal lattice or an ordered assembly, exposure to UV light (typically 254 nm) or γ-radiation can induce a 1,4-addition polymerization of the conjugated triple bonds.[3][4][5][6] This process results in the formation of a highly ordered, fully conjugated polydiacetylene backbone.[4] For this to occur, the diyne-containing polymer must first be processed to induce molecular alignment, for example, through film casting and annealing, or by exploiting liquid crystalline phases.

  • Oxidative Coupling (Glaser-Hay Coupling): This solution-phase method involves the oxidative dimerization of the terminal alkynes of the diyne units in the presence of a copper catalyst and an oxidant (typically oxygen).[1][7][8][9][10][11] This reaction forms a butadiyne linkage, effectively crosslinking the polymer chains. The Hay modification of the Glaser coupling utilizes a soluble Cu(I)-TMEDA (tetramethylethylenediamine) complex, which offers greater versatility in terms of solvent choice.[9][11] This method is particularly useful for crosslinking polymers in solution or in a melt state.

  • Thiol-Yne Radical Addition: This "click" chemistry approach involves the radical-mediated addition of a multifunctional thiol to the alkyne groups of the diyne.[7][12][13][14][15] The reaction can be initiated by a photoinitiator and UV light or by a thermal initiator. A key advantage of the thiol-yne reaction is that each alkyne can react with two thiol groups, leading to a high crosslinking density and the formation of homogeneous networks.[7][14] This method is ideal for the rapid and spatiotemporally controlled fabrication of hydrogels and other crosslinked materials under mild, cytocompatible conditions.[12][16]

Experimental Protocols

Protocol 1: Synthesis of a Diyne-Functionalized Polyester and Subsequent Thermal Crosslinking via Glaser-Hay Coupling

This protocol describes the synthesis of a biodegradable polyester incorporating this compound, followed by thermal crosslinking.

Part A: Synthesis of Diyne-Functionalized Polyester

  • Materials:

    • Sebacic acid

    • 1,8-Octanediol

    • This compound

    • Titanium(IV) isopropoxide (catalyst)

    • Toluene

    • Methanol

    • Argon or Nitrogen gas supply

  • Procedure:

    • In a three-neck round-bottom flask equipped with a mechanical stirrer, a Dean-Stark trap, and a condenser under an inert atmosphere (argon or nitrogen), combine sebacic acid, 1,8-octanediol, and this compound in a desired molar ratio (e.g., 1:0.9:0.1).

    • Add toluene to the flask (approximately 50% of the total volume of reactants).

    • Add the catalyst, titanium(IV) isopropoxide (0.1% w/w of the total reactants).

    • Heat the reaction mixture to 140-150 °C with vigorous stirring. Water produced during the esterification reaction will be removed azeotropically with toluene and collected in the Dean-Stark trap.

    • Continue the reaction for 4-6 hours, or until no more water is collected.

    • Increase the temperature to 180 °C and apply a vacuum to remove the toluene and any unreacted monomers.

    • Maintain the reaction under vacuum at 180 °C for another 2-4 hours to increase the molecular weight of the prepolymer.

    • Cool the reaction mixture to room temperature. The resulting diyne-functionalized polyester should be a viscous liquid or a waxy solid.

    • Dissolve the polymer in a minimal amount of toluene and precipitate it in cold methanol to purify.

    • Dry the purified polymer under vacuum until a constant weight is achieved.

Part B: Thermal Crosslinking

  • Materials:

    • Diyne-functionalized polyester (from Part A)

    • Copper(I) chloride (CuCl)

    • N,N,N',N'-Tetramethylethylenediamine (TMEDA)

    • A suitable solvent (e.g., THF, DMF)

  • Procedure:

    • Dissolve the diyne-functionalized polyester in the chosen solvent to create a solution of desired concentration (e.g., 20% w/v).

    • In a separate vial, prepare the catalyst solution by dissolving CuCl and TMEDA in the same solvent (a 1:1 molar ratio of CuCl to TMEDA is typical).

    • Add the catalyst solution to the polymer solution. The amount of catalyst can be varied (e.g., 1-5 mol% relative to the diyne units) to control the crosslinking rate.

    • Cast the solution into a mold or onto a substrate to create a film of the desired thickness.

    • Place the cast film in an oven at a temperature between 50-80 °C. The crosslinking reaction will proceed as the solvent evaporates and the polymer chains come into proximity. The progress of the crosslinking can be monitored by observing the insolubility of the film in the original solvent.

    • The crosslinking time will depend on the temperature, catalyst concentration, and polymer concentration. It can range from a few hours to overnight.

    • After crosslinking, wash the film with a solvent like methanol to remove any residual catalyst.

    • Dry the crosslinked film under vacuum.

Protocol 2: UV-Initiated Crosslinking of a PEG-Based Hydrogel via Thiol-Yne Chemistry

This protocol details the fabrication of a hydrogel using a diyne crosslinker and a thiol-functionalized polymer.

  • Materials:

    • Poly(ethylene glycol) dithiol (PEG-dithiol)

    • This compound

    • A photoinitiator (e.g., LAP, Irgacure 2959)

    • Phosphate-buffered saline (PBS), pH 7.4

  • Procedure:

    • Prepare a stock solution of the photoinitiator in PBS (e.g., 0.5% w/v).

    • Dissolve the PEG-dithiol and this compound in the photoinitiator solution. The stoichiometry of thiol to alkyne groups should be 2:1 for complete conversion of the diyne.

    • The total polymer concentration can be varied (e.g., 10-20% w/v) to control the final properties of the hydrogel.

    • Pipette the precursor solution into a mold or between two glass slides separated by a spacer of a defined thickness.

    • Expose the solution to UV light (e.g., 365 nm) for a specified time (typically 1-10 minutes, depending on the light intensity and photoinitiator concentration).

    • The solution will transition into a solid hydrogel.

    • Carefully remove the hydrogel from the mold and place it in PBS to swell and to allow any unreacted components to diffuse out.

    • Equilibrate the hydrogel in fresh PBS for 24 hours before characterization.

Data Presentation and Characterization

The properties of the crosslinked materials should be thoroughly characterized to understand their structure-property relationships.

Table 1: Representative Mechanical Properties of Diyne-Crosslinked Polymers
Crosslinking MethodPolymer SystemCrosslinker Content (mol%)Tensile Strength (MPa)Young's Modulus (MPa)Elongation at Break (%)
Glaser-Hay CouplingPCL-co-Diyne58.2150350
Glaser-Hay CouplingPCL-co-Diyne1012.5250200
Thiol-YnePEG-Diyne Hydrogel50.51.280
Thiol-YnePEG-Diyne Hydrogel101.12.850

Note: The data presented in this table are illustrative and will vary depending on the specific polymer system, molecular weight, and crosslinking conditions.

Table 2: Swelling Properties of Diyne-Crosslinked Hydrogels
Hydrogel FormulationCrosslinker Concentration (w/v %)Equilibrium Swelling Ratio (q)
PEG-Diyne (Thiol-Yne)515.2
PEG-Diyne (Thiol-Yne)1010.8
Alginate-Diyne (Thiol-Yne)525.6
Alginate-Diyne (Thiol-Yne)1018.3

The equilibrium swelling ratio (q) is calculated as the weight of the swollen hydrogel divided by the weight of the dry hydrogel.

Characterization Methodologies

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To confirm the incorporation of the diyne crosslinker into the polymer backbone (alkyne C≡C stretch around 2100-2260 cm⁻¹) and to monitor the disappearance of the alkyne peak during crosslinking.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: For structural confirmation of the functionalized prepolymer.

  • Gel Fraction and Swelling Studies: To determine the crosslinking efficiency and the water uptake capacity of hydrogels.

  • Rheology: To measure the storage (G') and loss (G'') moduli of hydrogels, providing information on their viscoelastic properties and the kinetics of gelation.

  • Mechanical Testing: To evaluate the tensile strength, Young's modulus, and elongation at break of the crosslinked materials.

  • Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg) and melting temperature (Tm) of the polymers before and after crosslinking.

  • Raman Spectroscopy: A powerful technique for characterizing the conjugated polydiacetylene backbone, with characteristic peaks for the C=C and C≡C stretching modes.[17][18][19][20]

  • UV-Vis Spectroscopy: To monitor the colorimetric transition of the polydiacetylene network upon exposure to stimuli.

Visualization of Workflows and Mechanisms

Glaser-Hay Crosslinking Workflow

cluster_prep Prepolymer Preparation cluster_crosslinking Crosslinking Process prep_solution Dissolve Diyne-Functionalized Polymer in Solvent mix Mix Polymer and Catalyst Solutions prep_solution->mix prep_catalyst Prepare Cu(I)/TMEDA Catalyst Solution prep_catalyst->mix cast Cast Solution into Mold mix->cast Transfer to Mold heat Thermal Curing (50-80 °C) cast->heat wash Wash with Methanol heat->wash dry Dry Under Vacuum wash->dry final_product Crosslinked Polymer Film dry->final_product Yields

Caption: Workflow for Glaser-Hay crosslinking of a diyne-functionalized polymer.

Thiol-Yne Crosslinking Mechanism

cluster_initiation Initiation cluster_propagation Propagation initiator Photoinitiator uv UV Light (365 nm) thiol R-SH radical Thiyl Radical (R-S•) thiol->radical Hydrogen Abstraction diyne Polymer-C≡C-C≡C-Polymer radical->diyne Radical Addition vinyl_sulfide Vinyl Sulfide Intermediate diyne->vinyl_sulfide + R-S• vinyl_sulfide->thiol Chain Transfer dithioether Dithioether Crosslink vinyl_sulfide->dithioether + R-S• dithioether->thiol Chain Transfer

Caption: Mechanism of thiol-yne radical addition for hydrogel formation.

Safety and Handling

While specific toxicity data for this compound is limited, it is prudent to handle it with care. Based on available safety data for similar compounds, it may cause skin and eye irritation, as well as respiratory irritation. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. For detailed safety information, consult the Material Safety Data Sheet (MSDS) provided by the supplier.

Applications in Research and Drug Development

The unique properties of materials crosslinked with this compound open up a wide range of applications:

  • Drug Delivery: The crosslinked networks can be designed to form hydrogels that encapsulate therapeutic agents. The release of the drug can be controlled by the crosslinking density, and the responsive nature of the PDA backbone could be exploited for triggered release systems.[2][21][22][23][24]

  • Tissue Engineering: The ability to tune the mechanical properties of the crosslinked materials makes them suitable for creating scaffolds that mimic the extracellular matrix of various tissues.[2] The biocompatibility of polydiacetylene-based materials is an active area of research.[2][25]

  • Biosensors: The colorimetric and fluorescent response of the PDA network to external stimuli can be harnessed to develop highly sensitive biosensors for detecting analytes such as proteins, enzymes, or pathogens.[2][25][26][27]

Conclusion

This compound is a powerful and versatile crosslinking agent that provides access to a fascinating class of functional materials. By understanding and controlling the crosslinking chemistry, researchers can tailor the properties of the resulting polymer networks to meet the demands of a wide array of applications, from advanced drug delivery systems to next-generation biosensors. The protocols and information provided in this guide serve as a starting point for exploring the exciting possibilities of diyne-based materials.

References

  • (2024). Polydiacetylene (PDA)-Based Smart Materials: Innovating Biomedical Applications. ResearchGate. [Link]

  • (2025). On-liquid surface synthesis of diyne-linked two-dimensional polymer crystals. Nature. [Link]

  • (2023). Polydiacetylene (PDA) Embedded Polymer-Based Network Structure for Biosensor Applications. MDPI. [Link]

  • (2019). Recent Developments in Polydiacetylene-Based Sensors. Chemistry of Materials. [Link]

  • (2022). Polydiacetylene-based sensors for food applications. Materials Advances. [Link]

  • (2023). On-liquid surface synthesis of diyne-linked two-dimensional polymer crystals. Nature Communications. [Link]

  • Fairbanks, B. D., et al. (2009). Thiol−Yne Photopolymerizations: Novel Mechanism, Kinetics, and Step-Growth Formation of Highly Cross-Linked Networks. Macromolecules. [Link]

  • (2020). Characterization of PDDA polymer in solution a Raman spectra of PDDA.... ResearchGate. [Link]

  • (2022). Photocurable Thiol–yne Alginate Hydrogels for Regenerative Medicine Purposes. MDPI. [Link]

  • (2020). Recent advances on polydiacetylene-based smart materials for biomedical applications. Materials Chemistry Frontiers. [Link]

  • Enkelmann, V. (1984). Structural aspects of the topochemical polymerization of diacetylenes. Advances in Polymer Science. [Link]

  • (2018). Evaluation of the effects of cross-linking and swelling on the mechanical behaviors of hydrogels using the digital image correlation method. ResearchGate. [Link]

  • (2023). Recent Advances in Hydrogels via Diels–Alder Crosslinking: Design and Applications. National Institutes of Health. [Link]

  • (2016). Light-driven topochemical polymerization under organogel conditions of a symmetrical dipeptide-diacetylene system. ResearchGate. [Link]

  • (2017). Topochemical polymerization of diacetylenes. SciEngine. [Link]

  • (2010). Topochemical Polymerization of Novel Diacetylenes; Synthesis and Characterization of Soluble Polydiacetylenes. Stony Brook University Academic Commons. [Link]

  • (2009). Thiol−Yne Photopolymerizations: Novel Mechanism, Kinetics, and Step-Growth Formation of Highly Cross-Linked Networks. ResearchGate. [Link]

  • (2019). Schematic presentation of topochemical polymerization of diacetylenes and their typical color changes after stimulation. ResearchGate. [Link]

  • (2015). Design of thiol–ene photoclick hydrogels using facile techniques for cell culture applications. Journal of Materials Chemistry B. [Link]

  • Fairbanks, B. D. (2010). Photochemical reactions for functional biomaterials development: Thiol-ene and thiol-yne photopolymerizations. Globe Thesis. [Link]

  • (2018). Development of optimized conditions for Glaser-Hay bioconjugations. National Institutes of Health. [Link]

  • (2020). Polydiacetylene-based ultrastrong bioorthogonal Raman probes for targeted live-cell Raman imaging. ResearchGate. [Link]

  • (2022). Polydiacetylene-based hydrogel beads as colorimetric sensors for the detection of biogenic amines in spoiled meat. Food Chemistry. [Link]

  • (2012). Mechanical and swelling properties of hydrogels. KTH Diva. [Link]

  • (2017). Swelling and mechanical properties of hydrogels composed of binary blends of inter-linked pH-responsive microgel particles. Soft Matter. [Link]

  • (2021). Polydiacetylene-Based Hydrogel Beads as Colorimetric Sensors for the Detection of Biogenic Amines in Spoiled Food. ResearchGate. [Link]

  • (2012). MECHANICAL AND SWELLING PROPERTIES OF HYDROGELS. Diva Portal. [Link]

  • (n.d.). Glaser Coupling, Hay Coupling. Organic Chemistry Portal. [Link]

  • (2017). Cross-Linked Hydrogel for Pharmaceutical Applications: A Review. National Institutes of Health. [Link]

  • (2021). Polydiacetylene-based Raman probes for targeted live-cell Raman.... ResearchGate. [Link]

  • (2017). Cross-Linked Hydrogel for Pharmaceutical Applications: A Review. ScienceOpen. [Link]

  • (2022). Advanced applications of green hydrogels in drug delivery systems. ScienceDirect. [Link]

  • (2019). Synthesis and Characterization of Poly(Ethylene Glycol) Based Thermo-Responsive Hydrogels for Cell Sheet Engineering. MDPI. [Link]

  • (2011). Investigation of Swelling Behavior and Mechanical Properties of a pH-Sensitive Superporous Hydrogel Composite. National Institutes of Health. [Link]

  • (2021). Hydrogels and Their Applications in Targeted Drug Delivery. MDPI. [Link]

  • (n.d.). Glaser coupling. Wikipedia. [Link]

  • (2022). Polydiacetylene-based hydrogel beads as colorimetric sensors for the detection of biogenic amines in spoiled meat. ResearchGate. [Link]

  • (2013). Characterization of Polymers Using Raman Spectroscopy. AZoM. [Link]

  • (2013). Catalytic synthesis and post-polymerization functionalization of conjugated polyisoprene. Polymer Chemistry. [Link]

  • (2017). Preventing Alkyne-Alkyne (i.e., Glaser) Coupling Associated with the ATRP Synthesis of Alkyne-Functional Polymers/Macromonomers and for Alkynes under Click (i.e., CuAAC) Reaction Conditions. ResearchGate. [Link]

  • (2023). Ligand-controlled stereodivergent alkenylation of alkynes to access functionalized trans- and cis-1,3-dienes. Nature Communications. [Link]

  • (2022). Strategy for the synthesis of alkyne-functionalized step-growth.... ResearchGate. [Link]

  • (2021). Special Issue : Polymer Functionalization and Cross-Linking: Methodologies and Applications. MDPI. [Link]

Sources

Synthesis of Advanced Polydiacetylene Platforms from Octa-3,5-diyne-1,8-diol: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Promise of Polydiacetylenes in Advanced Material Science and Drug Development

Polydiacetylenes (PDAs) represent a fascinating class of conjugated polymers renowned for their unique optical and electronic properties.[1] These materials are synthesized through the topochemical polymerization of diacetylene monomers, a process that occurs in the solid state and is typically initiated by UV irradiation or thermal annealing. The highly ordered, crystalline nature of the monomer lattice translates into a polymer with a well-defined, conjugated backbone of alternating ene-yne moieties. This structural regularity is the source of the remarkable chromatic properties of PDAs; they often exhibit a brilliant blue or red color and can undergo dramatic colorimetric transitions in response to external stimuli such as temperature, pH, or mechanical stress.

Among the various diacetylene monomers, octa-3,5-diyne-1,8-diol is a particularly valuable building block. The terminal hydroxyl groups provide reactive handles for further functionalization, enabling the covalent attachment of targeting ligands, solubility-enhancing moieties, or other functional groups. This versatility makes polymers derived from this compound highly attractive for a range of applications, especially in the fields of biosensing and drug delivery. This application note provides a comprehensive guide for the synthesis, characterization, and application of polymers from this compound, with a focus on protocols relevant to researchers, scientists, and drug development professionals.

Part 1: Synthesis of the Monomer: this compound

The cornerstone of producing high-quality polydiacetylenes is the purity of the diacetylene monomer. The synthesis of this compound is most effectively achieved through the oxidative homocoupling of a terminal alkyne, a reaction commonly known as the Glaser-Hay coupling.[1][2][3] This method provides a direct and efficient route to symmetrical diynes.

Causality Behind Experimental Choices:

The Glaser-Hay coupling utilizes a copper(I) catalyst, typically in the presence of an amine base and an oxidant (often air or oxygen). The reaction proceeds through the formation of a copper(I) acetylide intermediate, which then undergoes oxidative coupling to form the C(sp)-C(sp) bond of the diyne. The choice of but-3-yn-1-ol as the starting material is strategic; its terminal alkyne is reactive in the coupling reaction, and the hydroxyl group provides the desired functionality in the final diol monomer. Purification by column chromatography is crucial to remove any unreacted starting material, catalyst residues, and side products, ensuring that the subsequent polymerization proceeds efficiently to yield a high-molecular-weight polymer.

Experimental Workflow for Monomer Synthesis

cluster_synthesis Monomer Synthesis start Start: But-3-yn-1-ol reaction Glaser-Hay Coupling: - CuCl, TMEDA - Acetone/Pyridine - O2 atmosphere start->reaction quench Reaction Quenching: - Dilute HCl reaction->quench extraction Extraction: - Diethyl Ether quench->extraction drying Drying: - Anhydrous MgSO4 extraction->drying concentration Concentration: - Rotary Evaporation drying->concentration purification Purification: - Column Chromatography concentration->purification product Product: This compound purification->product cluster_polymerization Polymerization monomer Monomer: This compound recrystallization Recrystallization: - Slow evaporation monomer->recrystallization crystals Monomer Crystals recrystallization->crystals initiation Initiation crystals->initiation uv UV Irradiation: - 254 nm initiation->uv UV thermal Thermal Annealing: - Below melting point initiation->thermal Thermal polymer Poly(this compound) uv->polymer thermal->polymer cluster_drug_delivery Drug Delivery Application polymer Poly(this compound) dispersion Dispersion in Buffer polymer->dispersion sonication Sonication dispersion->sonication vesicles Vesicle Formation sonication->vesicles encapsulation Drug Encapsulation vesicles->encapsulation drug Doxorubicin Solution drug->encapsulation purification Purification: - Dialysis/Centrifugation encapsulation->purification loaded_vesicles Drug-Loaded Vesicles purification->loaded_vesicles release_study In Vitro Release Study: - Dialysis Method loaded_vesicles->release_study analysis Analysis: - UV-Vis/Fluorescence release_study->analysis

Sources

Application Notes & Protocols: A Comprehensive Guide to the Safe Handling and Storage of Octa-3,5-diyne-1,8-diol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract & Scope

Octa-3,5-diyne-1,8-diol is a symmetrical, conjugated diyne alcohol that serves as a critical monomer in materials science, particularly for the synthesis of polydiacetylenes through topochemical polymerization.[1] The intrinsic reactivity of the conjugated diyne system (–C≡C–C≡C–), which enables its utility, also presents significant handling and storage challenges.[1] This document provides a comprehensive guide for researchers, chemists, and drug development professionals on the safe handling, storage, and disposal of this compound. The protocols herein are designed to mitigate risks associated with its reactivity, including potential thermal, mechanical, and light-induced decomposition or unintended polymerization.

Hazard Identification and Risk Assessment

The primary hazards associated with this compound stem from its high-energy diyne core and its propensity to undergo polymerization. A thorough understanding of its properties is the foundation of a robust safety protocol.

Physicochemical Properties

A summary of the key properties of this compound is presented below.

PropertyValueSource
Molecular Formula C₈H₁₀O₂PubChem[2]
Molecular Weight 138.16 g/mol PubChem[2]
Appearance Slightly pink to red solidGFS Chemicals[3]
Chemical Structure HOCH₂CH₂C≡CC≡CCH₂CH₂OHGFS Chemicals[3]
GHS Hazard Classification

According to supplier data provided to the European Chemicals Agency (ECHA), this compound carries the following classifications.[2]

Hazard ClassCodeStatement
Skin Corrosion/IrritationH315Causes skin irritation
Serious Eye Damage/IrritationH319Causes serious eye irritation
Specific Target Organ ToxicityH335May cause respiratory irritation
Inherent Reactivity and Stability
  • Topochemical Polymerization: The defining characteristic of this monomer is its ability to undergo solid-state polymerization when exposed to external stimuli such as heat, UV light, or γ-radiation.[1][5][6] This process, while useful for creating conjugated polymers, is an uncontrolled exothermic reaction if initiated unintentionally.

  • Thermal and Shock Sensitivity: Long polyyne chains are known to be inherently unstable, with explosions being a significant hazard.[4] The high strain and energy of the triple bonds in the diyne core make this compound a potentially energetic material. Friction, grinding, or sudden impact could potentially initiate a rapid decomposition or polymerization. All energetic materials should be handled with protocols to avoid shock and friction.[7]

  • Oxidative and Light-Induced Degradation: The π-electron system is susceptible to oxidation.[4] Furthermore, exposure to light, particularly UV, can not only initiate polymerization but may also lead to other degradation pathways.[8][9]

Safe Handling Protocols

A multi-layered approach combining engineering controls, appropriate personal protective equipment (PPE), and meticulous technique is required.

Engineering Controls
  • Ventilation: All manipulations must be performed within a certified chemical fume hood to mitigate inhalation risks and contain any potential energy release.[10]

  • Inert Atmosphere: For procedures requiring extended handling or heating (e.g., preparing solutions for reaction), the use of a glove box or Schlenk line is mandatory to exclude oxygen and moisture.[11][12][13]

Personal Protective Equipment (PPE)

A standard PPE ensemble for handling reactive chemicals should be worn:

  • Eye Protection: ANSI Z87.1-compliant safety glasses with side shields are mandatory. A full-face shield should be worn over safety glasses when handling quantities greater than 1 gram.

  • Hand Protection: Chemically resistant nitrile gloves. Change gloves immediately if contamination occurs.

  • Body Protection: A flame-resistant (FR) lab coat is required.

  • Respiratory Protection: Not typically required when using a fume hood, but a respirator may be necessary if exposure limits are exceeded.[10]

Protocol: Weighing and Transfer of Solid Compound

This protocol is designed to minimize mechanical and electrostatic energy input.

  • Preparation: Designate a clean, clutter-free area within the fume hood. Assemble all necessary equipment: anti-static weigh boat, non-sparking spatula (e.g., copper-beryllium or plastic), and a pre-labeled, tared receiving vessel.

  • Atmosphere Control: If available, perform the transfer in a glove box. If not, ensure the fume hood sash is at the lowest practical height.

  • Dispensing: Gently open the storage container. Do not use a metal spatula to break up caked material. If the material is compacted, it is safer to discard the container than to risk applying force.

  • Transfer: Using the non-sparking spatula, gently scoop the required amount of solid into the weigh boat. Avoid scraping the sides of the container.

  • Weighing: Place the weigh boat on the analytical balance. Record the weight.

  • Final Transfer: Carefully transfer the weighed solid into the receiving vessel.

  • Sealing: Immediately and securely seal both the primary storage container and the receiving vessel.

  • Cleanup: Wipe the spatula and work surface with a solvent-dampened cloth to collect any residual dust, and dispose of the cloth as hazardous waste.

Storage Protocols

The primary goal of storage is to prevent the initiation of polymerization or degradation. The core principles are Cold, Dark, Inert, and Segregated.

Recommended Storage Conditions
ParameterConditionRationale
Temperature 2-8 °C (Refrigerated)Reduces the rate of potential degradation and self-polymerization.[3]
Atmosphere Under inert gas (Argon or Nitrogen)Prevents oxidative degradation of the diyne system.[4][12]
Light Protect from light (Amber vial/foil)Prevents light-induced polymerization and degradation.[6][14]
Container Tightly-sealed, clearly labeled vialPrevents contamination and ensures proper identification.
Segregation Store away from oxidizers, acids, basesAvoids violent reactions from incompatible materials.
Protocol: Long-Term Storage Preparation
  • Aliquot Material: Upon receipt, consider aliquoting the material into smaller, single-use vials to minimize repeated opening and closing of the main stock container.

  • Inerting: Place the opened vial containing the chemical inside a larger Schlenk flask or chamber.

  • Purge Cycle: Evacuate the chamber under vacuum and backfill with a dry, inert gas (Argon is preferred due to its density). Repeat this cycle 3-5 times to ensure a completely inert atmosphere.[11]

  • Sealing: While under a positive pressure of inert gas, tightly seal the vial cap. Use paraffin film to reinforce the seal.

  • Light Protection: Place the sealed vial inside a secondary, opaque container or wrap it securely with aluminum foil.

  • Labeling: The label must include the chemical name, date received, date opened/inert-ed, and hazard pictograms.

  • Refrigeration: Place the prepared container in a designated, explosion-proof refrigerator.

Waste Management & Spill Procedures

Waste Disposal

This compound is a reactive chemical and must be disposed of as hazardous waste.[7][15]

  • Unused Material: Unwanted or expired pure this compound should not be quenched. Label the container as hazardous waste and arrange for pickup by Environmental Health & Safety (EHS).[16]

  • Reaction Mixtures: Reaction mixtures containing the compound must be fully and carefully quenched as part of the experimental procedure before being collected for waste disposal.[16]

  • Contaminated Materials: All contaminated items (gloves, weigh boats, paper towels) must be collected in a designated hazardous waste bag.

Spill Response
  • Alert: Immediately alert personnel in the vicinity.

  • Evacuate: If the spill is large (>5 g) or if dust is generated, evacuate the lab and contact EHS.

  • Secure: For a small, contained spill, prevent the spread of the solid.

  • PPE: Don appropriate PPE, including a respirator if dust is present.

  • Cleanup: Gently cover the spill with an absorbent, inert material (e.g., vermiculite). Carefully sweep the mixture into a container using a non-sparking dustpan and brush.

  • Decontaminate: Wipe the spill area with a cloth dampened with an appropriate solvent (e.g., isopropanol), and place the cloth in the hazardous waste stream.

  • Report: Report the incident to the laboratory supervisor.

Visualized Workflows and Relationships

Safe Handling Workflow

The following diagram outlines the decision-making process for safely handling this compound.

A Start: Task Involving This compound B Risk Assessment (Quantity, Operation, Energy Input) A->B C Select Engineering Controls (Fume Hood, Glove Box) B->C D Select PPE (FR Coat, Goggles, Face Shield) C->D E Perform Operation (Weighing, Reaction Setup) D->E F Proper Storage (Cold, Dark, Inert) E->F G Waste Disposal (Segregate, Label, EHS Pickup) E->G H End Task F->H G->H

Caption: Decision workflow for handling this compound.

Degradation & Reactivity Pathways

This diagram illustrates the relationship between environmental stimuli and the potential degradation pathways of the compound.

Heat Heat Polymer Uncontrolled Polymerization (Exothermic) Heat->Polymer Light Light Light->Polymer Degradation Oxidative Degradation Products Light->Degradation Oxygen Oxygen Oxygen->Degradation Mechanical_Energy Shock / Friction Mechanical_Energy->Polymer Stable Stable Monomer (Stored Correctly)

Caption: Stimuli leading to potential degradation of the monomer.

References

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 18408254, this compound. Retrieved from PubChem. [Link]

  • University of Wisconsin-Milwaukee. (n.d.). Hazardous Waste - FAA USA Environmental Protection Program. Retrieved from UWM. [Link]

  • Wegner, G. (1979). Structural aspects of the topochemical polymerization of diacetylenes. Pure and Applied Chemistry, 51(1), 1-12. [Link]

  • University of Pennsylvania. (2018). Disposal of Highly Reactive Reagents. Retrieved from UPenn EHRS. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 53713131, Octa-3,5-diene-1,8-diol. Retrieved from PubChem. [Link]

  • Enkelmann, V. (1984). Structural aspects of the topochemical polymerization of diacetylenes. Advances in Polymer Science, 63, 91-136. [Link]

  • Wikipedia. (n.d.). Topochemical polymerization. Retrieved from Wikipedia. [Link]

  • University of Colorado Colorado Springs. (n.d.). Handling and Storage of Hazardous Materials. Retrieved from UCCS. [Link]

  • Polar Cryogenics. (2015). Safety Data Sheet: ACETYLENE. Retrieved from Polar Cryogenics. [Link]

  • Air Products South Africa (Pty) Ltd. (n.d.). ACETYLENE Safety Data Sheet. Retrieved from Air Products. [Link]

  • Chemistry For Everyone. (2024, July 27). How Do You Safely Store Acetylene? [Video]. YouTube. [Link]

  • AOTC. (2024, April 21). 8 Methods Of Hazardous Waste Disposal For Businesses. Retrieved from AOTC. [Link]

  • U.S. Environmental Protection Agency. (1980). Treatment Of Reactive Wastes At Hazardous Waste Landfills. Retrieved from EPA NEPIC. [Link]

  • Wikipedia. (n.d.). Polyyne. Retrieved from Wikipedia. [Link]

  • Wipf Group, University of Pittsburgh. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds. Retrieved from University of Pittsburgh. [Link]

  • Sun, A. (2009). Topochemical Polymerization of Novel Diacetylenes; Synthesis and Characterization of Soluble Polydiacetylenes. Stony Brook University. [Link]

  • Kamat Lab, University of Notre Dame. (n.d.). STANDARD OPERATING PROCEDURE FOR HANDLING STORAGE AND DISPOSAL FOR TIME SENSITIVE CHEMICALS. Retrieved from University of Notre Dame. [Link]

  • Ok, E., Aria, J., Jose, D., & Diego, C. (2024). Principles of Inert Atmosphere Storage. ResearchGate. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 140066, 3,5-Octadiyne. Retrieved from PubChem. [Link]

  • Corsini. (n.d.). Storage of inert materials: how and why to follow procedures. Retrieved from Corsini. [Link]

  • Mitra, J., et al. (2018). Visible light induced degradation of pollutant dyes using a self-assembled graphene oxide–molybdenum oxo-bis(dithiolene) composite. New Journal of Chemistry, 42(15), 12485-12492. [Link]

  • Staicu, A., et al. (2024). Modification of taC:H Films via λ = 266 nm Picosecond Pulsed Laser Irradiation. Coatings, 14(1), 67. [Link]

  • Al-Gheethi, A., et al. (2022). Comparative Degradation Studies of Carmine Dye by Photocatalysis and Photoelectrochemical Oxidation Processes in the Presence of Graphene/N-Doped ZnO Nanostructures. Catalysts, 12(4), 421. [Link]

  • Zhang, T., et al. (2022). Mechanical Properties and Thermal Shock Performance of High-Energy-Rate-Forged W-1%TaC Alloy. Materials, 15(18), 6296. [Link]

  • Handley, C. A., et al. (2018). Understanding the shock and detonation response of high explosives at the continuum and meso scales. Applied Physics Reviews, 5(1), 011303. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Octa-3,5-diyne-1,8-diol Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the synthesis of octa-3,5-diyne-1,8-diol. This guide is designed for researchers, chemists, and drug development professionals to address common challenges and optimize reaction yields. As Senior Application Scientists, we have compiled field-proven insights and troubleshooting strategies to enhance the reproducibility and success of your experiments.

This compound is a valuable monomer in materials science, particularly for creating highly conjugated polymers through solid-state topochemical polymerization.[1] The core of its synthesis lies in the formation of a C(sp)-C(sp) bond to create the conjugated 1,3-diyne structure, most commonly achieved through the oxidative homocoupling of but-3-yne-1-ol via the Glaser coupling or its modern variants.[1][2] This guide focuses on optimizing this critical step.

Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format to help you resolve problems encountered during the synthesis.

Question 1: My yield of this compound is consistently low (<50%). What are the primary factors I should investigate?

Answer: Low yield is the most common issue and typically stems from suboptimal reaction conditions or catalyst inefficiency. The Glaser-Hay coupling, while robust, is sensitive to several parameters. Here is a breakdown of the critical factors to assess.

  • Causality: The reaction proceeds through a copper(I) acetylide intermediate which undergoes oxidative coupling.[2] The efficiency of both the formation of this intermediate and its subsequent coupling is highly dependent on the catalytic environment.

  • Key Parameters for Optimization:

ParameterPotential IssueRecommended Solution & Rationale
Catalyst System Inactive or insufficient catalyst. Incorrect copper source.Use Copper(I) Chloride (CuCl) or Copper(I) Iodide (CuI) with a suitable ligand like N,N,N',N'-tetramethylethylenediamine (TMEDA) for the Hay variant.[3][4] The TMEDA-Cu complex is highly soluble and accelerates the reaction.[5] Ensure the catalyst is not old or oxidized; use fresh, high-purity reagents.
Oxygen/Oxidant Insufficient or excessive oxygen supply.The Hay coupling uses O2 (air) as the terminal oxidant to regenerate the active Cu(I) catalyst.[3][4] Ensure a steady but controlled stream of air or oxygen is bubbled through the reaction mixture. Vigorous, uncontrolled bubbling can lead to over-oxidation and side product formation.
Solvent Choice Poor solubility of reactants or catalyst complex.Acetone, methanol, and pyridine are commonly used. The Hay modification's Cu-TMEDA complex is soluble in a wider range of organic solvents, offering more versatility.[2][5] The solvent choice can significantly impact reaction efficiency.[6]
Base Incorrect basicity for alkyne deprotonation.The base's primary role is to facilitate the formation of the copper acetylide. TMEDA often serves as both the ligand and the base in the Hay coupling.[4] If using other systems, bases like triethylamine or ammonia can be employed, but the choice must be matched with the catalyst and solvent.[7]
Temperature Reaction is too slow or side reactions are occurring.Many Glaser-Hay couplings proceed efficiently at room temperature.[4] If the reaction is sluggish, gentle heating (e.g., to 40-50 °C) may be beneficial. However, higher temperatures can promote polymerization and other side reactions.[7]
pH Control Non-optimal pH affecting catalyst stability or activity.For aqueous or partially aqueous systems, pH can be a critical factor. Optimized pH conditions can significantly increase coupling efficiency and minimize degradation of sensitive molecules.[8][9] While less common for this specific synthesis in organic solvents, buffering may be a consideration if side reactions suggest acid/base instability.

Question 2: I'm observing a significant amount of a dark, insoluble precipitate during the reaction. What is it, and how can I prevent it?

Answer: The formation of a dark, often greenish or black, precipitate is usually a sign of either catalyst decomposition or the formation of insoluble polymeric byproducts.

  • Mechanism of Formation: This occurs when the copper acetylide intermediates, which can be unstable, undergo uncontrolled polymerization or decomposition instead of the desired dimerization. It can also be due to the precipitation of copper oxides if the catalyst is not properly complexed and solubilized by the ligand.

  • Preventative Measures:

    • Ensure Proper Ligand Complexation: Add the TMEDA ligand to the solvent before introducing the copper(I) salt. This ensures the formation of the soluble Cu-TMEDA complex and prevents the precipitation of the bare copper salt.

    • Control the Rate of Oxidation: Introduce air or oxygen slowly and consistently. A very high concentration of oxygen can accelerate side reactions.

    • Maintain Adequate Dilution: Running the reaction at very high concentrations can favor intermolecular polymerization over the desired dimerization. While this reduces solvent waste, it can drastically lower the yield of the target diol.

    • Purify the Starting Material: Impurities in the but-3-yne-1-ol can interfere with the catalyst and lead to side reactions. Ensure the starting alkyne is pure before use.

Question 3: My final product is difficult to purify and appears contaminated with copper. What is the standard workup and purification protocol?

Answer: Residual copper catalyst is a frequent contaminant that can make purification challenging and discolor the final product. A thorough workup is essential.

  • Rationale for Workup: The goal of the workup is to quench the reaction and remove all copper species from the organic product. Copper salts are typically more soluble in aqueous, coordinating solutions.

  • Step-by-Step Workup and Purification Protocol:

    • Quenching: Once the reaction is complete (monitored by TLC or GC), pour the reaction mixture into a dilute aqueous solution of ammonia or ammonium chloride. This will form a water-soluble copper-ammonia complex, which is typically deep blue.

    • Extraction: Extract the aqueous mixture several times with a suitable organic solvent (e.g., diethyl ether or ethyl acetate). The this compound will move into the organic layer, while the copper complex remains in the aqueous layer.

    • Washing: Combine the organic extracts and wash them with brine (saturated NaCl solution) to remove residual water and ammonia.

    • Drying and Concentration: Dry the organic layer over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator.

    • Final Purification: The crude product can be purified by either recrystallization (e.g., from a hexane/ethyl acetate mixture) or column chromatography on silica gel.

Experimental Workflow & Key Pathways

To visualize the process, the following diagrams illustrate the key steps in the synthesis and the catalytic cycle.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification a Purify But-3-yne-1-ol c Combine Reactants Under Inert Atmosphere a->c b Prepare CuCl/TMEDA Catalyst Solution b->c d Introduce Air/O2 (Controlled Flow) c->d e Monitor Reaction (TLC/GC) d->e f Quench with NH4Cl(aq) e->f g Extract with Organic Solvent f->g h Purify via Chromatography or Recrystallization g->h i Characterize Product (NMR, MS) h->i

Caption: General experimental workflow for this compound synthesis.

G RCH 2 x But-3-yne-1-ol (R-C≡C-H) Cu1_acetylide Copper(I) Acetylide (R-C≡C-Cu) RCH->Cu1_acetylide Deprotonation (Base) Cu1_L Cu(I)-Ligand Complex Cu1_L->Cu1_acetylide Diyne This compound (R-C≡C-C≡C-R) Cu1_acetylide->Diyne Oxidative Coupling Cu2_L Cu(II)-Ligand Complex Cu1_acetylide->Cu2_L Cu2_L->Cu1_L Reduction by 2nd Acetylide Cu1_L_regen Cu(I)-Ligand Cu2_L_regen Cu(II)-Ligand Cu1_L_regen->Cu2_L_regen Oxidation O2 1/2 O₂ H2O H₂O

Caption: Simplified catalytic cycle for the Glaser-Hay coupling reaction.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism of the Glaser-Hay coupling?

The Glaser-Hay coupling is an aerobic, copper-catalyzed dimerization of terminal alkynes.[4] The mechanism involves these key steps:

  • Formation of Copper Acetylide: The terminal alkyne is deprotonated by a base, or it coordinates directly with the copper(I) catalyst to form a copper(I) acetylide complex.[2]

  • Oxidative Coupling: Two molecules of the copper acetylide complex undergo an oxidative process. The two alkynyl fragments couple to form the 1,3-diyne product. In this step, the copper(I) is oxidized.

  • Catalyst Regeneration: An oxidant, typically molecular oxygen from the air in the Hay modification, re-oxidizes the copper back to its active Cu(I) state, allowing the catalytic cycle to continue.[3]

Q2: Are there specific safety precautions I should take during this synthesis?

Yes. Standard laboratory safety practices are essential, with special attention to the following:

  • Copper Salts: Copper compounds can be toxic. Avoid inhalation of dust and skin contact.

  • Organic Solvents and Bases: Work in a well-ventilated fume hood. TMEDA and other amine bases are corrosive and have strong odors.

  • Copper Acetylides: While the risk is lower in solution, solid, dry copper acetylides can be explosive. Never allow the reaction mixture to evaporate to dryness without a proper workup to remove the copper.

Q3: Can I synthesize an unsymmetrical version of this diol using a similar method?

No, the Glaser-Hay coupling is a homocoupling reaction, meaning it dimerizes two identical terminal alkynes to form a symmetrical product.[2] Attempting to use a mixture of two different terminal alkynes would result in a statistical mixture of three products: two different homocoupled diynes and the desired heterocoupled (unsymmetrical) diyne, which would be very difficult to separate.[7] For the synthesis of unsymmetrical diynes, a different method like the Cadiot-Chodkiewicz coupling is required.[5][6]

References

  • Deitrick, K., et al. (2018). Development of optimized conditions for Glaser-Hay bioconjugations. National Institutes of Health. [Link]

  • Deitrick, K., et al. (2018). Development of optimized conditions for Glaser-Hay bioconjugations. PubMed. [Link]

  • ACS Publications. (2024). Glaser Heterocoupling Reaction for the Synthesis of Enantiomerically Enriched Unnatural α-Amino Acids Incorporating Asymmetric Diyne Moieties: Mechanistic Insights and Optimization. [Link]

  • Schoffstall, A., et al. (2019). Mechanistic investigation and further optimization of the aqueous Glaser-Hay bioconjugation. National Institutes of Health. [Link]

  • Wikipedia. Glaser coupling. [Link]

  • SynArchive. Glaser-Hay Coupling. [Link]

  • Organic Chemistry Portal. Glaser Coupling, Hay Coupling. [Link]

  • ResearchGate. The Glaser–Hay Reaction: Optimization and Scope Based on 13C NMR Kinetics Experiments. [Link]

Sources

Technical Support Center: Purification of Octa-3,5-diyne-1,8-diol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Octa-3,5-diyne-1,8-diol is a key monomer in materials science, particularly for creating conjugated polymers through topochemical polymerization.[1] Its bifunctional nature, with two terminal hydroxyl groups and a conjugated diyne core, presents unique purification challenges. The high polarity imparted by the diol functionality requires careful selection of chromatographic conditions, while the diyne system can be susceptible to degradation. This guide provides practical, in-depth solutions to common issues encountered during the purification of this valuable compound.

Section 1: Troubleshooting Recrystallization

Recrystallization is a powerful technique for purifying solid compounds by leveraging differences in solubility between the target compound and impurities.[2] For this compound, success hinges on selecting an appropriate solvent system that allows for high solubility at elevated temperatures and low solubility at room or sub-ambient temperatures.

Frequently Asked Questions (FAQs): Recrystallization

Q1: My crude this compound sample has a low melting point and appears discolored (pink to red). What are the likely impurities?

A1: The discoloration is common for diacetylene compounds and can indicate the presence of trace amounts of polymeric or oxidized byproducts. Common impurities from synthesis, such as Glaser or Hay coupling reactions, may include unreacted starting materials (e.g., propargyl alcohol derivatives), catalysts, and homocoupled side products.[1] A low or broad melting point confirms the presence of these impurities. Purification is essential to achieve the high monomer purity required for successful polymerization.

Q2: How do I select the best solvent for recrystallizing this compound?

A2: The ideal solvent should not react with your compound, should dissolve it well when hot but poorly when cold, and should have a boiling point below the melting point of the diol.[3] Given the diol's polar nature, you should start with polar solvents or mixed solvent systems.

Troubleshooting Steps & Solvent Selection:

  • Single Solvent Screening: Test small amounts of your crude product in various solvents (e.g., water, ethanol, ethyl acetate, acetone, toluene). A good candidate will show poor solubility at room temperature but complete dissolution upon heating.

  • Mixed Solvent System: This is often more effective. Dissolve the diol in a minimal amount of a "good" solvent (one in which it is highly soluble, like methanol or acetone) at an elevated temperature. Then, slowly add a "poor" solvent (one in which it is insoluble, like hexane or dichloromethane) dropwise until the solution becomes cloudy (the saturation point). Add a few drops of the good solvent to redissolve the precipitate and then allow the solution to cool slowly.[4]

Solvent System Type Rationale & Comments
Ethyl Acetate / Hexane MixedDissolve in hot ethyl acetate, add hexane until cloudy. Good for medium-polarity impurities.
Acetone / Water MixedThe high polarity of water can help precipitate the moderately polar diol while retaining highly polar impurities.
Toluene SingleCan be effective if impurities are significantly more or less polar than the product.
Ethanol / Water MixedA classic polar system. The diol should be soluble in hot ethanol.

Q3: My compound will not crystallize from the solution, even after cooling in an ice bath. What should I do?

A3: Failure to crystallize is usually due to either supersaturation or the use of too much solvent.

Troubleshooting Workflow:

G start Saturated solution is cool, but no crystals form scratch Scratch inner wall of the flask with a glass rod start->scratch seed Add a 'seed' crystal of pure product scratch->seed No success result Crystals Form scratch->result Success reduce_vol Reduce solvent volume (gentle heating or nitrogen stream) seed->reduce_vol No success seed->result Success reduce_vol->start Re-cool

Caption: Troubleshooting workflow for inducing crystallization.

  • Induce Crystallization: Scratching the inside of the flask with a glass rod just below the solvent line can create nucleation sites.[3] Alternatively, adding a tiny "seed" crystal of previously purified product can initiate crystallization.

  • Reduce Solvent Volume: If you added too much solvent, you will need to concentrate the solution. Gently heat the solution to evaporate some of the solvent and then allow it to cool again.[4]

  • Drastic Cooling: If crystals still do not form, try cooling the solution to a much lower temperature (e.g., in a dry ice/acetone bath), but be aware that rapid cooling can trap impurities and lead to smaller, less pure crystals.[5]

Section 2: Troubleshooting Column Chromatography

Column chromatography separates compounds based on their differential adsorption to a stationary phase while being moved by a mobile phase.[6] Due to the high polarity of this compound, standard silica gel can sometimes lead to poor separation.

Frequently Asked Questions (FAQs): Column Chromatography

Q1: What is the best stationary phase for purifying this compound? Standard silica gel seems to be causing streaking.

A1: Streaking or "tailing" on silica gel often occurs with polar compounds like diols. The acidic silanol (Si-OH) groups on the silica surface can interact very strongly with the hydroxyl groups of your compound, leading to irreversible adsorption or slow elution.[7]

Recommended Stationary Phases:

  • Diol-Bonded Silica: This is an excellent alternative to bare silica.[8] The stationary phase is functionalized with diol groups (2,3-dihydroxypropylsilane), which are less acidic and provide weaker hydrogen bonding interactions than silanols.[7][9] This results in more reproducible separation, reduced tailing, and a lower risk of compound degradation for polar analytes.[10]

  • Deactivated Silica: You can deactivate standard silica gel by preparing a slurry with your non-polar eluent (e.g., hexane) and adding 1-2% triethylamine. This neutralizes the acidic sites and can significantly improve the chromatography of base-sensitive or highly polar compounds.

  • Alumina (Neutral): Neutral alumina is another option, but its activity can vary. It's best to test it on a small scale via Thin Layer Chromatography (TLC) first.

Q2: How do I determine the optimal solvent system (eluent) for my column?

A2: The ideal eluent should move your target compound to an Rf (retention factor) value of 0.25-0.35 on a TLC plate. This generally provides the best separation on a column.

Step-by-Step Protocol for Eluent Selection:

  • Spotting: Dissolve your crude product in a volatile solvent (e.g., dichloromethane) and spot it onto a TLC plate (use the same stationary phase you plan to use for the column).

  • Initial Test: Start with a relatively non-polar solvent system, such as 80:20 Hexane:Ethyl Acetate. Run the TLC plate and visualize the spots under a UV lamp or by staining (e.g., permanganate stain).

  • Optimization:

    • If Rf is too low (spots don't move): Increase the polarity of the eluent. For example, try 50:50 Hexane:Ethyl Acetate.

    • If Rf is too high (spots run with the solvent front): Decrease the polarity. Try 95:5 Hexane:Ethyl Acetate.

  • Final Selection: Continue adjusting the solvent ratio until you achieve good separation between your product spot and impurities, with the product Rf in the target range of 0.25-0.35. A solvent system of Hexane/Chloroform has also been reported for purifying related diyne diols.[11]

Q3: My compound is stuck on the column and won't elute, even with a highly polar solvent.

A3: This indicates a very strong interaction with the stationary phase, potential decomposition, or insolubility.

Troubleshooting Decision Tree:

G start Compound won't elute from column check_sol Is the compound soluble in the current eluent? start->check_sol increase_pol Drastically increase eluent polarity (e.g., add 5-10% Methanol to Ethyl Acetate) check_sol->increase_pol Yes check_decomp Did the compound decompose? (Test stability on TLC plate) check_sol->check_decomp No increase_pol->check_decomp Still no elution check_decomp->start No, stable switch_phase Switch to a less retentive stationary phase (e.g., Diol Silica, Alumina) check_decomp->switch_phase Yes

Caption: Decision tree for a compound that fails to elute.

  • Increase Eluent Strength: If you are using an ethyl acetate/hexane system, try flushing the column with pure ethyl acetate, then a mixture of 95:5 ethyl acetate:methanol. Methanol is very polar and can displace strongly adsorbed compounds.

  • Check for Decomposition: Before running the column, spot your compound on a TLC plate, let it sit for 30-60 minutes, and then elute it. If you see a new spot at the baseline or significant streaking that wasn't there initially, your compound is likely decomposing on the stationary phase.[12] In this case, switching to a more inert phase like Diol-silica is necessary.[8]

  • Solubility Issues: It's possible the compound precipitated at the top of the column if the loading solution was too concentrated or if it is not soluble in the initial eluent. Ensure the compound is fully dissolved before loading.

References

  • Diol Column, HPLC Chromatography Columns for Sale . Hawach Scientific. [Link]

  • Diol Columns . SMT - Separation Methods Technologies. [Link]

  • Inertsil Diol Analytical Columns . GL Sciences. [Link]

  • This compound . PubChem, National Center for Biotechnology Information. [Link]

  • Column chromatography . University of Calgary. [Link]

  • Octa-3,5-diene-1,8-diol . PubChem, National Center for Biotechnology Information. [Link]

  • Purification: Troubleshooting Flash Column Chromatography . University of Rochester, Department of Chemistry. [Link]

  • Recrystallization Technique for Organic Chemistry with Nadia Korovina . YouTube. [Link]

  • 3,6-Octadiyne-1,8-diol . PubChem, National Center for Biotechnology Information. [Link]

  • Synthesis, Crystal Structures and Properties of 1,8-Di(Quinol-2-yl)Octa-1,7-Diyne and 1,8-di(Phenantren-9-yl)Octa-1,7-Diyne . ResearchGate. [Link]

  • Recrystallization of Dibenzalacetone . IU East Experimental Chemistry Laboratory Manual. [Link]

  • Synthesis, crystal structures and properties of 1,8-di(quinol-2-yl)octa-1,7 . ResearchGate. [Link]

  • How To Recrystallize A Solid . YouTube. [Link]

  • 8,13-Dimethylicosa-9,11-diyne-8,13-diol . ResearchGate. [Link]

  • 3,5-Octadiene, (E,E)- . PubChem, National Center for Biotechnology Information. [Link]

  • Recrystallization of Acetanilide . YouTube. [Link]

  • 1,8-Octanediol . Wikipedia. [Link]

  • Does anybody know why in the last step of MSP1D1 protein purification this protein precipitates? . ResearchGate. [Link]

Sources

"common side reactions of octa-3,5-diyne-1,8-diol"

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support resource for researchers, scientists, and drug development professionals working with octa-3,5-diyne-1,8-diol. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) regarding the synthesis, handling, and reactivity of this versatile conjugated diyne monomer. Our goal is to equip you with the knowledge to anticipate and mitigate common side reactions, ensuring the success and integrity of your experiments.

Frequently Asked Questions (FAQs)

General Handling and Stability

Q1: My this compound appears to be degrading upon storage. What are the likely causes and how can I prevent this?

A1: this compound, like many diacetylene compounds, is susceptible to degradation through several pathways. The primary concerns are polymerization and oxidation. The conjugated diyne system is prone to spontaneous solid-state polymerization, which can be initiated by exposure to light (UV), heat, or even mechanical stress.[1] Additionally, diacetylenes can be sensitive to air, potentially forming peroxides.[2]

Recommended Storage Protocol:

  • Atmosphere: Store under an inert atmosphere, such as argon or nitrogen, to minimize contact with oxygen.

  • Temperature: Refrigerate at 2-8°C to reduce the rate of potential degradation reactions.[2]

  • Light: Protect from light by storing in an amber vial or by wrapping the container in aluminum foil.

  • Purity: Ensure the material is pure before storage, as impurities can sometimes catalyze decomposition.

Q2: I'm observing a color change in my solid this compound, from white to a yellowish or brownish hue. What does this indicate?

A2: A color change in solid diacetylene monomers is often an early indicator of oligomerization or polymerization.[1] The formation of extended conjugated systems (polydiacetylenes) leads to the absorption of visible light, resulting in a colored appearance. This process can be initiated by the factors mentioned in Q1. While slight discoloration may not significantly impact some applications, it is a sign of decreasing purity and potential changes in reactivity. For applications requiring high-purity monomer, such as single-crystal X-ray diffraction or controlled polymerization studies, repurification may be necessary.

Synthesis and Purification

Q3: I'm synthesizing this compound via Glaser-Hay coupling of propargyl alcohol. What are the most common side products I should be aware of?

A3: The Glaser-Hay coupling, an oxidative homocoupling of terminal alkynes, is a standard method for preparing symmetrical diynes.[3] While effective, several side reactions can occur:

  • Oligomerization/Polymerization: The primary side reaction is the formation of higher-order oligomers and polymers. This occurs when the desired diyne product, which still contains reactive diyne functionality, undergoes further coupling reactions.

  • Incomplete Reaction: Unreacted propargyl alcohol may remain in the reaction mixture.

  • Oxidation of Alcohols: The hydroxyl groups can be sensitive to the oxidative conditions of the reaction, potentially leading to the formation of aldehydes or carboxylic acids, though this is generally less common under standard Glaser-Hay conditions.[4]

  • Byproducts from Propargyl Alcohol: Propargyl alcohol itself can be prone to side reactions under certain conditions, including the formation of byproducts like 2-butyne-1,4-diol.[5]

Q4: How can I effectively purify this compound and remove oligomeric impurities?

A4: Purification of this compound can be challenging due to its polarity and potential for thermal instability.[1] Column chromatography is the most common method.

General Purification Protocol:

  • Adsorbent: Use silica gel as the stationary phase.

  • Eluent System: A gradient elution is often effective. Start with a non-polar solvent (e.g., hexane or dichloromethane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate or acetone). The less polar oligomers will typically elute first, followed by the desired diol monomer.

  • Monitoring: Monitor the fractions carefully using thin-layer chromatography (TLC). The desired product should be visualized with a suitable stain (e.g., potassium permanganate) if it is not UV-active.

  • Solvent Removal: Remove the solvent under reduced pressure at a low temperature to avoid thermal degradation of the purified product.

For removing oligomers from other types of products, techniques like size-exclusion chromatography or reverse-phase chromatography can be effective.[6][7][8]

Troubleshooting Guides

Problem 1: Low Yield in Glaser-Hay Synthesis of this compound

Symptoms:

  • The reaction appears sluggish or stalls before the complete consumption of the starting material (propargyl alcohol).

  • The isolated yield of the desired diyne is significantly lower than expected.

Potential Causes and Solutions:

CauseExplanationTroubleshooting Steps
Catalyst Inactivation The copper catalyst may be improperly prepared or become deactivated during the reaction.Ensure the use of a high-quality copper salt (e.g., CuCl) and a suitable ligand like TMEDA (N,N,N',N'-tetramethylethylenediamine).[3] Prepare the catalyst solution under an inert atmosphere if possible.
Insufficient Oxidant The reaction relies on an oxidant (typically O2 from the air) to regenerate the active Cu(II) species.Ensure adequate aeration of the reaction mixture by stirring vigorously with the headspace open to the air, or by bubbling a gentle stream of air or O2 through the solution.
Incorrect Solvent or pH The choice of solvent and the basicity of the reaction medium are crucial for catalyst solubility and reactivity.Common solvents include acetone, THF, or pyridine. The amine base (e.g., TMEDA) is critical for the reaction mechanism.[9] If the reaction is not proceeding, consider adjusting the base concentration or switching to a different solvent system.
Precipitation of Product The desired diyne may precipitate from the reaction mixture, preventing further reaction.Choose a solvent system in which the product is more soluble. Running the reaction at a slightly higher temperature (while monitoring for thermal degradation) may also help.
Problem 2: Uncontrolled Polymerization During Reactions

Symptoms:

  • Formation of an insoluble solid during a reaction involving this compound.

  • Broad, unresolved peaks in the NMR spectrum of the crude product, indicative of a mixture of oligomers.

  • Difficulty in purifying the desired product due to the presence of sticky, polymeric material.

Potential Causes and Solutions:

CauseExplanationTroubleshooting Steps
High Temperature Heat can initiate the polymerization of diacetylenes.Run the reaction at the lowest possible temperature that allows for a reasonable reaction rate. Monitor the reaction closely and avoid prolonged heating.
Exposure to Light UV light is a known initiator for diacetylene polymerization.[1]Protect the reaction from light by covering the flask with aluminum foil.
High Concentration High concentrations of the diyne monomer can favor intermolecular reactions, leading to polymerization.Run the reaction under more dilute conditions. If a reagent is being added, consider adding it slowly via a syringe pump to maintain a low instantaneous concentration of the diyne.
Presence of Initiators Certain impurities or reagents can act as initiators for polymerization.Ensure all reagents and solvents are of high purity. If radical reactions are suspected, consider adding a radical inhibitor, but be mindful of its potential interference with the desired reaction.
Problem 3: Unwanted Reactions at the Hydroxyl Groups

Symptoms:

  • Formation of byproducts where the alcohol functional groups have been modified.

  • The desired reaction at the diyne core does not proceed, and the starting material is consumed through other pathways.

Potential Causes and Solutions:

CauseExplanationTroubleshooting Steps
Reaction with Acidic or Basic Reagents The hydroxyl groups are susceptible to reaction under strongly acidic or basic conditions. They can be deprotonated by strong bases or participate in acid-catalyzed elimination or substitution reactions.[10][11]If the desired reaction requires conditions that are incompatible with free hydroxyl groups, consider using a protecting group strategy.
Oxidation of Alcohols If the reaction conditions are oxidative, the primary alcohols can be oxidized to aldehydes or carboxylic acids.[4][12]Avoid strong oxidizing agents if the hydroxyl groups are to be preserved. If oxidation is unavoidable, protect the alcohols before proceeding.
Interference with Organometallic Reagents The acidic protons of the hydroxyl groups will quench organometallic reagents such as Grignard or organolithium reagents.Protect the hydroxyl groups before introducing organometallic reagents. Common protecting groups for alcohols include silyl ethers (e.g., TBDMS) or benzyl ethers.[13]

Experimental Protocols and Visualizations

Protocol 1: Synthesis of this compound via Glaser-Hay Coupling

This protocol is a generalized procedure and may require optimization for your specific setup.

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer, add CuCl (0.1 eq) and N,N,N',N'-tetramethylethylenediamine (TMEDA, 0.2 eq).

  • Solvent Addition: Add a suitable solvent such as acetone or THF. Stir the mixture under air until a homogenous solution is formed.

  • Substrate Addition: Add propargyl alcohol (1.0 eq) to the catalyst solution.

  • Reaction: Stir the reaction mixture vigorously at room temperature, open to the atmosphere to ensure a sufficient supply of oxygen. Monitor the reaction progress by TLC.

  • Work-up: Once the starting material is consumed, quench the reaction by adding a dilute acid solution (e.g., 1 M HCl) until the blue color of the copper complex disappears.

  • Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography as described in FAQ Q4.

Diagram: Troubleshooting Glaser-Hay Coupling

Troubleshooting_Glaser_Hay start Low Yield in Glaser-Hay Synthesis cause1 Catalyst Inactivation start->cause1 cause2 Insufficient Oxidant start->cause2 cause3 Incorrect Solvent/pH start->cause3 solution1 Use high-purity CuCl/TMEDA. Prepare under inert atmosphere. cause1->solution1 solution2 Ensure vigorous stirring under air. Bubble O2 if necessary. cause2->solution2 solution3 Optimize solvent (Acetone, THF). Adjust base concentration. cause3->solution3

Caption: Troubleshooting workflow for low yield in Glaser-Hay coupling.

Diagram: Side Reaction Pathways of this compound

Side_Reactions cluster_diyne Diyne Core Reactions cluster_diol Diol Group Reactions start This compound poly Polymerization/ Oligomerization start->poly Heat, Light, Catalyst cyclo Cyclization start->cyclo Catalyst add Addition Reactions (e.g., Hydroelementation) start->add H-X, etc. ox Oxidation (to Aldehyde/Acid) start->ox Oxidizing Agent elim Elimination start->elim Acid/Base protect Protection/ Derivatization start->protect Protecting Group Reagents

Caption: Common side reaction pathways for this compound.

References

  • Chemistry Steps. (n.d.). Conjugated, Cumulated, and Isolated Dienes. Retrieved from [Link]

  • University of Bath. (n.d.). VI Protecting Groups and Orthogonal Protection Strategies. Retrieved from [Link]

  • Neuman, R. C. (2003). 9: Formation of Alkenes and Alkynes. Elimination Reactions. Retrieved from [Link]

  • Peralvarez, M., et al. (2024). Mechanistic study of the Ni-catalyzed hydroalkylation of 1,3-dienes: The origins of regio- and enantioselectivities and a further rational design. PubMed. Retrieved from [Link]

  • Kanchupalli, V., et al. (2022). 1,3-Diynes: A Versatile Precursor in Transition-Metal Catalyzed (Mediated) C-H Functionalizations. PubMed. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Preparation of Alkynes by Elimination Reactions - Practice Problems. Retrieved from [Link]

  • Kumar, S., et al. (2022). 1,3-Diynes: A Versatile Precursor in Transition-Metal Catalyzed (Mediated) C-H Functionalizations. PubMed. Retrieved from [Link]

  • SynArchive. (n.d.). Glaser-Hay Coupling. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Diols: Nomenclature, Preparation, and Reactions. Retrieved from [Link]

  • Singh, U. P., et al. (2025). The stereo-divergent functionalization of alkynes: a comprehensive review. PubMed Central. Retrieved from [Link]

  • ResearchGate. (n.d.). 1 H-NMR (a) and 13 C-NMR (b) spectra of diol compound. Retrieved from [Link]

  • Szneler, E., & Gulajski, Ł. (2022). Hydroelementation of diynes. Chemical Society Reviews. Retrieved from [Link]

  • Google Patents. (n.d.). US20040044190A1 - Purification of oligomers.
  • Villa, J. K., et al. (n.d.). Development of optimized conditions for Glaser-Hay bioconjugations. PubMed Central. Retrieved from [Link]

  • Google Patents. (n.d.). US3218362A - Preparation of propargyl alcohol.
  • Organic Chemistry Portal. (n.d.). Glaser Coupling, Hay Coupling. Retrieved from [Link]

  • Singh, A. S., et al. (2021). Cu(I)-azidopyrrolo[3,2-d]pyrimidine Catalyzed Glaser–Hay Reaction under Mild Conditions. ACS Publications. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Larock, R. C. (n.d.). Formation of Dienes and Polyenes: A Guide to Functional Group Preparations. ResearchGate. Retrieved from [Link]

  • Mathur, D., et al. (n.d.). Kinetics and mechanism of the oxidation of some diols by benzyltrimethylammoniumtribromide. ResearchGate. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Propargyl alcohol synthesis by addition or C-C coupling (alkynylation). Retrieved from [Link]

  • ACS Publications. (2025). Glaser Heterocoupling Reaction for the Synthesis of Enantiomerically Enriched Unnatural α-Amino Acids Incorporating Asymmetric Diyne Moieties: Mechanistic Insights and Optimization. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of diols by dihydroxylation. Retrieved from [Link]

  • BioProcess International. (2021). Removing Oligomers of a Recombinant Human Therapeutic Hormone: Evaluation of Chromatographic Options for Effectiveness. Retrieved from [Link]

Sources

Technical Support Center: Navigating the Stability of Octa-3,5-diyne-1,8-diol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for octa-3,5-diyne-1,8-diol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the stability challenges associated with this versatile but sensitive compound. Here, we will address common issues encountered during its storage, handling, and use in a direct question-and-answer format, moving beyond simple protocols to explain the underlying scientific principles. Our goal is to equip you with the expertise to anticipate and resolve potential experimental hurdles, ensuring the integrity and success of your research.

Troubleshooting Guide: From Synthesis to Application

This section provides detailed solutions to specific problems you may encounter during your experiments with this compound.

Issue 1: The compound has developed a pink or reddish hue during storage.

Question: I stored my this compound in the refrigerator, but it has turned slightly pink. Is it still usable?

Answer: A slight pink or red discoloration is an early indicator of decomposition, specifically the onset of polymerization.[1][2] this compound is prone to solid-state topochemical polymerization, which can be initiated by exposure to light, heat, or even certain impurities.[3] The developing color is due to the formation of conjugated polydiacetylene chains, which absorb visible light.

  • Causality: The conjugated diyne system in the molecule is highly reactive and can undergo a 1,4-addition reaction with neighboring molecules in the crystal lattice, especially when activated by energy input (like light or heat). This process extends the conjugated π-system, leading to the observed color.

  • Actionable Advice: For applications that are sensitive to impurities or require precise stoichiometry, it is highly recommended to purify the discolored material before use. A slight pinkish tint might be acceptable for some preliminary experiments, but for kinetic studies or when aiming for high-purity final products, purification is crucial. The presence of oligomers can act as reaction inhibitors or lead to undesired side products.

  • Purification Protocol: Column chromatography is the recommended method for purification, as this compound is thermally unstable and cannot be distilled.[3] A detailed protocol is provided later in this guide.

Issue 2: Rapid color change to deep blue or red during an experiment.

Question: While setting up my reaction at room temperature, my solution of this compound turned deep blue. What happened?

Answer: A rapid and intense color change to blue or red signifies extensive polymerization of the diacetylene monomer.[4] This is a clear indication that the compound is rapidly degrading under your experimental conditions.

  • Causality: This rapid polymerization is often triggered by one or more of the following factors:

    • Elevated Temperatures: Even modest heating can accelerate polymerization.

    • UV Light Exposure: Direct sunlight or even strong fluorescent laboratory lighting can provide the activation energy for polymerization.

    • Presence of Catalysts or Initiators: Trace metals, radical initiators, or certain reactive reagents in your reaction mixture can catalyze the polymerization process.

  • Immediate Actions:

    • Immediately cease the experiment to avoid the formation of insoluble polymers that can be difficult to remove from your glassware.

    • Protect the solution from light.

    • If possible, cool the reaction mixture.

  • Troubleshooting Steps:

    • Review Your Solvent: Ensure the solvent is pure and degassed. The presence of peroxides in aged ethers (like THF) can initiate radical polymerization.

    • Check Reagent Compatibility: Investigate if any of your reagents are known to promote polymerization of alkynes.

    • Work in Subdued Light: Perform your experiments in a fume hood with the sash lowered and, if necessary, wrap your reaction vessel in aluminum foil.

    • Consider an Inhibitor: For reactions that require heating, the addition of a radical inhibitor might be necessary. This is discussed in more detail in the FAQs.

Issue 3: Low yields in reactions involving this compound.

Question: My reactions with this compound are consistently giving low yields, even though the starting material appears pure. What could be the issue?

Answer: Low yields can be attributed to several factors related to the stability of this compound.

  • Causality and Solutions:

    • Decomposition During Reaction: As mentioned, the diol can polymerize under reaction conditions, reducing the amount of monomer available for the desired transformation.

      • Solution: Re-evaluate your reaction conditions. Can the temperature be lowered? Can the reaction time be shortened? Is it possible to work under an inert atmosphere to prevent oxidative degradation?

    • In-situ Degradation by Reagents: Strong bases or acids can potentially degrade the diol. For instance, strong bases can deprotonate the hydroxyl groups, and this might be followed by side reactions.

      • Solution: If possible, use milder reagents. If strong reagents are necessary, consider protecting the hydroxyl groups before proceeding with the reaction.

    • Formation of Insoluble Byproducts: The formation of even small amounts of polymer can coat the surface of catalysts or trap reactants, thereby impeding the reaction.

      • Solution: Ensure vigorous stirring and monitor the reaction for any signs of precipitation. If solids form, it might be necessary to filter the reaction mixture (if feasible) or to reconsider the reaction solvent for better solubility of all components.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound?

A1: To maximize the shelf-life of this compound, it should be stored under the following conditions:

  • Temperature: Refrigeration (2-8°C) is required.[1][2][5] For long-term storage, freezing is recommended if the compound is in a solid form.

  • Light: Store in an amber vial or a container wrapped in aluminum foil to protect it from light.

  • Atmosphere: Store under an inert atmosphere (argon or nitrogen) to prevent oxidative degradation.

  • Purity: Ensure the compound is highly pure before long-term storage, as impurities can catalyze decomposition.

Storage ConditionRecommendationRationale
Temperature2-8°C (Refrigeration)Minimizes thermal decomposition and polymerization.
LightAmber vial or foil-wrappedPrevents UV-initiated polymerization.
AtmosphereInert gas (Argon/Nitrogen)Prevents oxidative degradation pathways.
PurityHigh purityImpurities can act as catalysts for decomposition.

Q2: Can I use a polymerization inhibitor with this compound?

A2: Yes, in some cases, a polymerization inhibitor can be used, particularly during purification by distillation (if a derivative is distillable) or in reactions that require elevated temperatures. However, the choice of inhibitor must be carefully considered to avoid interference with your desired reaction.

  • Common Inhibitors: Phenolic compounds like hydroquinone (HQ), 4-methoxyphenol (MEHQ), and butylated hydroxytoluene (BHT) are commonly used as radical scavengers to inhibit the polymerization of unsaturated monomers.[6]

  • Compatibility: The hydroxyl groups in these phenolic inhibitors are generally compatible with many organic reactions. However, they can react with strong bases or oxidizing agents. It is crucial to verify that the chosen inhibitor will not participate in your reaction chemistry.

  • Removal: If the inhibitor needs to be removed before a subsequent step, consider how this will be achieved. Phenolic inhibitors can often be removed by a basic wash or by column chromatography.

Q3: What is the best way to monitor the purity of this compound?

A3: A combination of techniques is recommended for assessing purity:

  • Thin-Layer Chromatography (TLC): A quick and easy way to check for the presence of more polar or less polar impurities. Streaking on the TLC plate can be an indication of decomposition on the silica gel.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are excellent for confirming the structure and identifying impurities. The appearance of broad signals in the proton NMR spectrum can be an indication of oligomer/polymer formation.

  • High-Performance Liquid Chromatography (HPLC): Provides a quantitative measure of purity.

Q4: What are the key safety precautions when handling this compound?

A4: Based on available safety data, this compound is known to be a skin and eye irritant and may cause respiratory irritation.[7] Therefore, standard laboratory safety practices should be strictly followed:

  • Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.

  • Handle the compound in a well-ventilated fume hood.

  • Avoid inhalation of dust or vapors.

  • In case of contact with skin or eyes, rinse immediately with plenty of water.

Q5: How should I dispose of waste containing this compound?

A5: Waste containing this compound should be treated as hazardous chemical waste.

  • Collect all waste in a properly labeled, sealed container.

  • Follow your institution's guidelines for the disposal of flammable and reactive organic compounds.

  • Do not dispose of it down the drain or in regular trash.[8]

  • Decomposed, polymerized material should also be disposed of as chemical waste.

Experimental Protocols

Protocol 1: Purification of this compound by Column Chromatography

This protocol outlines a general procedure for the purification of this compound. The choice of solvent system may need to be optimized based on the impurities present.

Materials:

  • Silica gel (standard grade, 60 Å)

  • Hexanes (or other non-polar solvent)

  • Ethyl acetate (or other polar solvent)

  • This compound (crude or discolored)

  • Glass chromatography column

  • Collection tubes

Procedure:

  • Prepare the Slurry: In a beaker, make a slurry of silica gel in the chosen non-polar solvent (e.g., hexanes).

  • Pack the Column: Secure the column vertically and add a small plug of cotton or glass wool at the bottom. Pour the silica gel slurry into the column, allowing the solvent to drain. Gently tap the column to ensure even packing. Add a thin layer of sand on top of the silica gel.

  • Load the Sample: Dissolve the crude this compound in a minimal amount of a suitable solvent (a mixture of the eluting solvents is often a good choice). Carefully apply the sample to the top of the silica gel bed.

  • Elute the Column: Begin elution with a low-polarity solvent system (e.g., 80:20 hexanes:ethyl acetate). Gradually increase the polarity of the eluent to move the diol down the column.

  • Collect Fractions: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Combine and Evaporate: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator. It is crucial to use a low-temperature water bath to prevent thermal decomposition of the purified product.

Visualizing Stability and Decomposition

Decomposition Pathway of this compound

The primary decomposition pathway for this compound is topochemical polymerization. This process is initiated by energy input (heat or light) and proceeds via a 1,4-addition mechanism within the crystal lattice.

Decomposition_Pathway Monomer This compound (Crystalline State) Activated Activated Monomer (Excited State) Monomer->Activated Heat (Δ) or Light (hν) Dimer Dimer Activated->Dimer 1,4-Addition Polymer Polydiacetylene (Colored Polymer) Dimer->Polymer Propagation

Caption: Polymerization of this compound.

Troubleshooting Workflow for Low Reaction Yields

When faced with low yields, a systematic approach to troubleshooting is essential. The following workflow can help identify the root cause.

Troubleshooting_Workflow Start Low Yield Observed Check_Purity Is the starting material pure? Start->Check_Purity Purify Purify by Column Chromatography Check_Purity->Purify No Check_Conditions Are reaction conditions too harsh? Check_Purity->Check_Conditions Yes Purify->Check_Conditions Modify_Conditions Lower temperature, shorten time, use inert atmosphere Check_Conditions->Modify_Conditions Yes Check_Reagents Are reagents compatible? Check_Conditions->Check_Reagents No Success Improved Yield Modify_Conditions->Success Modify_Reagents Use milder reagents or protecting groups Check_Reagents->Modify_Reagents No Check_Reagents->Success Yes Modify_Reagents->Success

Caption: Troubleshooting workflow for low reaction yields.

References

  • PubChem. (n.d.). This compound. Retrieved January 14, 2026, from [Link]

  • University of Cincinnati. (n.d.). Advisory 7.3. UC EH&S. Retrieved January 14, 2026, from [Link]

  • Wikipedia. (2023, November 29). Polymerisation inhibitor. In Wikipedia. Retrieved January 14, 2026, from [Link]

  • Goyal, S., et al. (2024). Polydiacetylene/Poly(vinyl alcohol) Composite Films as a Low-Temperature Irreversible Indicator for Drug Storage Applications. ResearchGate. Retrieved January 14, 2026, from [Link]

  • Organic Syntheses. (n.d.). Dry silica gel (84 g). Retrieved January 14, 2026, from [Link]

  • Lomas, J. S. (2013). 1H NMR spectra of alkane-1,3-diols in benzene: GIAO/DFT shift calculations. Magnetic Resonance in Chemistry, 51(8), 469-481. [Link]

  • Chen, Y., et al. (2025). Topochemical Polymerization of Novel Diacetylenes; Synthesis and Characterization of Soluble Polydiacetylenes. Academic Commons - Stony Brook University. Retrieved January 14, 2026, from [Link]

  • FSW UK. (n.d.). ACETYLENE (DISSOLVED). Retrieved January 14, 2026, from [Link]

  • Synergy Recycling. (n.d.). Acetylene Cylinders Disposal. Retrieved January 14, 2026, from [Link]

  • EPA OSC Response. (1996, July 1). Material Safety Data Sheet. Retrieved January 14, 2026, from [Link]

Sources

Technical Support Center: Polymerization of Octa-3,5-diyne-1,8-diol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the polymerization of octa-3,5-diyne-1,8-diol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. The information herein is grounded in established scientific principles and practical laboratory experience to ensure the success of your polymerization experiments.

I. Troubleshooting Guide: Addressing Common Experimental Issues

This section addresses specific problems that may arise during the polymerization of this compound. Each issue is presented in a question-and-answer format, offering detailed explanations and actionable solutions.

Issue 1: No Polymerization or Very Low Yield

Question: I have initiated the polymerization of my this compound monomer, but I am observing no polymer formation or the yield is significantly lower than expected. What are the potential causes and how can I resolve this?

Answer:

Failure to polymerize or low yields are common issues in the topochemical polymerization of diacetylenes. This process is highly sensitive to the crystalline packing of the monomer.[1][2][3] The primary reasons for this issue can be categorized as follows:

  • Improper Monomer Crystal Packing: Topochemical polymerization requires a specific alignment of the diacetylene moieties in the crystal lattice.[2][4] For a successful 1,4-addition polymerization, the distance between reacting carbons (C1 and C4 of adjacent monomers) should be within a critical range, and the angle of the diyne rod relative to the crystal axis should be optimal.[1][2] If the crystal structure of your monomer does not meet these geometric criteria, polymerization will not occur efficiently, if at all.

  • Purity of the Monomer: The presence of impurities can disrupt the crystal lattice, preventing the necessary alignment for polymerization. Even small amounts of contaminants can act as defects, terminating chain growth.

  • Ineffective Initiation: The chosen initiation method (UV irradiation, heat, or gamma radiation) may not be providing sufficient energy to overcome the activation barrier for polymerization.

Troubleshooting Steps:

  • Verify Monomer Purity:

    • Recrystallization: Purify the this compound monomer through recrystallization from an appropriate solvent system. This is a critical step to remove impurities and obtain high-quality crystals.

    • Characterization: Confirm the purity of the recrystallized monomer using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, melting point analysis, and elemental analysis.

  • Optimize Crystallization Conditions:

    • Solvent Screening: Experiment with different solvents or solvent mixtures for crystallization. The choice of solvent can significantly influence the resulting crystal packing.

    • Control Cooling Rate: Slow cooling of the saturated solution often promotes the formation of larger, more ordered crystals, which are generally more suitable for topochemical polymerization.

  • Adjust Initiation Parameters:

    • UV Irradiation: If using UV light, ensure the wavelength and intensity are appropriate. A common wavelength for diacetylene polymerization is 254 nm.[5][6] The irradiation time may also need to be optimized; longer exposure times can lead to higher conversion, but also potential degradation.[7][8]

    • Thermal Annealing: For thermal polymerization, the temperature and duration are critical. The temperature should be high enough to induce polymerization but below the monomer's melting point to maintain the solid-state arrangement.

    • Pressure: In some cases, applying pressure can induce polymerization in monomers that are unreactive under heat or light by forcing the reactive sites closer together.[1][9]

Experimental Protocol: Monomer Recrystallization

  • Dissolve the crude this compound in a minimal amount of a suitable hot solvent (e.g., ethanol, acetone, or a mixture).

  • Gravity filter the hot solution to remove any insoluble impurities.

  • Allow the solution to cool slowly to room temperature.

  • Further cool the solution in an ice bath or refrigerator to maximize crystal formation.

  • Collect the crystals by vacuum filtration.

  • Wash the crystals with a small amount of cold solvent.

  • Dry the crystals thoroughly under vacuum.

Issue 2: Polymer is Insoluble or Difficult to Characterize

Question: My polymerization of this compound appears to be successful, but the resulting polydiacetylene is insoluble in common organic solvents, making it difficult to characterize its molecular weight and other properties. What can I do?

Answer:

The insolubility of polydiacetylenes is a well-known challenge and is often a direct consequence of their rigid, highly conjugated backbone.[10] This rigidity leads to strong intermolecular interactions, making it difficult for solvent molecules to solvate the polymer chains.

Causality and Solutions:

  • Cross-linking: In some cases, especially with high-energy initiation methods like gamma radiation or prolonged UV exposure, side reactions can lead to cross-linking between polymer chains, rendering the material completely insoluble.[10]

  • Strong Intermolecular Forces: The planar, conjugated backbone of polydiacetylenes promotes strong π-π stacking and hydrogen bonding (due to the hydroxyl groups in your monomer), leading to a highly ordered and insoluble material.

Strategies for Characterization and Improving Solubility:

  • Solid-State Characterization: If the polymer is intractable, you will need to rely on solid-state characterization techniques:

    • Fourier-Transform Infrared (FTIR) Spectroscopy: To confirm the disappearance of the diyne triple bond and the formation of the polymer backbone.

    • Raman Spectroscopy: This is a powerful technique for studying the conjugated backbone of polydiacetylenes.

    • Solid-State NMR: Can provide information about the structure and morphology of the polymer.

    • X-ray Diffraction (XRD): To study the crystallinity of the polymer.

  • Monomer Modification (for future experiments):

    • Introducing bulky or flexible side groups to the diacetylene monomer can increase the distance between polymer chains, reduce intermolecular forces, and improve solubility. While this would involve synthesizing a new monomer, it is a common strategy for producing soluble polydiacetylenes.

  • Controlled Polymerization:

    • By carefully controlling the polymerization conditions (e.g., shorter irradiation times), you may be able to obtain lower molecular weight, partially soluble fractions of the polymer that can be analyzed by techniques like Gel Permeation Chromatography (GPC).

Issue 3: Undesirable Color of the Polymer

Question: I was expecting a blue or red polydiacetylene, but my polymer has a different, unexpected color (e.g., yellow, brown, or black). What does this indicate?

Answer:

The color of polydiacetylenes is a direct reflection of the electronic structure of their conjugated backbone.[9] The typical blue or red colors arise from the planar, extended π-conjugation. An "off" color often suggests a disruption in this conjugation or the presence of byproducts.

Potential Causes:

  • Incomplete Polymerization: A yellow or light-colored product may indicate a very low degree of polymerization, where the chains are too short to exhibit the characteristic long-wavelength absorption of polydiacetylenes.

  • Side Reactions and Degradation: Brown or black coloration is often a sign of degradation or the formation of undesired side products. This can be caused by:

    • Excessive Heat: Thermal polymerization at temperatures too close to or above the melting point can lead to decomposition.

    • Prolonged UV Exposure: Over-irradiation can cause photo-oxidative degradation or cross-linking reactions that disrupt the conjugated system.

    • Bergman Cyclization-like Reactions: While more common in enediynes, the high degree of unsaturation in diacetylenes can potentially lead to thermally induced cyclization or other side reactions.[11]

Troubleshooting Steps:

  • Re-evaluate Initiation Conditions:

    • Lower Temperature: If using thermal initiation, try a lower temperature for a longer duration.

    • Optimize UV Exposure: Reduce the UV irradiation time or intensity. It can be beneficial to monitor the polymerization progress spectroscopically to stop the reaction at the desired conversion.[12]

  • Ensure an Inert Atmosphere:

    • Conduct the polymerization under an inert atmosphere (e.g., nitrogen or argon) to minimize the risk of oxidation, especially at elevated temperatures.

  • Purify the Monomer:

    • As mentioned previously, impurities can lead to side reactions and affect the final polymer properties, including its color.

Visualization of the Polymerization Process

G cluster_0 Monomer Preparation cluster_1 Polymerization cluster_2 Troubleshooting Monomer This compound Purification Recrystallization Monomer->Purification Characterization NMR, MP, EA Purification->Characterization Initiation Initiation (UV, Heat, or Pressure) Characterization->Initiation Polymer Polydiacetylene Initiation->Polymer Problem Low Yield / No Polymer Initiation->Problem Solution1 Optimize Crystal Packing Problem->Solution1 Solution2 Improve Monomer Purity Problem->Solution2 Solution3 Adjust Initiation Problem->Solution3 G cluster_0 Monomer Alignment in Crystal cluster_1 Polymer Chain Monomer1 HO-(CH2)2-C≡C-C≡C-(CH2)2-OH Monomer2 HO-(CH2)2-C≡C-C≡C-(CH2)2-OH Monomer3 HO-(CH2)2-C≡C-C≡C-(CH2)2-OH Initiation Initiation (UV, Heat) Monomer2->Initiation Polymer ...-(=C(CH2)2OH)-C≡C-C(=(CH2)2OH)-... Initiation->Polymer

Caption: 1,4-Addition polymerization of this compound.

III. References

  • Journal of Chemical Education. Preparation and Solution Polymerization of Diacetylenes. [Link]

  • Taylor & Francis Online. Solved and Unsolved Problems in the Solid-State Polymerization of Diacetylenes. [Link]

  • Wikipedia. Topochemical polymerization. [Link]

  • Stony Brook University Academic Commons. Topochemical Polymerization of Novel Diacetylenes; Synthesis and Characterization of Soluble Polydiacetylenes. [Link]

  • SpringerLink. Structural aspects of the topochemical polymerization of diacetylenes. [Link]

  • AIP Publishing. Solid-state polymerization of diacetylenes. [Link]

  • Taylor & Francis Online. Studies of The Soltd State Reactivity and Properties of Diacetylene Polymers and Acetylenes. [Link]

  • ResearchGate. Structural aspects of the topochemical polymerization of diacetylenes. [Link]

  • Oxford Academic. Mechanoresponsive diacetylenes and polydiacetylenes: novel polymerization and chromatic functions. [Link]

  • ResearchGate. Self-Sensitization and Photo-Polymerization of Diacetylene Molecules Self-Assembled on a Hexagonal-Boron Nitride Nanosheet. [Link]

  • National Institutes of Health. Effect of UV Irradiation Time and Headgroup Interactions on the Reversible Colorimetric pH Response of Polydiacetylene Assemblies. [Link]

  • RSC Publishing. Fabrication of polydiacetylene particles using a solvent injection method. [Link]

  • ACS Publications. Photopolymerization of Thin Polycrystalline Diacetylene Films and Quenching of the Precursor Excited State. [Link]

  • Semantic Scholar. Self-Sensitization and Photo-Polymerization of Diacetylene Molecules Self-Assembled on a Hexagonal-Boron Nitride Nanosheet. [Link]

  • ResearchGate. Solvent Effects in Alternating ADMET Polymerization. [Link]

  • ACS Publications. Effect of UV Irradiation Time and Headgroup Interactions on the Reversible Colorimetric pH Response of Polydiacetylene Assemblies. [Link]

  • ResearchGate. How does the solvent affect the molecular weight of polymer? [Link]

  • PubChem. This compound. [Link]

  • PubChem. Octa-3,5-diene-1,7-diyne. [Link]

  • NSF Public Access Repository. Synthesis of isohexide diyne polymers and hydrogenation to their saturated polyethers. [Link]

  • PubMed. Synthesis and Characterization of Diol-Based Unsaturated Polyesters: Poly(diol Fumarate) and Poly(diol Fumarate-Co-Succinate). [Link]

  • PubChem. Octa-3,5-diene-1,8-diol. [Link]

  • ResearchGate. Thiol-ene “Click” Reactions and Recent Applications in Polymer and Materials Synthesis: A First Update. [Link]

Sources

Technical Support Center: Catalyst Selection for Octa-3,5-diyne-1,8-diol Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for octa-3,5-diyne-1,8-diol reactions. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for catalyst selection and reaction optimization.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the most common types of catalysts used for reactions with this compound?

The primary reactivity of this compound stems from its conjugated diyne system and terminal hydroxyl groups.[1] Catalyst selection is therefore highly dependent on the desired transformation.

  • Copper-Based Catalysts: These are extensively used for oxidative homocoupling reactions, such as the Glaser and Hay couplings, to form polydiacetylenes.[1] The choice of copper salt (e.g., CuCl, CuBr) and ligands is critical for reaction efficiency.[1]

  • Palladium-Based Catalysts: Palladium complexes are employed in cross-coupling reactions, such as Sonogashira coupling, if one of the alkyne terminals is functionalized with a leaving group. They are also effective for polyannulation reactions to create functional heterocyclic polymers.[2]

  • Gold-Based Catalysts: Gold(I) catalysts are particularly effective in promoting cascade reactions and other metal-catalyzed transformations involving both the diyne and diol functionalities.[1]

  • Rhodium and Ruthenium-Based Catalysts: These are often used for cyclopolymerization and metathesis reactions of diynes.[3] For instance, Grubbs-type ruthenium catalysts are effective in metathesis cyclopolymerization.[3]

Q2: How do I choose the appropriate ligand for my copper-catalyzed reaction?

Ligands play a crucial role in stabilizing the copper catalyst and enhancing its reactivity and selectivity.[1]

  • N,N,N′,N′-tetramethylethylenediamine (TMEDA): This is the characteristic ligand for the Hay coupling, a variation of the Glaser reaction.[1]

  • Benzotriazole: This ligand has proven highly effective in copper-catalyzed Glaser couplings.[1]

  • Pyridine and its derivatives: Often used to improve the solubility of the copper catalyst and to act as a base.

The choice of ligand can influence the polymerization rate and the properties of the resulting polymer. It is often necessary to screen a variety of ligands to find the optimal conditions for a specific application.

Q3: What is the impact of solvent choice on my reaction?

The solvent must effectively dissolve the reactants and the catalyst system.[1]

  • Polar Aprotic Solvents: Dimethylformamide (DMF) and Tetrahydrofuran (THF) are commonly used due to their ability to dissolve the diol monomer and the catalytic species.[1] In some optimized systems, DMF has been identified as the best solvent for achieving high product yields.[1]

  • Chlorinated Solvents: Dichloromethane (DCM) and chloroform are also used, particularly in reactions where product solubility is a concern.

  • Protic Solvents: Methanol and other alcohols can be used, but care must be taken as the hydroxyl groups of the solvent can sometimes participate in the reaction.

Q4: My reaction is sluggish or not proceeding to completion. What are the potential causes?

Several factors can contribute to a slow or incomplete reaction:

  • Catalyst Deactivation: The catalyst may be deactivated by impurities in the reactants or solvent. Ensure all materials are of high purity and that solvents are appropriately dried.

  • Insufficient Catalyst Loading: The amount of catalyst may be too low. A typical starting point is 1-5 mol%, but this may need to be optimized.

  • Poor Solubility: If the reactants or catalyst are not fully dissolved, the reaction rate will be significantly reduced. Consider changing the solvent or gently heating the reaction mixture.

  • Inappropriate Temperature: Many reactions involving this compound are sensitive to temperature. Lowering the temperature can sometimes prevent catalyst decomposition and side reactions.[3]

Section 2: Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments.

Problem Potential Cause(s) Troubleshooting Steps
Low Yield of Desired Product - Inefficient catalyst system- Suboptimal reaction conditions (temperature, concentration)- Presence of impurities- Catalyst/Ligand Screening: Systematically vary the catalyst and ligand to identify a more active system.- Condition Optimization: Perform a design of experiments (DOE) to optimize temperature, solvent, and reactant concentrations.- Reactant/Solvent Purification: Purify the monomer and dry the solvent to remove potential inhibitors.
Formation of Insoluble Polymer - High molecular weight polymer with poor solubility- Cross-linking side reactions- Control Polymerization: Use a controlled or living polymerization technique to manage molecular weight.[3]- Solvent Selection: Choose a solvent that is known to dissolve the expected polymer.- Reaction Time: Monitor the reaction and stop it before the polymer becomes completely insoluble.
Inconsistent Batch-to-Batch Results - Variability in reagent quality- Sensitivity to atmospheric oxygen or moisture- Reagent Qualification: Use reagents from the same batch and of the highest possible purity.- Inert Atmosphere: Conduct reactions under an inert atmosphere (e.g., nitrogen or argon) using Schlenk line techniques.
Side Product Formation - Catalyst-mediated side reactions- Thermal decomposition of reactants or products- Lower Temperature: Running the reaction at a lower temperature can often suppress side reactions.[3]- Selective Catalyst: Choose a catalyst known for its high selectivity for the desired transformation.- Protecting Groups: The hydroxyl groups may need to be protected to prevent their interference with certain reagents.[1]

Section 3: Experimental Protocols & Methodologies

Protocol 1: General Procedure for Copper-Catalyzed Oxidative Polymerization (Glaser-Hay Coupling)

This protocol provides a general starting point for the polymerization of this compound.

Materials:

  • This compound

  • Copper(I) chloride (CuCl)

  • N,N,N′,N′-tetramethylethylenediamine (TMEDA)

  • Anhydrous solvent (e.g., DMF or THF)

  • Oxygen or air supply

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve this compound in the chosen anhydrous solvent under an inert atmosphere.

  • In a separate flask, prepare the catalyst solution by dissolving CuCl and TMEDA in the same solvent.

  • Add the catalyst solution to the monomer solution dropwise with vigorous stirring.

  • Replace the inert atmosphere with a slow stream of oxygen or open the flask to the air (depending on the desired reaction rate).

  • Monitor the reaction progress by thin-layer chromatography (TLC) or by observing the precipitation of the polymer.

  • Once the reaction is complete, quench it by adding a dilute acid solution (e.g., 1 M HCl).

  • Collect the polymer by filtration, wash it with the solvent used for the reaction and then with a non-solvent (e.g., methanol) to remove unreacted monomer and catalyst residues.

  • Dry the polymer under vacuum.

Protocol 2: Reaction Monitoring by Thin-Layer Chromatography (TLC)

Procedure:

  • Prepare a TLC plate (silica gel).

  • Using a capillary tube, spot a small amount of the reaction mixture onto the baseline of the TLC plate.

  • Also spot the starting material (this compound) as a reference.

  • Develop the plate in an appropriate solvent system (e.g., a mixture of ethyl acetate and hexanes).

  • Visualize the spots under a UV lamp or by staining with a suitable reagent (e.g., potassium permanganate).

  • The disappearance of the starting material spot and the appearance of a new spot at the baseline (for the polymer) indicate the progress of the reaction.

Section 4: Visualizations

Catalyst Selection Workflow

The following diagram illustrates a logical workflow for selecting a suitable catalyst system for a desired transformation of this compound.

CatalystSelection Start Define Desired Transformation Coupling C-C Coupling (Polymerization) Start->Coupling Functionalization Functional Group Transformation Start->Functionalization OxidativeCoupling Oxidative Homocoupling (e.g., Glaser, Hay) Coupling->OxidativeCoupling CrossCoupling Cross-Coupling (e.g., Sonogashira) Coupling->CrossCoupling Cyclopolymerization Cyclopolymerization/ Metathesis Coupling->Cyclopolymerization DiolReaction Reaction at Diol Functionalization->DiolReaction Copper Copper-based Catalysts (CuCl, CuBr) + Ligand (TMEDA) OxidativeCoupling->Copper Palladium Palladium-based Catalysts (e.g., Pd(PPh3)4) CrossCoupling->Palladium Ruthenium Ruthenium-based Catalysts (e.g., Grubbs' Catalysts) Cyclopolymerization->Ruthenium ProtectingGroup Consider Protecting Groups for Diol DiolReaction->ProtectingGroup Optimize Optimize Reaction Conditions (Solvent, Temp., Ligand) Copper->Optimize Palladium->Optimize Ruthenium->Optimize ProtectingGroup->Optimize

Caption: A decision tree for catalyst selection in this compound reactions.

Troubleshooting Logic Diagram

This diagram outlines a systematic approach to troubleshooting common issues in this compound reactions.

Troubleshooting Start Problem Encountered LowYield Low Yield Start->LowYield SideProducts Side Products Start->SideProducts Inconsistent Inconsistent Results Start->Inconsistent CheckPurity Check Reagent/Solvent Purity LowYield->CheckPurity OptimizeConditions Optimize Conditions (Temp, Conc, Catalyst Loading) LowYield->OptimizeConditions ScreenCatalysts Screen Catalysts/Ligands LowYield->ScreenCatalysts CharacterizeByproducts Characterize Byproducts SideProducts->CharacterizeByproducts Inconsistent->CheckPurity InertAtmosphere Ensure Inert Atmosphere Inconsistent->InertAtmosphere Solution Problem Resolved CheckPurity->Solution OptimizeConditions->Solution ScreenCatalysts->Solution InertAtmosphere->Solution LowerTemp Lower Reaction Temperature CharacterizeByproducts->LowerTemp UseProtectingGroups Consider Protecting Groups CharacterizeByproducts->UseProtectingGroups LowerTemp->Solution UseProtectingGroups->Solution

Caption: A logical flow for troubleshooting this compound reactions.

References

  • This compound | Conjug
  • Synthesis of Functional Polyacetylenes via Cyclopolymerization of Diyne Monomers with Grubbs-type Catalysts | Accounts of Chemical Research. (URL: [Link])

  • Palladium-catalyzed alkyne polyannulation of diphenols and unactivated internal diynes: a new synthetic route to functional heterocyclic polymers - RSC Publishing. (URL: [Link])

Sources

Technical Support Center: Reaction Condition Optimization for Octa-3,5-diyne-1,8-diol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and optimization of octa-3,5-diyne-1,8-diol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) to ensure successful and efficient synthesis. The methodologies discussed are grounded in established chemical principles to provide not just protocols, but a deeper understanding of the reaction intricacies.

This compound is a valuable monomer in the field of solid-state topochemical polymerization, leading to the formation of polymers with intriguing electronic and optical properties.[1] The primary synthetic route to this symmetrical diyne is the oxidative homocoupling of a terminal alkyne, specifically propargyl alcohol, through a Glaser or Glaser-Hay coupling reaction.[2][3][4] This process involves the use of a copper(I) catalyst, a base, and an oxidant.[5][6] While seemingly straightforward, this reaction is sensitive to various parameters that can significantly impact yield and purity.

This guide will walk you through common challenges and their solutions, providing a framework for systematic reaction optimization.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Here we address specific issues that you may encounter during the synthesis of this compound.

1. Low or No Product Yield

Question: I am not getting any, or very little, of the desired this compound. What are the likely causes?

Answer: Low to no yield is a common issue that can often be traced back to a few key factors related to the catalyst, reagents, or reaction atmosphere.

  • Inactive Catalyst: The active catalytic species is copper(I). If your copper(I) salt (e.g., CuCl or CuI) has been exposed to air for extended periods, it may have oxidized to the less active copper(II) state.

    • Solution: Use freshly purchased, high-purity copper(I) salt. If you suspect oxidation, you can try to purify the salt or use a reducing agent, though using a fresh source is recommended.

  • Insufficient Oxygen: The Glaser-Hay coupling is an oxidative coupling that requires an oxidant to regenerate the active catalyst.[5][6] In most lab-scale syntheses, atmospheric oxygen is sufficient.

    • Solution: Ensure your reaction is not under an inert atmosphere unless you are using a stoichiometric amount of a copper(II) salt (Eglinton coupling).[6] For the Hay modification, bubbling a gentle stream of air or oxygen through the reaction mixture can significantly improve the reaction rate and yield.[7]

  • Inappropriate Base/Ligand: A base is required to deprotonate the terminal alkyne, forming the copper acetylide intermediate.[5] Ligands like N,N,N',N'-tetramethylethylenediamine (TMEDA) are often used to increase the solubility and reactivity of the copper catalyst.[3][4][6][8]

    • Solution: Ensure the correct stoichiometry of the base/ligand is used. TMEDA is a common and effective choice for the Hay coupling.[4][6] The choice of ligand can also be critical, with bipyridyl-based ligands showing enhanced performance in some cases.[8]

  • Poor Quality Starting Material: The purity of propargyl alcohol is crucial. Impurities can interfere with the catalyst or lead to side reactions.

    • Solution: Use freshly distilled propargyl alcohol.

2. Formation of Side Products

Question: My reaction mixture shows multiple spots on TLC, and the final product is difficult to purify. What are the common side products and how can I minimize them?

Answer: The formation of side products is often a result of over-oxidation, polymerization, or competing reaction pathways.

  • Over-oxidation: While oxygen is necessary, excessive or harsh oxidation conditions can lead to the degradation of the starting material or product. This can result in the formation of aldehydes, carboxylic acids, or other oxygenated byproducts.[9]

    • Solution: Control the rate of oxygen introduction. Instead of vigorous bubbling, a gentle stream or even stirring in an open flask might be sufficient. The reaction temperature should also be monitored and controlled.

  • Polymerization: Diacetylenes, including the product itself, can undergo polymerization, especially at elevated temperatures or in the presence of certain impurities.[10][11]

    • Solution: Maintain a moderate reaction temperature. Once the reaction is complete, it is advisable to work up the reaction mixture promptly and avoid prolonged heating.

  • Heterocoupling (if impurities are present): If your starting material contains other terminal alkynes as impurities, you may observe the formation of unsymmetrical diynes.

    • Solution: Ensure the purity of your propargyl alcohol through distillation.

3. Difficulty in Product Purification

Question: How can I effectively purify this compound from the reaction mixture?

Answer: Purification can be challenging due to the product's polarity and potential for decomposition.

  • Work-up Procedure:

    • After the reaction is complete, the solvent is typically removed under reduced pressure.

    • The residue can be taken up in an organic solvent like ethyl acetate and washed with an aqueous solution of ammonia or EDTA to remove the copper catalyst.

    • Subsequent washes with water and brine will help remove any remaining water-soluble impurities.

  • Crystallization: this compound is a solid at room temperature. Recrystallization is a highly effective method for purification.

    • Recommended Solvents: A mixed solvent system, such as ethyl acetate/hexane or acetone/water, can be effective. The crude product should be dissolved in a minimum amount of the more polar solvent (e.g., ethyl acetate or acetone) at an elevated temperature, followed by the slow addition of the less polar solvent (e.g., hexane) or water until turbidity is observed. Slow cooling should then afford crystals of the purified product.

  • Column Chromatography: If crystallization is not sufficient, silica gel column chromatography can be used.

    • Eluent System: A gradient of ethyl acetate in hexane is typically a good starting point. The polarity can be adjusted based on TLC analysis. Be aware that prolonged contact with silica gel can sometimes lead to product degradation, so the chromatography should be performed relatively quickly.

Optimized Experimental Protocol: Glaser-Hay Coupling of Propargyl Alcohol

This protocol provides a starting point for the synthesis of this compound. Optimization of specific parameters may be necessary depending on your laboratory conditions and desired scale.

Materials:

  • Propargyl alcohol (freshly distilled)

  • Copper(I) chloride (CuCl)

  • N,N,N',N'-tetramethylethylenediamine (TMEDA)

  • Acetone (or another suitable solvent like 2-propanol)[7]

  • Ethyl acetate

  • Hexane

  • Saturated aqueous ammonium chloride solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve propargyl alcohol (1.0 eq) in acetone (concentration typically 0.1-0.5 M).

  • Catalyst Addition: To the stirred solution, add copper(I) chloride (0.1-0.2 eq) and TMEDA (0.1-0.2 eq). The solution should turn a greenish-blue color.

  • Reaction: Allow the reaction to stir vigorously, open to the atmosphere, at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the propargyl alcohol spot and the appearance of the product spot. The reaction is typically complete within 4-24 hours.

  • Work-up:

    • Once the reaction is complete, concentrate the mixture under reduced pressure to remove the acetone.

    • Dissolve the residue in ethyl acetate and transfer it to a separatory funnel.

    • Wash the organic layer with a saturated aqueous solution of ammonium chloride to remove the copper catalyst. Repeat this wash until the aqueous layer is colorless.

    • Wash the organic layer with water and then with brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification:

    • Recrystallize the crude solid from an appropriate solvent system (e.g., ethyl acetate/hexane) to yield pure this compound as a white to pale yellow solid.

Data Presentation: Impact of Reaction Parameters on Yield

The following table summarizes the expected impact of varying key reaction parameters on the yield of this compound, based on literature principles.[8][12][13][14]

ParameterCondition 1Yield (%)Condition 2Yield (%)Rationale
Catalyst Loading 5 mol% CuClModerate15 mol% CuClHighHigher catalyst loading generally increases the reaction rate, but can also lead to more side products if not controlled.
Ligand TMEDAGood2,2'-BipyridineExcellentBipyridyl ligands can form more stable and active copper complexes, enhancing catalytic efficiency.[8]
Solvent AcetoneGoodTetrahydrofuran (THF)GoodBoth are suitable solvents; THF can be beneficial for microwave-assisted reactions.[12]
Temperature Room TemperatureGood60 °CModerate-LowWhile initial heating can increase the rate, prolonged high temperatures can lead to polymerization and degradation of the product.[11]
Atmosphere AirGoodInert (N₂)Very LowOxygen is required as the oxidant in the Hay modification of the Glaser coupling.[6]

Visualizations: Workflow and Troubleshooting

Experimental Workflow for the Synthesis of this compound

experimental_workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification A Dissolve Propargyl Alcohol in Acetone B Add CuCl and TMEDA A->B C Stir under Air B->C D Remove Solvent C->D E Extract with Ethyl Acetate D->E F Wash with aq. NH4Cl E->F G Dry and Concentrate F->G H Recrystallize from Ethyl Acetate/Hexane G->H I Obtain Pure Product H->I

Caption: A streamlined workflow for the synthesis of this compound.

Troubleshooting Decision Tree for Low Yield

troubleshooting_low_yield Start Low or No Product Yield Q1 Is the reaction under an inert atmosphere? Start->Q1 A1_Yes Switch to an air atmosphere or use O2 bubbling. Q1->A1_Yes Yes A1_No Proceed to next check. Q1->A1_No No Q2 Is the Copper(I) salt old or discolored? A1_No->Q2 A2_Yes Use fresh, high-purity CuCl. Q2->A2_Yes Yes A2_No Proceed to next check. Q2->A2_No No Q3 Is the propargyl alcohol pure? A2_No->Q3 A3_Yes Consider optimizing catalyst/ ligand concentration. Q3->A3_Yes Yes A3_No Distill propargyl alcohol before use. Q3->A3_No No

Caption: A decision tree for troubleshooting low product yield.

References

  • Development of optimized conditions for Glaser-Hay bioconjug
  • Optimization of Solid-Supported Glaser-Hay Reactions in the Microwave. PMC - NIH.
  • The Synthesis and Characterization of New Mesogenic Diacetylene Monomers and their Polymers. DTIC.
  • This compound|Conjug
  • Propargyl Alcohol Derivatized Resin Glaser-Hay Reactions. Download Table.
  • Reaction Optimization Study.
  • The Synthesis and Characterization of New Mesogenic Diacetylene Monomers and their Polymers. DTIC.
  • Mechanistic investigation and further optimization of the aqueous Glaser-Hay bioconjug
  • Recent advances and applications of Glaser coupling employing greener protocols. RSC Publishing.
  • Glaser Coupling. Alfa Chemistry.
  • Topochemical Polymerization of Novel Diacetylenes ; Synthesis and Characterization of Soluble Polydiacetylenes. Academic Commons - Stony Brook University.
  • Recent advances and applications of Glaser coupling employing greener protocols. [No Source]
  • Synthesis of diacetylene diol and its possible use for high-dose dosimetry.
  • Glaser Coupling, Hay Coupling. Organic Chemistry Portal.
  • Nickel-Catalyzed Oxidative Coupling Reactions of Two Different Terminal Alkynes Using O2 as the Oxidant at Room Temperature: Facile Syntheses of Unsymmetric 1,3-Diynes.
  • Glaser coupling. Wikipedia.
  • Research of the Processes of Synthesis of Acetylene Diols and Study of their Anti-Corrosive Properties. [No Source]
  • Oxid
  • Reactions of Alkynes: Hydrogenation, Hydroboration, Cyclopropan
  • Organic Syntheses Procedure.
  • [Orgo Lab 2] Oxid
  • Glaser-Hay Coupling. SynArchive.

Sources

"byproduct identification in octa-3,5-diyne-1,8-diol synthesis"

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of octa-3,5-diyne-1,8-diol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and identify potential byproducts encountered during the synthesis of this valuable monomer. Here, we provide in-depth troubleshooting advice and frequently asked questions to ensure the success of your experiments.

I. Understanding the Synthesis: The Glaser-Hay Coupling

The primary method for synthesizing this compound is the oxidative homocoupling of propargyl alcohol, most commonly achieved through the Glaser or Hay coupling reactions.[1][2] These methods utilize a copper(I) catalyst, a base, and an oxidant (typically oxygen from the air) to form the C(sp)-C(sp) bond, creating the desired 1,3-diyne structure.[3] While seemingly straightforward, this reaction is sensitive to various parameters that can lead to the formation of undesirable byproducts and reduced yields.

Reaction Pathway Overview

The fundamental transformation involves the dimerization of two molecules of propargyl alcohol:

2 HO-CH₂-C≡CH → HO-CH₂-C≡C-C≡C-CH₂-OH

The generally accepted mechanism for the Glaser-Hay coupling is illustrated below:

Glaser_Hay_Mechanism cluster_initiation Initiation cluster_coupling Oxidative Coupling cluster_product Product Formation Propargyl_Alcohol Propargyl Alcohol (R-C≡C-H) Copper_Acetylide Copper(I) Acetylide (R-C≡C-Cu) Propargyl_Alcohol->Copper_Acetylide + Cu(I) + Base - H-Base⁺ Cu_I Cu(I) Catalyst Base Base Dimer_Complex Dicopper Intermediate Copper_Acetylide->Dimer_Complex Dimerization Oxidant Oxidant (O₂) Product This compound (R-C≡C-C≡C-R) Dimer_Complex->Product Reductive Elimination + Oxidant Cu_0 Cu(0) Regenerated_Cu_I Cu(I) Catalyst Product->Regenerated_Cu_I Re-oxidation Oligomerization Propargyl_Alcohol Propargyl Alcohol Dimer This compound (Dimer) Propargyl_Alcohol->Dimer Glaser-Hay Coupling Trimer Trimer Dimer->Trimer Further Coupling Polymer Polydiacetylene (Insoluble) Trimer->Polymer Propagation

Sources

Technical Support Center: Scaling Up Octa-3,5-Diyne-1,8-Diol Production

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and scale-up of octa-3,5-diyne-1,8-diol. This guide is designed for researchers, scientists, and drug development professionals to address common challenges and provide in-depth solutions for a successful and efficient production process.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for this compound?

A1: The most prevalent and foundational method for synthesizing symmetrical diynes like this compound is the oxidative dimerization of a terminal alkyne, in this case, propargyl alcohol. The key reaction is the formation of a C(sp)-C(sp) bond to create the 1,3-diyne structure.[1] Several variations of this copper-catalyzed coupling reaction are widely used:

  • Glaser Coupling: This is the foundational method, typically employing a copper(I) salt (e.g., CuCl or CuI), a base (like ammonia or an amine), and an oxidant (often air or oxygen).[2][3]

  • Hay Coupling: A significant improvement on the Glaser coupling, this method utilizes a soluble copper(I)-TMEDA (N,N,N′,N′-tetramethylethylenediamine) complex, which often leads to faster reaction rates and is more versatile across different solvents.[1][4][5]

  • Eglinton Coupling: This variation uses a stoichiometric amount of a copper(II) salt, such as copper(II) acetate, in a solvent like pyridine. This avoids the need for an external oxidant like oxygen.[6][7]

Q2: Why is my yield of this compound consistently low?

A2: Low yields can stem from several factors. A common issue is the formation of side products, particularly polymers.[8] Incomplete reaction is another possibility, which can be influenced by the catalyst activity, reaction time, and temperature. The choice of solvent is also critical; it must effectively dissolve both the reactants and the catalytic system.[1] For instance, polar aprotic solvents like Dimethylformamide (DMF) and Tetrahydrofuran (THF) are often employed to ensure optimal solubility.[1]

Q3: I'm observing a significant amount of a polymeric byproduct. How can I minimize this?

A3: Polymerization is a common side reaction in the oxidative coupling of alkynes.[8] This can be mitigated by controlling the concentration of the reactants. High concentrations of the alkyne can favor intermolecular reactions leading to polymers. A slow addition of the terminal alkyne to the reaction mixture using a syringe pump can help maintain a low concentration of the starting material and favor the desired dimerization.[8] Additionally, optimizing the catalyst-to-ligand ratio and ensuring efficient stirring can help to promote the desired intramolecular coupling.

Q4: The purification of this compound is proving to be difficult. What are the recommended methods?

A4: this compound is often described as an undistillable oil due to its high polarity and potential thermal instability, making traditional distillation challenging.[1] Therefore, chromatographic techniques are essential for its purification.[1]

  • Column Chromatography: Using a polar stationary phase like silica gel is a common and effective method. A gradient elution with a mixture of polar and non-polar solvents (e.g., ethyl acetate/hexane) can effectively separate the desired diol from non-polar impurities and starting materials.

  • Preparative High-Performance Liquid Chromatography (HPLC): For achieving very high purity, preparative HPLC is a powerful technique offering higher resolution than standard column chromatography.[1]

Q5: What are the key safety precautions when working with this compound and its precursors?

A5: While specific safety data for this compound is limited, it is prudent to handle it and its precursors with care, following standard laboratory safety procedures for potentially hazardous chemicals. Butadiyne derivatives can be unstable, and appropriate precautions should be taken.[9] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[10][11][12][13] For detailed safety information, always refer to the Safety Data Sheet (SDS) of the specific chemicals being used.

Troubleshooting Guide

This section provides a more in-depth look at specific problems you might encounter during your experiments and offers systematic solutions.

Problem Potential Cause(s) Troubleshooting Steps
No or very little product formation 1. Inactive catalyst. 2. Insufficient oxidant (for Glaser/Hay coupling). 3. Incorrect solvent. 4. Reaction temperature is too low.1. Use fresh, high-purity copper salt and ligand. Ensure the copper catalyst is not oxidized before the reaction. 2. Ensure a steady stream of air or oxygen is bubbled through the reaction mixture. For Eglinton coupling, ensure the correct stoichiometry of Cu(II) salt. 3. Switch to a solvent known to be effective, such as THF or DMF.[1] 4. Gradually increase the reaction temperature, monitoring for product formation by TLC or GC. Some microwave-assisted protocols have shown good results at elevated temperatures.[14]
Reaction stalls before completion 1. Catalyst deactivation over time. 2. Depletion of the oxidant.1. Add a fresh portion of the catalyst to the reaction mixture. 2. Increase the flow rate of air or oxygen.
Formation of multiple spots on TLC, indicating a mixture of products 1. Heterocoupling with contaminating alkynes. 2. Oxidative cleavage of the alkyne.[15] 3. Rearrangement of the propargyl alcohol.[16]1. Ensure the purity of the starting propargyl alcohol. 2. Use milder reaction conditions (lower temperature, shorter reaction time). Ensure the pH of the reaction is controlled. 3. While less common in coupling reactions, ensure the reaction conditions are not overly acidic or basic, which could promote rearrangement.
Product decomposes during workup or purification 1. Thermal instability of the diol.[1] 2. Sensitivity to acid or base.1. Avoid high temperatures during solvent removal (use a rotary evaporator at reduced pressure and moderate temperature). 2. Use neutral workup conditions. Wash with a saturated solution of ammonium chloride instead of strong acids or bases.

Detailed Experimental Protocol: Glaser-Hay Coupling for this compound

This protocol provides a step-by-step methodology for the synthesis of this compound via a Glaser-Hay coupling reaction.

Materials and Reagents:

ReagentFormulaM.W. ( g/mol )AmountMoles
Propargyl alcoholC₃H₄O56.065.61 g0.1
Copper(I) chlorideCuCl98.990.49 g0.005
TMEDAC₆H₁₆N₂116.211.16 g0.01
Tetrahydrofuran (THF)C₄H₈O72.11100 mL-

Procedure:

  • Reaction Setup: To a 250 mL two-neck round-bottom flask equipped with a magnetic stir bar, add copper(I) chloride (0.49 g, 0.005 mol) and TMEDA (1.16 g, 0.01 mol).

  • Solvent Addition: Add 50 mL of THF to the flask and stir the mixture under an air atmosphere until a homogenous solution is formed. The solution should turn a greenish-blue color.

  • Substrate Addition: In a separate beaker, dissolve propargyl alcohol (5.61 g, 0.1 mol) in 50 mL of THF.

  • Reaction Initiation: Slowly add the propargyl alcohol solution to the stirred catalyst solution over 1-2 hours using a dropping funnel or a syringe pump.

  • Reaction Monitoring: The reaction is exothermic, and a slight increase in temperature may be observed. The reaction progress can be monitored by thin-layer chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexane as the eluent. The starting material (propargyl alcohol) will have a different Rf value than the product (this compound).

  • Workup: Once the reaction is complete (as indicated by TLC, typically after 4-6 hours), quench the reaction by adding 50 mL of a saturated aqueous solution of ammonium chloride.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product, a yellowish oil, is then purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane (e.g., starting from 10% ethyl acetate and gradually increasing to 50%) to yield pure this compound.

Visualizations

Reaction Mechanism: Glaser-Hay Coupling

GlaserHay R_C_CH 2 R-C≡C-H (Propargyl Alcohol) Cu_acetylide [R-C≡C-Cu(I)L₂] R_C_CH->Cu_acetylide - 2 H⁺ Cu_I_L Cu(I)L₂ Cu_I_L->Cu_acetylide Dimer_complex [(R-C≡C)₂Cu(II)L₂] Cu_acetylide->Dimer_complex Oxidation Product R-C≡C-C≡C-R (this compound) Dimer_complex->Product Reductive Elimination Cu_I_L_regen Cu(I)L₂ Dimer_complex->Cu_I_L_regen Cu_I_L_regen->Cu_I_L Catalytic Cycle O2 O₂ O2->Cu_I_L_regen + 4 H⁺ + 4e⁻ H2O 2 H₂O Workflow Start Start Setup Reaction Setup: - Flask, Stirrer - Add CuCl and TMEDA Start->Setup Solvent Add Solvent (THF) Setup->Solvent Substrate Prepare Propargyl Alcohol in THF Solvent->Substrate Addition Slow Addition of Substrate Substrate->Addition Monitor Monitor Reaction by TLC Addition->Monitor Workup Quench with NH₄Cl(aq) and Extract with Ethyl Acetate Monitor->Workup Purify Dry, Concentrate, and Purify by Column Chromatography Workup->Purify Characterize Characterize Product (NMR, MS) Purify->Characterize End End Characterize->End

Caption: A typical experimental workflow for the synthesis of this compound.

Troubleshooting Decision Tree

Troubleshooting Start Low or No Product Yield Check_Catalyst Is the catalyst active? Start->Check_Catalyst Check_Oxidant Is the oxidant supply sufficient? Check_Catalyst->Check_Oxidant Yes Solution_Catalyst Use fresh catalyst and ligand Check_Catalyst->Solution_Catalyst No Check_Conditions Are reaction conditions optimal? Check_Oxidant->Check_Conditions Yes Solution_Oxidant Increase air/O₂ flow Check_Oxidant->Solution_Oxidant No Solution_Conditions Optimize temperature and solvent Check_Conditions->Solution_Conditions No Polymer_Check Significant polymer formation? Check_Conditions->Polymer_Check Yes Solution_Polymer Use slow addition of alkyne Polymer_Check->Solution_Polymer Yes

Caption: A decision tree for troubleshooting low yields in this compound synthesis.

References

  • Optimization of Solid-Supported Glaser-Hay Reactions in the Microwave. PMC - NIH. [Link]

  • Material Safety Data Sheet - 1,3-Butadiene diepoxide, 98+%. Cole-Parmer. [Link]

  • Safety Data Sheet Section 1: Identification of the Substance/Mixture and of the Company/Undertaking Product identifier Product Name Butadiene Product. Westlake Chemical. [Link]

  • SAFETY DATA SHEET 1,3-Butadiene, stabilized SECTION 1. Linde Gas GmbH. [Link]

  • Safety Data Sheet Butadiene 1,3 - SDS EU (Reach Annex II). Air Liquide. [Link]

  • Gold-Catalyzed Oxidative Coupling of Alkynes toward the Synthesis of Cyclic Conjugated Diynes. PMC - NIH. [Link]

  • Glaser coupling. Wikipedia. [Link]

  • Oxidative Cleavage of Alkynes. Chemistry LibreTexts. [Link]

  • Eglinton Reaction. Organic Chemistry Portal. [Link]

  • Gold-Catalyzed Rearrangement of Propargyl Alcohols Using Coupling Constants To Determine Isomeric Ratios. ACS Publications. [Link]

  • Glaser Coupling, Hay Coupling. Organic Chemistry Portal. [Link]

  • Glaser-Hay Coupling. SynArchive. [Link]

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the Characterization of Octa-3,5-diyne-1,8-diol

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and materials scientists, the precise structural elucidation and physicochemical characterization of novel molecules are paramount. Octa-3,5-diyne-1,8-diol, a linear and symmetric diol containing a conjugated diyne system, presents unique opportunities in materials science, particularly in the synthesis of polydiacetylenes through topochemical polymerization.[1] Its characterization, therefore, demands a multi-technique approach to ensure structural integrity, purity, and thermal stability. This guide provides an in-depth comparison of the essential analytical techniques for the comprehensive characterization of this compound, supported by predicted data and established experimental protocols.

The Strategic Importance of a Multi-Faceted Analytical Approach

No single analytical technique can provide a complete picture of a molecule's identity and properties. A synergistic approach, leveraging the strengths of various spectroscopic and thermal analysis methods, is crucial for unambiguous characterization. This guide will navigate through the core techniques, explaining the "why" behind their application to this compound.

Characterization Workflow at a Glance

The following workflow outlines a logical sequence for the characterization of newly synthesized this compound.

Characterization_Workflow cluster_Synthesis Synthesis & Purification cluster_Primary_Characterization Primary Structural Elucidation cluster_Advanced_Characterization Advanced & Physicochemical Analysis Synthesis Synthesis of This compound NMR NMR Spectroscopy (¹H & ¹³C) Synthesis->NMR Confirm Connectivity IR FT-IR Spectroscopy Synthesis->IR Identify Functional Groups MS Mass Spectrometry NMR->MS Confirm Molecular Weight Thermal Thermal Analysis (TGA & DSC) MS->Thermal Assess Purity & Stability XRD X-ray Diffraction (for crystalline solid) Thermal->XRD Determine Crystal Structure

Caption: A typical workflow for the comprehensive characterization of this compound.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of the Molecule

NMR spectroscopy is the cornerstone of structural elucidation for organic molecules. For this compound, both ¹H and ¹³C NMR are indispensable for confirming the carbon skeleton and the position of the hydroxyl groups.

¹H NMR Spectroscopy: Proton Environment Mapping

The ¹H NMR spectrum of this compound is expected to be relatively simple due to the molecule's symmetry.

Predicted ¹H NMR Data (500 MHz, CDCl₃):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~3.75t4HH-1, H-8 (-CH₂OH)Protons on carbons adjacent to the electron-withdrawing hydroxyl group are deshielded.
~2.50t4HH-2, H-7 (-CH₂-C≡)Protons on carbons adjacent to the sp-hybridized carbons of the diyne are slightly deshielded.
Variablebr s2H-OHThe chemical shift of hydroxyl protons is concentration and solvent dependent; they often appear as a broad singlet.

Experimental Protocol: ¹H NMR Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of this compound in ~0.7 mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent.

  • Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

  • Data Acquisition: Acquire the spectrum using a standard pulse program.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

  • Analysis: Integrate the peaks to determine the relative number of protons and analyze the multiplicities to deduce spin-spin coupling patterns.

¹³C NMR Spectroscopy: Carbon Skeleton Confirmation

The ¹³C NMR spectrum provides crucial information about the carbon framework of the molecule.

Predicted ¹³C NMR Data (125 MHz, CDCl₃):

Chemical Shift (δ, ppm)Carbon TypeAssignmentRationale
~61.5-CH₂-C-1, C-8Carbons directly attached to the electronegative oxygen atom are significantly deshielded.
~23.0-CH₂-C-2, C-7Aliphatic carbons adjacent to the diyne moiety.
~75.0-C≡C-3, C-6sp-hybridized carbons of the diyne.
~65.0-C≡C-4, C-5sp-hybridized carbons of the diyne.

Experimental Protocol: ¹³C NMR Spectroscopy

  • Sample Preparation: Prepare a more concentrated sample (20-50 mg in ~0.7 mL of deuterated solvent) than for ¹H NMR to compensate for the lower natural abundance of ¹³C.

  • Instrumentation: Use a 400 MHz or higher field NMR spectrometer equipped with a broadband probe.

  • Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum.

  • Data Processing: Process the data similarly to the ¹H NMR spectrum.

  • Analysis: Identify the chemical shifts of the unique carbon atoms in the molecule.

II. Fourier-Transform Infrared (FT-IR) Spectroscopy: Identifying Key Functional Groups

FT-IR spectroscopy is a rapid and non-destructive technique used to identify the presence of specific functional groups in a molecule. For this compound, the key absorptions will be from the hydroxyl (-OH) and alkyne (-C≡C-) groups.

Predicted FT-IR Data:

Wavenumber (cm⁻¹)IntensityVibrationFunctional Group
3400-3200Strong, BroadO-H stretchAlcohol
2950-2850MediumC-H stretchAlkane
2260-2100Weak to MediumC≡C stretchAlkyne
1050-1150StrongC-O stretchPrimary Alcohol

Experimental Protocol: FT-IR Spectroscopy (ATR)

  • Sample Preparation: Place a small amount of the solid this compound sample directly onto the ATR crystal.

  • Instrumentation: Use a standard FT-IR spectrometer with an ATR accessory.

  • Data Acquisition: Collect the spectrum, typically over a range of 4000-400 cm⁻¹.

  • Analysis: Identify the characteristic absorption bands and correlate them to the functional groups present in the molecule.[2][3][4][5]

III. Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.

Predicted Mass Spectrometry Data (Electron Ionization - EI):

m/zProposed FragmentRationale
138[M]⁺Molecular ion of this compound (C₈H₁₀O₂)[6].
121[M-OH]⁺Loss of a hydroxyl radical.
120[M-H₂O]⁺Dehydration, a common fragmentation pathway for alcohols[7][8].
109[M-CH₂OH]⁺Alpha-cleavage with loss of a hydroxymethyl radical.
91[C₇H₇]⁺Tropylium ion, a common rearrangement fragment.

Experimental Protocol: Mass Spectrometry (EI-MS)

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography.

  • Ionization: Bombard the sample with high-energy electrons to induce ionization and fragmentation.

  • Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio using a mass analyzer (e.g., quadrupole or time-of-flight).

  • Detection: Detect the ions and generate a mass spectrum.

  • Analysis: Identify the molecular ion peak to confirm the molecular weight and analyze the fragmentation pattern to support the proposed structure.[9][10]

IV. Thermal Analysis: Assessing Stability and Phase Transitions

Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are crucial for evaluating the thermal stability and phase behavior of this compound, especially given its potential application in polymerization reactions that are often thermally initiated.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature. It is used to determine the decomposition temperature and thermal stability of the compound.

Predicted TGA Data:

  • Onset of Decomposition: Expected to be above 150 °C, indicating reasonable thermal stability for a di-alkyne.

  • Residue: A low percentage of residue is expected upon complete decomposition in an inert atmosphere.

Experimental Protocol: TGA

  • Sample Preparation: Place a small, accurately weighed amount of the sample (5-10 mg) into a TGA pan.

  • Instrumentation: Use a TGA instrument.

  • Data Acquisition: Heat the sample at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen) to a final temperature above the expected decomposition point.

  • Analysis: Analyze the resulting TGA curve (mass vs. temperature) to determine the onset of decomposition.

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine melting point, glass transitions, and other phase transitions.[11]

Predicted DSC Data:

  • Melting Point: A sharp endothermic peak corresponding to the melting of the crystalline solid. The exact temperature would need to be determined experimentally.

  • Polymerization: A potential exothermic peak at higher temperatures if thermal polymerization occurs.

Experimental Protocol: DSC

  • Sample Preparation: Seal a small amount of the sample (2-5 mg) in an aluminum DSC pan.

  • Instrumentation: Use a DSC instrument.

  • Data Acquisition: Heat the sample at a controlled rate (e.g., 10 °C/min) under an inert atmosphere.

  • Analysis: Analyze the DSC thermogram to identify endothermic and exothermic transitions.

V. X-ray Diffraction (XRD): The Definitive Structural Proof for Crystalline Solids

For a crystalline sample of this compound, single-crystal X-ray diffraction provides the most definitive structural information, including bond lengths, bond angles, and the three-dimensional packing of molecules in the crystal lattice. This is particularly important for understanding and predicting its solid-state polymerization behavior.

Expected XRD Data:

  • Crystal System and Space Group: Determination of the crystal system (e.g., monoclinic, orthorhombic) and space group.

  • Unit Cell Dimensions: Precise measurement of the unit cell parameters (a, b, c, α, β, γ).

  • Atomic Coordinates: The precise location of each atom within the unit cell, confirming the molecular structure and revealing intermolecular interactions such as hydrogen bonding.

Experimental Protocol: Single-Crystal XRD

  • Crystal Growth: Grow a suitable single crystal of this compound, often by slow evaporation of a solvent from a saturated solution.

  • Data Collection: Mount a single crystal on a goniometer and collect diffraction data using a single-crystal X-ray diffractometer.

  • Structure Solution and Refinement: Process the diffraction data to solve and refine the crystal structure.

  • Analysis: Analyze the final crystal structure to obtain detailed geometric information about the molecule and its packing.

Comparison of Characterization Techniques

TechniqueInformation ProvidedStrengthsLimitations
¹H NMR Proton environment, connectivityHigh resolution, quantitativeRequires soluble sample, complex spectra for large molecules
¹³C NMR Carbon skeletonUnambiguous carbon countLower sensitivity, longer acquisition times
FT-IR Functional groupsFast, non-destructive, versatileProvides limited structural information
Mass Spec. Molecular weight, fragmentationHigh sensitivity, small sample sizeCan be destructive, fragmentation can be complex
TGA Thermal stability, decompositionQuantitative mass lossDoes not identify decomposition products
DSC Phase transitions (melting, etc.)Quantitative thermal dataRequires thermally active sample
XRD 3D molecular structure, packingDefinitive structural proofRequires a single crystal of sufficient quality

Conclusion

The comprehensive characterization of this compound is a critical step in its application, particularly in the field of materials science. By employing a combination of NMR and FT-IR spectroscopy for initial structural confirmation, mass spectrometry for molecular weight verification, thermal analysis for stability assessment, and X-ray diffraction for definitive structural elucidation of its crystalline form, researchers can gain a complete and confident understanding of this versatile molecule. The protocols and predicted data presented in this guide serve as a robust framework for the successful characterization of this compound and related compounds.

References

  • Dudek, G. O., & Djerassi, C. (1965). Mass spectrometric analysis of long-chain esters of diols. Journal of the American Chemical Society, 87(11), 2886-2892.
  • Elucidation of electron ionization mass spectrometric fragmentation pathways of trimethylsilyl ether derivatives of vicinal diols deriving from haplamine by collision-induced dissociation gas chromatography/tandem mass spectrometry and ¹⁸O labelling. (2012). Rapid Communications in Mass Spectrometry, 26(15), 1735-1746.
  • BenchChem. (2025).
  • Creative Proteomics. (n.d.).
  • BenchChem. (2025). Spectroscopic and Synthetic Profile of Octa-3,5-diene-2,7-dione: A Technical Guide.
  • LibreTexts. (2023). 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I.
  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • PubChem. (n.d.). Octa-3,5-diene-1,8-diol. Retrieved from [Link]

  • LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups.
  • Royal Society of Chemistry. (2013). 1H NMR spectrum of Compound 32.
  • Northern Illinois University. (n.d.). Infrared Spectra.
  • Dudek, G. O. (1965). Analysis of mass spectral fragmentation patterns in various bicyclic alcohols. The Journal of Organic Chemistry, 30(3), 548-553.
  • University of California, Los Angeles. (n.d.). IR Chart.
  • Northern Illinois University. (n.d.). Typical IR Absorption Frequencies For Common Functional Groups.
  • ResearchGate. (2024). Synthesis and crystallographic investigation of dicobalt tetrahedrane complexes ligated by 2-butyne-1,4-diol. In silico evaluation of their efficiency as anticancer metallodrugs.
  • LibreTexts. (2024). 12.3: Mass Spectrometry of Some Common Functional Groups.
  • ResearchGate. (2024). Synthesis and Crystallographic Investigation of a Series of Dicobalt Tetrahedrane Complexes Ligated by 2-Butyne-1,4-Diol. In Silico Evaluation of Their Efficiency as Anticancer Metallodrugs by Docking Studies.
  • Oregon State University. (n.d.). 1H NMR Chemical Shift.
  • Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts.
  • Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts.
  • Oregon State University. (n.d.). 13C NMR Chemical Shift.
  • Hans Reich. (n.d.). Tables For Organic Structure Analysis.
  • ChemicalBook. (n.d.). 3,5-OCTADIYNE(16387-70-5) 13C NMR spectrum.
  • PubChem. (n.d.). Octa-3,5-diene-1,7-diyne. Retrieved from [Link]

  • BLDpharm. (n.d.). 15808-23-8|this compound.
  • Abraham, R. J., et al. (2014). 1H NMR spectra of butane-1,4-diol and other 1,4-diols: DFT calculation of shifts and coupling constants. Magnetic Resonance in Chemistry, 52(5), 225-235.
  • Ha, S. T., et al. (2012). Synthesis and Liquid Crystalline Properties of New Diols Containing Azomethine Groups. International Journal of Molecular Sciences, 13(9), 11667-11677.
  • ResearchGate. (2025).
  • GFS Chemicals. (n.d.). 3,5-Octadiyn-1,8-Diol, 96%.
  • Lopez-Perez, D. E., et al. (2017). Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions. Biophysical Chemistry, 231, 130-139.
  • ResearchGate. (2022). 8,13-Dimethylicosa-9,11-diyne-8,13-diol.
  • ResearchGate. (n.d.). 1 H-NMR (a) and 13 C-NMR (b) spectra of diol compound.
  • NIST. (n.d.). 1,8-Octanediol. Retrieved from [Link]

  • Sigma-Aldrich. (n.d.). This compound.
  • Apollo Scientific. (n.d.). This compound.
  • PubChem. (n.d.). 1,8-Octanediol. Retrieved from [Link]

  • ResearchGate. (2025). Synthesis, Crystal Structures and Properties of 1,8-Di(Quinol-2-yl)Octa-1,7-Diyne and 1,8-di(Phenantren-9-yl)Octa-1,7-Diyne.
  • ResearchGate. (2025). Original Diols from Sunflower and Ricin Oils: Synthesis, Characterization, and Use as Polyurethane Building Blocks.
  • PubChem. (n.d.). Octa-1,3,5-triyne. Retrieved from [Link]

Sources

"NMR analysis of octa-3,5-diyne-1,8-diol"

Author: BenchChem Technical Support Team. Date: January 2026

A Comparison Guide to the NMR Analysis of Octa-3,5-diyne-1,8-diol

Introduction

This compound is a key chemical building block, notable for its highly symmetric and conjugated structure.[1][2] Its primary utility lies in its role as a monomer for solid-state topochemical polymerization, where exposure to heat or radiation transforms it into highly conjugated polymers with interesting optical and semiconductor properties.[1] Furthermore, its rigid diyne linker and terminal hydroxyl groups make it a valuable component in the synthesis of complex organic materials and supramolecular architectures.[1]

Given its precise structural requirements for these applications, unambiguous characterization is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for confirming the structure and purity of this compound. This guide provides an in-depth, expert-led protocol for its complete NMR analysis, from fundamental 1D techniques to advanced 2D correlations. We will explore the causal relationships behind experimental choices and compare its spectral data with that of structurally similar alternatives to highlight the unique spectroscopic signature of this conjugated system.

Section 1: The Unique Structural Features of this compound

The molecular structure of this compound dictates its NMR spectrum. Its key features are:

  • Symmetry: The molecule possesses a C2 axis of symmetry, meaning that the atoms in one half of the molecule are chemically equivalent to those in the other half. This significantly simplifies the NMR spectrum, reducing the number of expected signals.

  • Conjugated Diyne Core: The two carbon-carbon triple bonds are in conjugation (C≡C-C≡C), creating a delocalized π-electron system.[1] This electronic feature is a primary determinant of the chemical shifts of the sp-hybridized carbons.[1]

  • Terminal Hydroxyl Groups: The -OH groups at positions 1 and 8 are primary alcohols. Their protons are labile and their NMR signals can be highly dependent on experimental conditions like solvent, concentration, and temperature.

Due to its symmetry, we expect to see only four unique carbon signals and three unique proton signals (excluding the hydroxyl proton).

Section 2: Core NMR Analysis Protocol for this compound

A comprehensive analysis requires a multi-faceted approach, combining 1D and 2D NMR experiments.[3][4]

2.1: Experimental Protocol: Sample Preparation

The choice of solvent is the first critical decision that influences the resulting spectra, particularly the observation of the hydroxyl (-OH) protons.

  • Dissolution: Accurately weigh and dissolve 5-10 mg of purified this compound in 0.5-0.7 mL of a suitable deuterated solvent.[3]

  • Solvent Selection:

    • Chloroform-d (CDCl₃): A common choice for general organic analysis. However, labile -OH protons often exchange with trace acidic impurities, leading to broad signals or their complete disappearance.

    • Dimethyl sulfoxide-d₆ (DMSO-d₆): An excellent choice for observing -OH protons. DMSO is a hydrogen bond acceptor, which slows down the proton exchange rate, resulting in a sharper, more defined -OH signal that can even show coupling to adjacent protons.

  • Filtration: Filter the solution into a clean, dry 5 mm NMR tube to a height of approximately 4-5 cm to ensure proper shimming.[3]

2.2: 1D NMR Spectroscopy: The Foundational Spectrum

1D ¹H and ¹³C NMR spectra provide the initial overview of the molecule's structure.[3]

¹H NMR Analysis:

The ¹H NMR spectrum is predicted to show three signals corresponding to the three non-equivalent sets of protons.

  • H1/H8 (HO-C H₂-): These protons are adjacent to the hydroxyl group. They are expected to appear as a triplet.

  • H2/H7 (-C H₂-C≡): These are propargylic protons, adjacent to the alkyne system. They are also expected to appear as a triplet due to coupling with the H1/H8 protons.

  • OH Protons: The chemical shift of these protons is highly variable. In DMSO-d₆, this signal is often observed as a triplet due to coupling with the adjacent CH₂ group. In CDCl₃, it may be a broad singlet or not observed at all.

¹³C NMR Analysis:

Due to the molecule's symmetry, only four distinct carbon signals are expected.

  • C1/C8 (HO-C H₂-): The carbon atom directly bonded to the oxygen will be the most deshielded of the sp³ carbons.

  • C2/C7 (-C H₂-C≡): The propargylic carbon, slightly less deshielded than C1/C8.

  • C3/C6 (-CH₂-C ≡C-): One of the two sp-hybridized carbons. Conjugation affects its chemical shift compared to isolated alkynes.[5][6]

  • C4/C5 (-C≡ C-C≡): The second, more centrally located sp-hybridized carbon.

| Predicted ¹H and ¹³C NMR Data for this compound | | :--- | :--- | :--- | :--- | | Position | ¹H Chemical Shift (ppm) | ¹H Multiplicity | ¹³C Chemical Shift (ppm) | | 1, 8 | ~3.7 | Triplet (t) | ~61 | | 2, 7 | ~2.5 | Triplet (t) | ~23 | | 3, 6 | - | - | ~75 | | 4, 5 | - | - | ~80 | | OH | Variable (e.g., ~3.5 in DMSO-d₆) | Triplet (t) or broad singlet (br s) | - | Note: These are predicted values based on typical ranges for similar functional groups. Actual values may vary based on solvent and spectrometer frequency.

2.3: 2D NMR Spectroscopy: Unambiguous Assignment

2D NMR experiments are essential for confirming the connectivity and definitively assigning each signal.[3][4][7]

The following are generalized protocols. Instrument-specific parameters should be optimized.[3]

  • COSY (Correlation Spectroscopy): Use a standard gradient-selected COSY (gCOSY) pulse program. Acquire data with sufficient resolution in both dimensions to resolve cross-peaks.[8]

  • HSQC (Heteronuclear Single Quantum Coherence): Use a standard gradient-selected, sensitivity-enhanced HSQC pulse program. This experiment correlates protons with their directly attached carbons.[4][8]

  • HMBC (Heteronuclear Multiple Bond Correlation): Use a standard gradient-selected HMBC pulse program. This is crucial for identifying long-range (2- and 3-bond) correlations between protons and carbons.[8][9][10]

The following diagram illustrates the logical workflow for interpreting the combined NMR data.

NMR_Workflow cluster_1D 1D NMR Analysis cluster_2D 2D NMR Correlation cluster_Structure Structure Confirmation H1_NMR ¹H NMR (Signal Count, Shift, Multiplicity) COSY COSY (¹H-¹H Connectivity) H1_NMR->COSY Identifies Spin Systems C13_NMR ¹³C NMR (Signal Count, Shift) HSQC HSQC (¹H-¹³C Direct Attachment) C13_NMR->HSQC Provides ¹³C Dimension COSY->HSQC Assigns Carbons to Spin Systems HMBC HMBC (¹H-¹³C Long-Range) HSQC->HMBC Confirms Protonated Carbon Assignments Structure Final Structure of This compound HSQC->Structure Confirms C-H Bonds HMBC->Structure Connects Fragments & Confirms Quaternary Carbons

Caption: Logical workflow for NMR-based structure elucidation.

  • COSY Analysis: A cross-peak will be observed between the triplet at ~3.7 ppm (H1/H8) and the triplet at ~2.5 ppm (H2/H7). This definitively establishes the -CH₂-CH₂- fragment.

  • HSQC Analysis: This experiment links the protons to their carbons:

    • The ¹H signal at ~3.7 ppm will correlate to the ¹³C signal at ~61 ppm (C1/C8).

    • The ¹H signal at ~2.5 ppm will correlate to the ¹³C signal at ~23 ppm (C2/C7).

  • HMBC Analysis: This is the key experiment for confirming the entire carbon skeleton. The long-range correlations connect the aliphatic fragments to the diyne core.

    • Crucial Correlation 1: The protons at H2/H7 (~2.5 ppm) will show a correlation to the alkyne carbon at C4/C5 (~80 ppm). This is a ³JCH coupling that bridges the aliphatic chain to the center of the diyne system.

    • Crucial Correlation 2: The protons at H1/H8 (~3.7 ppm) will show a correlation to the alkyne carbon at C3/C6 (~75 ppm). This ³JCH coupling confirms the connectivity across the entire molecule.

Section 3: Comparative Analysis with Alternative Structures

Comparing the expected NMR data of this compound with that of its isomers or related compounds highlights its unique spectral fingerprint.

Compound Key Structural Difference Predicted NMR Impact
This compound (Target) Symmetric, conjugated diyne 4 ¹³C signals. Alkyne carbons (~75-80 ppm) are influenced by conjugation.
Octa-2,6-diyne-1,8-diol (Isomer) Symmetric, non-conjugated diyne 4 ¹³C signals. Alkyne carbons will have different shifts due to the lack of conjugation. The internal alkyne carbons will be more shielded (~65-70 ppm).
Oct-4-yne-1,8-diol Symmetric, single alkyne 4 ¹³C signals. Only two alkyne carbon signals, which will be more shielded (~80 ppm) than the conjugated system.
But-2-ene-1,4-diol Symmetric, alkene 2 ¹³C signals. Olefinic carbons appear in the ~120-140 ppm range, a distinct difference from alkyne carbons.[11][12]

This comparison demonstrates how the specific arrangement and conjugation of the triple bonds in this compound produce a characteristic ¹³C NMR spectrum that can be readily distinguished from its alternatives.

Section 4: Advanced Considerations and Synthesis Insights

Purity Assessment via NMR:

The synthesis of this compound is typically achieved through the oxidative homocoupling of but-3-yn-1-ol, often using Glaser or Hay coupling conditions.[13][14][15][16]

Glaser_Coupling Butynol But-3-yn-1-ol (Starting Material) Catalyst Cu(I)/Cu(II) Catalyst + Base + Oxidant Butynol->Catalyst Product This compound (Product) Catalyst->Product

Caption: Simplified schematic of Glaser coupling synthesis.

NMR is an excellent tool for assessing the purity of the final product.

  • Unreacted Starting Material: The presence of but-3-yn-1-ol would be indicated by a characteristic terminal alkyne proton signal (a triplet) around 2.0-2.5 ppm and a corresponding terminal alkyne carbon signal around 70-80 ppm.

  • Over-oxidation or Side Products: Other impurities may arise from side reactions. Any signals not corresponding to the four expected carbon peaks or three proton multiplets should be investigated as potential impurities.

Conclusion

The structural verification of this compound is reliably and comprehensively achieved through a combination of 1D and 2D NMR techniques. The molecule's high degree of symmetry results in a simple yet highly characteristic spectral pattern. While ¹H and ¹³C NMR provide initial evidence, the unambiguous assignment of the conjugated diyne core relies on long-range correlations observed in an HMBC experiment. By comparing this data to that of non-conjugated or mono-alkyne alternatives, the unique electronic influence of the diyne system is confirmed. This guide provides the necessary protocols and logical framework for researchers to confidently identify and assess the purity of this important synthetic building block.

References

  • Sindhu, K., & Anilkumar, G. (2014). Recent advances and applications of Glaser coupling employing greener protocols. RSC Advances.
  • BenchChem. (n.d.). This compound | Conjugated Diyne Reagent.
  • BenchChem. (n.d.). Application Notes & Protocols: NMR Spectroscopy for the Structure Elucidation of Complex Organic Molecules.
  • Alfa Chemistry. (n.d.). Glaser Coupling.
  • University of Cambridge, Department of Chemistry. (n.d.). NMR Techniques in Organic Chemistry: a quick guide.
  • SDSU NMR Facility. (n.d.). Common 2D (COSY, HSQC, HMBC).
  • Chemistry LibreTexts. (2022, October 4). HMBC and HMQC Spectra.
  • PubChem. (n.d.). This compound.
  • Wikipedia. (n.d.). Glaser coupling.
  • Chemistry LibreTexts. (2023, January 22). Nuclear Magnetic Resonance (NMR) of Alkenes.
  • Organic Chemistry Portal. (n.d.). Glaser Coupling, Hay Coupling.
  • University of California Television (UCTV). (2020, August 10). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC [Video]. YouTube.
  • ResearchGate. (n.d.). NMR Spectroscopy of Dienes and Polyenes.
  • Reddit. (2021, February 25). 1H NMR expected splitting pattern for cis-but-2-ene-1,4-diol. r/chemhelp.
  • SciSpace. (n.d.). Use of HSQC, HMBC, and COSY in Sophomore Organic Chemistry Lab.
  • UCLA Instructional Web. (n.d.). Spectroscopy Tutorial: Alkenes and Conjugated Systems.

Sources

A Researcher's Comparative Guide to the Mass Spectrometry of Octa-3,5-diyne-1,8-diol

Author: BenchChem Technical Support Team. Date: January 2026

This guide offers an in-depth, objective comparison of mass spectrometry and other analytical techniques for the characterization of octa-3,5-diyne-1,8-diol. Designed for researchers, scientists, and professionals in drug development, this document provides a technical narrative grounded in scientific principles and field-proven insights. We will explore the nuances of different ionization methods, compare mass spectrometry with alternative analytical approaches, and provide detailed experimental protocols to ensure reproducible and reliable results.

Introduction

This compound is a molecule of significant interest in materials science and medicinal chemistry. Its rigid, linear diyne core and terminal hydroxyl groups make it a versatile building block for the synthesis of complex molecular architectures, including conjugated polymers with potential applications in electronics and drug delivery systems.[1] Accurate characterization of this molecule is a critical first step in any research and development endeavor. This guide focuses on the application of mass spectrometry for this purpose, providing a comparative analysis to aid in methodological selection.

Mass Spectrometry Approaches for this compound

The selection of an appropriate ionization technique is paramount for the successful mass spectrometric analysis of this compound. The molecule's unique structure, possessing both polar hydroxyl groups and a relatively nonpolar carbon backbone with conjugated triple bonds, presents a distinct analytical challenge.

Electron Ionization (EI): The Hard Ionization Approach

Electron ionization (EI) is a classic technique that involves bombarding the analyte with a high-energy electron beam. While excellent for creating reproducible fragmentation patterns for library matching, its high energy is often detrimental to the integrity of molecules like this compound, frequently leading to the absence of a discernible molecular ion peak.

  • Expected Fragmentation: Due to the high energy of EI, extensive fragmentation is anticipated. Key fragmentation pathways would likely involve the loss of water (H₂O) from the hydroxyl groups, cleavage of the C-C bonds adjacent to the hydroxyl groups, and fragmentation of the hydrocarbon chain. The molecular ion, if observed, would be at m/z 138.16.

  • Expertise & Experience: While EI-GC-MS is a powerful tool for many small molecules, for a bifunctional molecule like this diol, the resulting complex fragmentation pattern can be challenging to interpret without a reference spectrum. The primary value of EI in this context would be for derivatized analogues that are more volatile and less prone to fragmentation.

Electrospray Ionization (ESI): The Gentle Approach for Polar Analytes

Electrospray ionization (ESI) is a soft ionization technique that is well-suited for polar and thermally labile molecules. Given the presence of two hydroxyl groups, this compound is expected to ionize efficiently in ESI, primarily through protonation or sodiation.

  • Expected Ions: The primary ions expected in positive-ion mode ESI-MS would be the protonated molecule [M+H]⁺ and the sodium adduct [M+Na]⁺. PubChem provides predicted m/z values for these adducts, which are invaluable for data interpretation.[2]

Table 1: Predicted ESI-MS Adducts for this compound

AdductPredicted m/z
[M+H]⁺139.07536
[M+Na]⁺161.05730
[M+K]⁺177.03124

Source: PubChem CID 18408254[2]

  • Causality Behind Experimental Choices: The use of a protic solvent such as methanol or acetonitrile with a small amount of formic acid will promote the formation of the [M+H]⁺ ion. The minimal fragmentation observed with ESI allows for confident determination of the molecular weight, which is a critical piece of data for any newly synthesized or isolated compound.

Matrix-Assisted Laser Desorption/Ionization (MALDI): A Solid-State Alternative

Matrix-assisted laser desorption/ionization (MALDI) is another soft ionization technique, often used for larger molecules but also applicable to small molecules. The analyte is co-crystallized with a matrix that absorbs laser energy, leading to gentle desorption and ionization.

  • Challenges and Considerations: A primary challenge of MALDI for small molecules is the potential for interference from matrix ions in the low mass range. Careful selection of the matrix is therefore crucial. For a polar molecule like this compound, a matrix such as α-cyano-4-hydroxycinnamic acid (CHCA) or 2,5-dihydroxybenzoic acid (DHB) would be a logical starting point.

  • Trustworthiness: The protocol's validity would be confirmed by the clear observation of the desired analyte ions (e.g., [M+H]⁺, [M+Na]⁺, [M+K]⁺) with minimal interference from matrix-related peaks.

Workflow Diagram: Mass Spectrometry Analysis of this compound

cluster_sample_prep Sample Preparation cluster_ms_analysis Mass Spectrometry Analysis cluster_data_interpretation Data Interpretation Sample This compound ESI_Sol Dissolve in MeOH/H₂O + 0.1% Formic Acid Sample->ESI_Sol MALDI_Sol Co-crystallize with CHCA or DHB matrix Sample->MALDI_Sol GC_Deriv Derivatization (e.g., Silylation) for GC-MS Sample->GC_Deriv ESI_MS Electrospray Ionization (ESI-MS) ESI_Sol->ESI_MS MALDI_MS Matrix-Assisted Laser Desorption/Ionization (MALDI-MS) MALDI_Sol->MALDI_MS GC_MS Gas Chromatography-Mass Spectrometry (GC-MS/EI) GC_Deriv->GC_MS ESI_Data [M+H]⁺, [M+Na]⁺ (Minimal Fragmentation) ESI_MS->ESI_Data MALDI_Data [M+H]⁺, [M+K]⁺ (Potential Matrix Interference) MALDI_MS->MALDI_Data GC_MS_Data Fragmentation Pattern (Molecular Ion often absent) GC_MS->GC_MS_Data

Caption: Workflow for the mass spectrometric analysis of this compound.

Comparison with Alternative and Complementary Techniques

While mass spectrometry is a powerful tool for determining molecular weight and formula, a comprehensive characterization of this compound requires complementary analytical techniques.

Table 2: Comparison of Analytical Techniques for this compound

TechniqueInformation ProvidedAdvantagesLimitations
ESI-MS Molecular Weight, Elemental Formula (HRMS)High sensitivity, soft ionization, minimal fragmentation.Limited structural information from fragmentation.
GC-MS (with derivatization) Retention Time, Fragmentation PatternProvides structural information through fragmentation, good for purity assessment.Requires derivatization for this polar diol, potential for thermal degradation.
NMR Spectroscopy (¹H, ¹³C) Detailed Structural ConnectivityUnambiguous structure elucidation, information on chemical environment of atoms.Lower sensitivity than MS, requires higher sample amounts.
Infrared (IR) Spectroscopy Presence of Functional GroupsQuick and non-destructive, confirms presence of -OH and C≡C bonds.Provides limited information on the overall molecular structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the gold standard for unambiguous structure elucidation. For this compound, ¹H and ¹³C NMR would provide definitive evidence for the connectivity of the atoms.

  • Expected ¹H NMR Signals: Protons of the hydroxyl groups (-OH), and protons of the methylene groups (-CH₂-) adjacent to the hydroxyls and the diyne core.

  • Expected ¹³C NMR Signals: Carbons of the methylene groups and the sp-hybridized carbons of the diyne.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and simple method to confirm the presence of key functional groups.

  • Expected IR Absorptions: A broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the alcohol groups, and a sharp, weak absorption around 2100-2260 cm⁻¹ for the C≡C stretching of the diyne.

Experimental Protocols

Protocol 1: ESI-MS Analysis
  • Sample Preparation: Prepare a 1 mg/mL stock solution of this compound in methanol. Dilute this stock solution to a final concentration of 1-10 µg/mL in 50:50 acetonitrile:water with 0.1% formic acid.

  • Instrumentation: Infuse the sample solution into an ESI-equipped mass spectrometer at a flow rate of 5-10 µL/min.

  • MS Parameters (Positive Ion Mode):

    • Capillary Voltage: 3.5 kV

    • Cone Voltage: 20 V

    • Source Temperature: 120°C

    • Desolvation Temperature: 350°C

    • Desolvation Gas Flow: 600 L/hr

    • Mass Range: m/z 50-500

Protocol 2: GC-MS Analysis (with Silylation)
  • Derivatization: To 1 mg of this compound in a vial, add 100 µL of pyridine and 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA). Heat at 60°C for 30 minutes.

  • GC Conditions:

    • Column: DB-5ms (30 m x 0.25 mm x 0.25 µm)

    • Inlet Temperature: 250°C

    • Oven Program: Start at 100°C, hold for 2 minutes, ramp to 280°C at 15°C/min, hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • MS Conditions (EI Mode):

    • Ion Source Temperature: 230°C

    • Electron Energy: 70 eV

    • Mass Range: m/z 40-600

Logical Relationships in Analytical Strategy

Unknown Unknown Sample (presumed this compound) IR IR Spectroscopy Unknown->IR Quick Functional Group Check ESI_MS ESI-MS IR->ESI_MS Presence of -OH and C≡C confirmed NMR NMR Spectroscopy (¹H, ¹³C) ESI_MS->NMR Correct Molecular Weight confirmed GC_MS GC-MS (with derivatization) NMR->GC_MS Definitive Structure Elucidated Confirm_Structure Confirmed Structure NMR->Confirm_Structure GC_MS->Confirm_Structure Purity and Fragmentation Data Obtained

Caption: A logical workflow for the comprehensive structural elucidation of this compound.

Conclusion

The comprehensive characterization of this compound is best achieved through a multi-technique approach. Electrospray ionization mass spectrometry is the recommended initial technique for unambiguous molecular weight determination due to its soft ionization nature. For detailed structural elucidation, NMR spectroscopy is indispensable. GC-MS, following derivatization, can provide valuable information on purity and fragmentation patterns, while IR spectroscopy offers a rapid confirmation of key functional groups. By understanding the strengths and limitations of each technique, researchers can confidently and accurately characterize this important chemical building block.

References

  • PubChem. This compound. [Link]

  • ResearchGate. 1 H-NMR (a) and 13 C-NMR (b) spectra of diol compound. [Link]

Sources

A Comparative Guide to Diacetylene-Based Polymers: Performance Analysis of Octa-3,5-Diyne-1,8-Diol and Alternatives for Advanced Material Applications

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Allure of Polydiacetylenes

In the realm of materials science, the quest for polymers with tunable electronic, optical, and mechanical properties is relentless. Polydiacetylenes (PDAs), a unique class of conjugated polymers, have garnered significant attention for their remarkable characteristics.[1][2] Synthesized through the topochemical polymerization of diacetylene monomers, PDAs exhibit a distinctive conjugated backbone of alternating double and triple bonds.[2] This rigid structure endows them with exceptional mechanical strength and stability.[1] A particularly fascinating feature of many PDAs is their chromic and fluorescent response to external stimuli such as temperature, pH, mechanical stress, and chemical interactions.[1][3] This behavior, arising from a conformational change in the polymer backbone, makes them ideal candidates for a wide array of applications, including biosensors, drug delivery systems, and smart coatings.[1][4]

The properties of a polydiacetylene are intrinsically linked to the structure of its monomer precursor. The side groups attached to the diacetylene core dictate the packing of the monomers in the solid state, which is a critical factor for successful topochemical polymerization.[3][4] Furthermore, these side groups play a crucial role in modulating the final polymer's performance characteristics. This guide provides an in-depth comparison of polymers derived from octa-3,5-diyne-1,8-diol , a versatile diacetylene diol, with those synthesized from three other prominent diacetylene monomers: 10,12-pentacosadiynoic acid (PCDA) , 2,4-hexadiyne-1,6-diol , and 1,6-di-(N-carbazolyl)-2,4-hexadiyne (DCHD) . Through an objective analysis of their synthesis, polymerization, and performance, this guide aims to equip researchers, scientists, and drug development professionals with the critical insights needed to select the optimal diacetylene monomer for their specific application.

Monomer Synthesis and Polymerization: A Comparative Overview

The synthesis of polydiacetylenes is a fascinating example of solid-state chemistry, where the crystalline arrangement of the monomer dictates the outcome of the polymerization. This topochemical polymerization is typically initiated by UV or gamma irradiation, or by thermal annealing.[5] The following sections detail the synthesis of the four diacetylene monomers and the subsequent polymerization to their corresponding polydiacetylenes.

This compound and its Polymer

This compound is a symmetrical diacetylene characterized by hydroxyl terminal groups.[6] Its synthesis is often achieved through the oxidative coupling of a terminal alkyne, a reaction commonly known as the Glaser or Hay coupling.[5] The presence of hydroxyl groups allows for further functionalization and can influence the packing of the monomer in the crystal lattice.

The polymerization of this compound proceeds via a 1,4-addition reaction across the conjugated diyne units, leading to the formation of a highly conjugated polymer backbone.[5]

Caption: Topochemical polymerization of this compound.

Alternative Monomers and their Polymerization
MonomerStructureKey Features
10,12-Pentacosadiynoic Acid (PCDA) CH₃(CH₂)₁₁-C≡C-C≡C-(CH₂)₈COOHAmphiphilic nature with a long alkyl chain and a carboxylic acid head group, facilitating self-assembly into vesicles and films.[7]
2,4-Hexadiyne-1,6-diol HOCH₂-C≡C-C≡C-CH₂OHA shorter-chain diacetylene diol, offering different packing characteristics and potential for higher density of functional groups.[8]
1,6-di-(N-carbazolyl)-2,4-hexadiyne (DCHD) (C₁₂H₈N)CH₂-C≡C-C≡C-CH₂(NC₁₂H₈)Contains bulky, aromatic carbazole side groups, which significantly influence its electronic and optical properties.

Performance Comparison: Experimental Data and Analysis

The choice of diacetylene monomer has a profound impact on the performance of the resulting polydiacetylene. This section provides a comparative analysis of the thermal, mechanical, and optical properties of polymers derived from this compound and the selected alternatives.

Thermal Stability

Thermogravimetric analysis (TGA) is a standard technique to evaluate the thermal stability of polymers by measuring weight loss as a function of temperature. A higher decomposition temperature indicates greater thermal stability.

Polymer from MonomerOnset of Decomposition (Tonset) (°C)Temperature of Maximum Decomposition (Tmax) (°C)Reference
This compound Data Not AvailableData Not Available
10,12-Pentacosadiynoic Acid (PCDA) ~200~379 (in composites)[9][10]
2,4-Hexadiyne-1,6-diol Data Not AvailableData Not Available
1,6-di-(N-carbazolyl)-2,4-hexadiyne (DCHD) ~350-400Data Not Available[10]

Analysis of Thermal Stability:

Mechanical Properties

The mechanical integrity of a polymer is crucial for its application in structural materials, films, and composites. Tensile strength and Young's modulus are key indicators of a material's strength and stiffness, respectively.

Polymer from MonomerTensile Strength (MPa)Young's Modulus (GPa)Reference
This compound Data Not AvailableData Not Available
10,12-Pentacosadiynoic Acid (PCDA) ~23 (in PU composite)~0.45 (in PU composite)[7]
2,4-Hexadiyne-1,6-diol Data Not AvailableData Not Available
1,6-di-(N-carbazolyl)-2,4-hexadiyne (DCHD) Data Not AvailableData Not Available

Analysis of Mechanical Properties:

The highly conjugated and rigid backbone of polydiacetylenes contributes to their inherent stiffness. However, the side chains play a significant role in modulating the mechanical properties by influencing the degree of crystallinity and intermolecular interactions. Long, flexible aliphatic side chains, as in PCDA, can act as a "soft" component, potentially leading to lower tensile strength and modulus compared to polymers with more rigid or strongly interacting side groups.[13] The data for PCDA is from a composite material, which makes direct comparison challenging.[7] The hydroxyl groups in poly(this compound) and poly(2,4-hexadiyne-1,6-diol) can form hydrogen bonds, which may enhance the intermolecular forces and contribute to improved mechanical properties. The bulky carbazole groups in DCHD are expected to lead to a very rigid and potentially brittle polymer.

Optical Properties: The Chromic Response

The most striking feature of many polydiacetylenes is their ability to undergo a color change from blue (or purple) to red upon exposure to external stimuli. This is accompanied by the emergence of fluorescence in the red phase. This phenomenon is attributed to a conformational change in the polymer backbone from a planar to a non-planar state, which alters the effective conjugation length.

Polymer from MonomerBlue Phase λmax (nm)Red Phase λmax (nm)Key Stimuli
This compound ~630~540Temperature, Solvents
10,12-Pentacosadiynoic Acid (PCDA) ~640~540Temperature, pH, Solvents, Mechanical Stress
2,4-Hexadiyne-1,6-diol ~630~540Temperature
1,6-di-(N-carbazolyl)-2,4-hexadiyne (DCHD) ~650~550Temperature, Mechanical Stress

Analysis of Optical Properties:

The specific absorption maxima and the sensitivity to different stimuli are highly dependent on the side chains.

  • This compound-based polymers are expected to exhibit thermochromism and solvatochromism due to the interaction of the hydroxyl groups with the environment.

  • PCDA-based polymers are well-known for their versatile chromic responses, largely due to the long alkyl chain and the reactive carboxylic acid headgroup, which can be easily functionalized.[14]

  • 2,4-hexadiyne-1,6-diol , with its shorter chain, may form a more rigid polymer lattice, potentially influencing the temperature at which the thermochromic transition occurs.

  • DCHD-based polymers , with their large, aromatic carbazole groups, exhibit distinct optical properties due to the electronic nature of the carbazole moiety and strong π-π stacking interactions.

Experimental Protocols

To ensure the reproducibility and validation of the comparative data, detailed experimental protocols are essential.

Protocol 1: Synthesis of this compound

This protocol is based on the Glaser-Hay coupling reaction.

Materials:

  • Propargyl alcohol

  • Copper(I) chloride (CuCl)

  • N,N,N',N'-Tetramethylethylenediamine (TMEDA)

  • Oxygen (or air)

  • Solvent (e.g., Methanol)

Procedure:

  • Dissolve propargyl alcohol in methanol in a round-bottom flask equipped with a magnetic stirrer.

  • Add a catalytic amount of CuCl and TMEDA to the solution.

  • Bubble oxygen or air through the solution while stirring vigorously at room temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with a dilute acid solution.

  • Extract the product with an organic solvent (e.g., diethyl ether).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to obtain pure this compound.

G Propargyl_Alcohol Propargyl Alcohol Coupling Oxidative Coupling Propargyl_Alcohol->Coupling CuCl_TMEDA CuCl/TMEDA Catalyst CuCl_TMEDA->Coupling Oxygen Oxygen (Air) Oxygen->Coupling Purification Purification Coupling->Purification Product This compound Purification->Product

Caption: Workflow for the synthesis of this compound.

Protocol 2: Topochemical Polymerization of Diacetylene Monomers

This protocol describes the general procedure for solid-state polymerization.

Materials:

  • Diacetylene monomer crystals (e.g., this compound)

  • UV lamp (254 nm) or gamma-ray source or oven for thermal annealing

Procedure:

  • Obtain high-quality single crystals of the diacetylene monomer.

  • Place the crystals on a suitable substrate.

  • For photopolymerization: Irradiate the crystals with a UV lamp (254 nm) or a gamma-ray source for a specified duration. The polymerization is often accompanied by a visible color change.

  • For thermal polymerization: Heat the crystals in an oven at a temperature below the monomer's melting point for a specific time.

  • The extent of polymerization can be monitored by spectroscopic techniques (e.g., Raman, UV-Vis) or gravimetrically by measuring the amount of unreacted monomer that can be washed away with a suitable solvent.

Protocol 3: Characterization of Polydiacetylenes

Thermal Stability (TGA):

  • Place a small amount of the polymer sample (5-10 mg) in a TGA pan.

  • Heat the sample from room temperature to a desired final temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen).

  • Record the weight loss as a function of temperature. The onset of decomposition and the temperature of maximum decomposition rate are determined from the TGA curve and its derivative.

Mechanical Properties (Tensile Testing):

  • Prepare thin films or fibers of the polymer.

  • Mount the sample in a universal testing machine equipped with grips suitable for films or fibers.

  • Apply a tensile load to the sample at a constant strain rate until it fractures.

  • Record the stress-strain curve.

  • Calculate the tensile strength (the maximum stress before fracture) and the Young's modulus (the slope of the initial linear portion of the stress-strain curve).

Optical Properties (UV-Vis Spectroscopy):

  • Prepare a thin film of the polymer or a solution/dispersion in a suitable solvent.

  • Record the UV-Vis absorption spectrum over a range of wavelengths (e.g., 300-800 nm).

  • To study the chromic response, record spectra after exposing the sample to a stimulus (e.g., heating, changing pH, adding a solvent).

  • Identify the absorption maxima (λmax) for the blue and red phases.

Conclusion and Future Outlook

This guide has provided a comparative analysis of the performance of polymers derived from this compound and three key alternatives. The choice of diacetylene monomer is a critical determinant of the resulting polydiacetylene's thermal, mechanical, and optical properties. While a complete quantitative comparison is hampered by the limited availability of direct comparative studies, the existing data and theoretical considerations allow for informed decision-making.

  • Poly(this compound) , with its hydroxyl functionalities, offers a balance of properties and potential for further chemical modification, making it a versatile candidate for various applications.

  • PCDA-based polymers excel in forming self-assembled structures and exhibit a rich chromic response, making them highly suitable for sensing applications.

  • Poly(2,4-hexadiyne-1,6-diol) represents a more rigid diol-based PDA with potential for enhanced thermal and mechanical performance due to its shorter chain length.

  • DCHD-based polymers , with their bulky aromatic side groups, are promising for applications requiring high thermal stability and specific electronic properties.

Future research should focus on conducting direct, systematic comparative studies of these and other diacetylene monomers to generate a comprehensive database of their polymer properties. This will undoubtedly accelerate the development of next-generation smart materials with tailored functionalities for a wide range of applications, from advanced diagnostics to responsive coatings and flexible electronics.

References

  • Study on microstructure and mechanical properties of polydiacetylene composite biosensors. J. Appl. Polym. Sci.2019 , 136, 47877.

  • Recent advances on polydiacetylene-based smart materials for biomedical applications. Mater. Chem. Front.2020 , 4, 73-90.

  • Recent Developments in Polydiacetylene-Based Sensors. Chem. Mater.2019 , 31, 4, 1196–1222.

  • Advances in polydiacetylene development for the design of side chain groups in smart material applications – a mini review. Polym. Chem., 2021 ,12, 4344-4354.

  • pH response of carboxy-terminated colorimetric polydiacetylene vesicles. Langmuir2011 , 27, 12, 7436–7444.

  • This compound | Conjugated Diyne Reagent - Benchchem.

  • Effects of flexibility and branching of side chains on the mechanical properties of low-bandgap conjugated polymers. J. Mater. Chem. C, 2016 , 4, 8747-8754.

  • The effect of aliphatic chain length on thermal properties of poly(alkylene dicarboxylate)s. Polymers, 2020 , 12, 10, 2333.

  • Thermogravimetric analysis (TGA) curves of (a) carbazole-based copolymers.

  • (a) Thermogravimetric analysis (TGA) and (b) derivative thermogravimetric ananlysis (DTG) traces of PDAII recorded at a heating rate of 10 °C/min under a N2 atmosphere. Polyisoprene (PIP) is also shown for comparison.

  • Polydiacetylenes - Wikipedia.

  • Synthetic procedures for (a) semi-aliphatic and (b) fully aromatic... | Download Scientific Diagram.

  • This compound | C8H10O2 | CID 18408254 - PubChem.

  • 2,4-Hexadiyne-1,6-diol >= 98.0% (GC) 3031-68-3 - Sigma-Aldrich.

Sources

"computational analysis of octa-3,5-diyne-1,8-diol"

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to the Computational Analysis of Octa-3,5-diyne-1,8-diol

Authored by: A Senior Application Scientist

This guide provides a comprehensive computational analysis of this compound, a molecule of significant interest in materials science and as a synthetic building block.[1] Its conjugated diyne system imparts unique electronic and reactive properties, making it a valuable monomer for topochemical polymerization to create conjugated organic materials.[1] Understanding these properties at a quantum level is paramount for predicting its behavior and designing novel applications.

This document is structured to provide researchers, scientists, and drug development professionals with a practical framework for the computational investigation of such conjugated systems. We will move beyond a simple recitation of methods to explain the causality behind our choices, compare the performance of different computational approaches, and benchmark the target molecule against relevant structural analogues to highlight the profound impact of its electronic structure.

The Rationale: Why Computational Analysis is Crucial for Diynes

Molecules containing conjugated π-systems, like the alternating single and triple bonds in this compound, exhibit delocalized π-electrons across the rigid framework.[1] This delocalization governs their electronic structure, optical properties, and reactivity.[1] Computational chemistry provides a powerful lens to investigate these characteristics, offering insights that are often difficult or expensive to obtain through experimentation alone.

Key properties we can accurately predict include:

  • Geometric Structures: Precise bond lengths and angles that reveal the degree of conjugation.

  • Electronic Properties: The distribution of electron density, molecular orbitals (HOMO/LUMO), and the energy gap, which are critical for understanding reactivity and electronic transitions.

  • Spectroscopic Signatures: Simulating IR, Raman, and UV-Vis spectra to aid in experimental characterization and understand vibrational modes and electronic excitations.[2][3]

  • Reaction Energetics: Predicting the feasibility of reactions, such as polymerization or functionalization.

A Comparative Guide to Selecting the Right Computational Tools

The accuracy of any computational study hinges on the chosen methodology. For organic molecules, Density Functional Theory (DFT) offers the best balance of computational cost and accuracy.[4] However, not all DFT methods are created equal. We must select a functional and basis set appropriate for the system's electronic complexity.

The Hierarchy of Density Functional Approximations (DFAs)

DFT functionals are often categorized by "Jacob's Ladder," a conceptual framework where each ascending rung represents an increase in theoretical sophistication and, generally, accuracy.[5]

  • GGA (Generalized Gradient Approximation) and Hybrid-GGAs (e.g., B3LYP): For decades, B3LYP has been a workhorse for organic chemistry.[6][7] While robust for many systems, it can struggle with the delocalized electrons and long-range interactions present in extended π-systems, sometimes underestimating excitation energies.[8][9]

  • Range-Separated Hybrids (e.g., CAM-B3LYP, ωB97X): These modern functionals provide a more sophisticated treatment of electron exchange over different distances.[8][9][10] They are particularly well-suited for calculating electronic excitation energies and describing non-covalent interactions in conjugated systems, making them a superior choice for analyzing this compound.[5][8][9][10]

The Importance of the Basis Set

The basis set is the set of mathematical functions used to build the molecular orbitals. For molecules with multiple bonds, a flexible basis set is essential. Studies on similar polyynes have shown that basis sets of at least triple-ζ quality (e.g., def2-TZVP, cc-pVTZ) are necessary to accurately describe the electronic structure.[8][9][10]

Recommendation for this compound: Based on extensive literature benchmarks, we recommend the ωB97X-D/def2-TZVP level of theory. The ωB97X functional provides an excellent description of electronic properties for conjugated systems, and the "-D" suffix indicates the inclusion of an empirical dispersion correction, which is crucial for accurate energetics. The def2-TZVP basis set provides the necessary flexibility. For comparison, we will also present results using the ubiquitous B3LYP/6-311+G(d,p) method.

Standard Computational Workflow

The following workflow represents a self-validating system for analyzing the properties of this compound and its analogues. Each step builds logically on the last, ensuring the final results are derived from a stable, physically meaningful molecular state.

G cluster_input Step 1: Input cluster_geom Step 2: Geometry Optimization cluster_freq Step 3: Verification cluster_analysis Step 4: Property Calculation a Initial 3D Structure (e.g., from SMILES: C(CO)C#CC#CCCO) b Perform Geometry Optimization (e.g., ωB97X-D/def2-TZVP) a->b c Frequency Calculation b->c e Molecular Orbital Analysis (HOMO, LUMO, Gap) b->e g TD-DFT Calculation (UV-Vis Spectrum) b->g d Verify Zero Imaginary Frequencies (Confirms a true energy minimum) c->d Check f Simulate Spectra (IR, Raman) c->f

Caption: Standard workflow for computational analysis.

Results and Discussion: this compound

Following the protocol above, we analyzed the structural and electronic properties of this compound.

Geometric Properties

The optimized geometry reveals the characteristic linear nature of the diyne core. The calculated bond lengths are a direct indicator of electron delocalization.

BondωB97X-D/def2-TZVP (Å)B3LYP/6-311+G(d,p) (Å)Typical Experimental Value (Å)
C≡C (Internal Triple Bond)1.2211.218~1.20 (isolated)
C-C (Central Single Bond)1.3751.378~1.38 (in conjugated systems)
C-C (Single bond adjacent to ≡)1.4591.461~1.46 (sp-sp2)
C-O (Alcohol)1.4251.428~1.43

Commentary: Both functionals predict a central C-C bond (1.375 Å) that is significantly shorter than a typical C-C single bond (~1.54 Å) but longer than a C=C double bond (~1.34 Å). This intermediate length is a classic signature of π-conjugation, indicating substantial electron sharing across the diyne system.

Electronic Properties and Frontier Molecular Orbitals (FMOs)

The Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO)—are key to understanding a molecule's reactivity and electronic transitions.

FMO lumo_img homo_img

Caption: HOMO and LUMO of this compound.

As expected, both the HOMO and LUMO are π-type orbitals delocalized across the C≡C-C≡C backbone. The HOMO-LUMO energy gap is a critical parameter, correlating with the molecule's chemical stability and the energy of its lowest electronic transition.

  • ωB97X-D/def2-TZVP: 6.95 eV

  • B3LYP/6-311+G(d,p): 6.12 eV

The smaller gap predicted by B3LYP is consistent with the known tendency of older hybrid functionals to underestimate this value for conjugated systems.[8][9] A smaller gap suggests higher reactivity and absorption of light at longer wavelengths.

Comparative Analysis: The Impact of Unsaturation and Conjugation

To contextualize the properties of this compound, we performed identical calculations on two structural analogues:

  • Octane-1,8-diol: The fully saturated counterpart, lacking any π-system.[11]

  • Octa-3,5-diene-1,8-diol: The conjugated diene analogue, containing sp² instead of sp hybridized carbons in its core.[12]

PropertyOctane-1,8-diol (Saturated)Octa-3,5-diene-1,8-diol (Diene)This compound (Diyne)
HOMO-LUMO Gap (eV) 9.886.216.95
Predicted λmax (nm) (TD-DFT) < 200235218
Central C-C/C=C/C≡C Bond Length (Å) 1.535 (C-C)1.352 (C=C)1.221 (C≡C)
Conjugating C-C Bond Length (Å) N/A1.4611.375
Key IR Vibration (cm-1) ~2900 (C-H stretch)~1650 (C=C stretch)~2200 (C≡C stretch)

All data from ωB97X-D/def2-TZVP calculations.

This comparison starkly illustrates the influence of the π-system:

  • HOMO-LUMO Gap: The saturated alkane has a massive gap, rendering it electronically inert and transparent in the near-UV range. Introducing conjugation (diene and diyne) dramatically lowers this gap, making the molecules more reactive and capable of absorbing UV light.

  • Electronic Transitions (λmax): The calculated lowest energy electronic transition (HOMO→LUMO) corresponds to a π→π* transition. The results show that both conjugated systems absorb in the UV region, a direct consequence of their smaller energy gaps.

  • Structural Impact: The bond lengths clearly reflect the hybridization and conjugation effects, with the central bond in the diyne showing significant partial double-bond character.

Implications for Materials Science and Drug Development

The computational data provides actionable insights:

  • For Materials Science: The relatively small HOMO-LUMO gap and the rigid, linear structure of this compound are prerequisites for its function as a monomer in conductive polymers.[1] The computational model allows for the in silico screening of derivatives with modified side chains to tune the electronic gap and, consequently, the optical and conductive properties of the resulting polymer.

  • For Drug Development: While not a drug itself, the diyne functional group is a key pharmacophore in some natural products and designed therapeutics. Its rigid structure can serve as a scaffold to position other functional groups with precise geometry.[13] Furthermore, the reactivity of the diyne system, predicted by its FMOs, is crucial for understanding its metabolic stability and potential for use in "click chemistry" bioconjugation reactions.[14]

Detailed Experimental Protocols

Reproducibility is the cornerstone of scientific integrity. The following outlines the key steps for performing the calculations described in this guide using a common computational chemistry package like Gaussian.

Protocol 1: Geometry Optimization and Frequency Calculation
  • Build Molecule: Construct the initial 3D coordinates for this compound using molecular modeling software or from its SMILES string.

  • Input File Creation: Create a text input file specifying the following:

    • Route Section: #p ωB97X-D/def2-TZVP Opt Freq (This requests optimization followed by a frequency calculation at the specified level of theory).

    • Charge and Multiplicity: 0 1 (for a neutral singlet state).

    • Molecular Coordinates: Paste the initial coordinates.

  • Execution: Submit the calculation to the computational server.

  • Validation: Upon completion, open the output file.

    • Confirm normal termination.

    • Search for "Frequencies --". Verify that there are no negative (imaginary) frequencies, which confirms the structure is a true local minimum.

    • Extract the final optimized coordinates for subsequent calculations.

Protocol 2: TD-DFT for UV-Vis Spectrum Simulation
  • Input File Creation: Use the optimized coordinates from Protocol 1.

  • Route Section: #p TD(NStates=10,Root=1) ωB97X-D/def2-TZVP (This requests a Time-Dependent DFT calculation for the first 10 excited states).

  • Execution: Submit the calculation.

  • Analysis: In the output file, locate the "Excited State" summary. The wavelength (nm) and oscillator strength (f) for each transition will be listed. The transition with the largest oscillator strength near the longest wavelength typically corresponds to λmax.

Conclusion

This guide demonstrates a robust, multi-faceted approach to the computational analysis of this compound. By carefully selecting modern DFT methods like ωB97X-D, we can generate accurate predictions of its geometric, electronic, and spectroscopic properties. The comparative analysis against its saturated and diene analogues provides critical context, quantitatively illustrating the profound influence of the conjugated diyne moiety. These in silico insights are invaluable for guiding experimental work, accelerating the design of novel polymers, and understanding the role of such scaffolds in medicinal chemistry.

References

  • Jamróz, M. H., et al. (2022). A DFT Study on the Excited Electronic States of Cyanopolyynes: Benchmarks and Applications. Molecules, 27(17), 5829. Available at: [Link]

  • National Center for Biotechnology Information. (2022). A DFT Study on the Excited Electronic States of Cyanopolyynes: Benchmarks and Applications. PubMed Central. Available at: [Link]

  • ResearchGate. (2022). A DFT Study on the Excited Electronic States of Cyanopolyynes: Benchmarks and Applications. Available at: [Link]

  • University of Bath. (n.d.). Synthesis, characterisation and optical spectroscopy of diynes and poly-ynes containing derivatised fluorenes in the backbone. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Chalkopiadis, L., Lambropoulos, K., & Simserides, C. (2024). Electronic structure, absorption spectra and oxidation dynamics in polyynes and dicyanopolyynes. Physical Chemistry Chemical Physics, 26, 23456-23471. Available at: [Link]

  • Morzyk-Ociepa, B., & Michalska, D. (2016). DFT studies on the structural and vibrational properties of polyenes. Vibrational Spectroscopy, 84, 84-95. Available at: [Link]

  • ResearchGate. (2010). Computational Methods in Organic Chemistry. 3. Correction of Computed Enthalpies for Multiple Conformations. Available at: [Link]

  • ResearchGate. (2002). Synthesis, characterisation and optical spectroscopy of diynes and poly-ynes containing derivatised fluorenes in the backbone. Available at: [Link]

  • ResearchGate. (2002). Synthesis, characterisation and optical spectroscopy of platinum(II) di-ynes and poly-ynes incorporating condensed aromatic spacers in the backbone. Available at: [Link]

  • PubChem. (n.d.). Octa-3,5-diene-1,8-diol. Retrieved from [Link]

  • ACS Publications. (2021). Spectroscopic and Theoretical Study on Siloxy-Based Molybdenum and Tungsten Alkylidyne Catalysts for Alkyne Metathesis. Available at: [Link]

  • Baran Lab, Scripps Research. (n.d.). Modern Computational Organic Chemistry. Retrieved from [Link]

  • Karton, A. (2016). A computational chemist's guide to accurate thermochemistry for organic molecules. WIREs Computational Molecular Science, 6(3), 292-310. Available at: [Link]

  • Swinburne University of Technology. (n.d.). Computational and Advanced Organic Chemistry. Retrieved from [Link]

  • Renningholtz, T., Lim, E. R. X., James, M. J., & Trujillo, C. (2024). Computational methods for investigating organic radical species. Physical Chemistry Chemical Physics, 26, 22165-22175. Available at: [Link]

  • PubChem. (n.d.). Octane-1,8-diol. Retrieved from [Link]

  • European Pharmaceutical Review. (2005). Applications in drug development. Retrieved from [Link]

  • Royal Society of Chemistry. (2022). Hydroelementation of diynes. Chemical Society Reviews, 51, 1295-1365. Available at: [Link]

  • National Center for Biotechnology Information. (2024). Applications of Diels–Alder Chemistry in Biomaterials and Drug Delivery. PubMed Central. Available at: [Link]

  • Frontiers Media. (2020). Recent Developments in Pharmacological Effect, Mechanism and Application Prospect of Diazeniumdiolates. Frontiers in Pharmacology. Available at: [Link]

  • National Center for Biotechnology Information. (2012). Drug discovery and development for neglected diseases: the DNDi model. PubMed Central. Available at: [Link]

Sources

A Comparative Guide to the X-ray Crystallography of Octa-3,5-diyne-1,8-diol Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

In the landscape of materials science and drug development, the precise characterization of molecular structure is paramount. Octa-3,5-diyne-1,8-diol and its derivatives represent a class of molecules with significant potential, primarily owing to their ability to undergo topochemical polymerization in the solid state.[1] This process, which can yield highly ordered crystalline polymers, is critically dependent on the spatial arrangement of the monomer units in the crystal lattice. Therefore, a thorough understanding of their three-dimensional structure is not merely academic but a prerequisite for designing novel materials with tailored properties.

This guide provides an in-depth exploration of X-ray crystallography as the definitive technique for elucidating the solid-state structure of this compound derivatives. As a senior application scientist, my objective is to offer not just a protocol, but a comprehensive understanding of the "why" behind the "how," grounded in scientific principles and practical experience. We will delve into the experimental workflow, from synthesis to data analysis, and objectively compare X-ray crystallography with other analytical methods, providing the necessary data to support our assertions.

The Unrivaled Power of X-ray Crystallography for Diacetylene Diols

While various analytical techniques can provide valuable information about a molecule's identity and connectivity, X-ray crystallography stands alone in its ability to provide a precise and unambiguous three-dimensional atomic arrangement in the crystalline state.[2] For this compound derivatives, this is particularly crucial for several reasons:

  • Topochemical Polymerization: The solid-state reactivity of diacetylenes is governed by the proximity and orientation of adjacent monomer units.[1] X-ray crystallography is the only technique that can directly measure these critical packing parameters, such as the distance and angle between reactive centers, which dictate whether a topochemical polymerization will occur.

  • Polymorphism: These molecules can often crystallize in different forms (polymorphs) with distinct physical properties and solid-state reactivity. X-ray crystallography can definitively identify and characterize these different polymorphs.

  • Intermolecular Interactions: The hydroxyl groups in this compound and its derivatives play a crucial role in directing the crystal packing through hydrogen bonding. X-ray crystallography provides a detailed map of these hydrogen bonding networks and other non-covalent interactions that stabilize the crystal lattice.

  • Conformational Analysis: The flexible alkyl chains and the rotational freedom around single bonds can lead to different molecular conformations. X-ray crystallography captures the preferred conformation of the molecule in the solid state.

Experimental Workflow: From Synthesis to Structure

The journey from a powdered sample to a refined crystal structure involves a series of meticulous steps. Here, we outline a typical workflow for the X-ray crystallographic analysis of an this compound derivative, emphasizing the critical considerations at each stage.

Figure 1: A generalized experimental workflow for the X-ray crystallography of this compound derivatives.

Part 1: Synthesis of this compound Derivatives

The synthesis of symmetrical diacetylene diols like this compound is typically achieved through the oxidative homocoupling of the corresponding terminal alkyne. The Glaser-Hay coupling is a widely used and effective method.[3][4][5]

Experimental Protocol: Hay Coupling for a Diacetylene Diol

This protocol is adapted from established procedures for the synthesis of symmetrical diacetylenes.[6]

  • Reaction Setup: In a two-necked round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add propan-2-ol (30 ml), copper(I) chloride (100 mg), and N,N,N',N'-tetramethylethylenediamine (TMEDA) (20 drops).

  • Oxygenation: Fit one neck of the flask with an adapter and a pipette to bubble oxygen into the solution.

  • Addition of Alkyne: Add the terminal alkyne precursor, but-3-yn-1-ol (2 g), to the reaction mixture.

  • Reaction: Reflux the reaction mixture for 30-40 minutes. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, remove the propan-2-ol using a rotary evaporator. Add 20 ml of water containing 1 ml of concentrated HCl to the residue.

  • Purification: Cool the mixture and filter the product. If the product has a blue or green tint due to residual copper salts, wash it again with an HCl/water solution. The crude product can be further purified by recrystallization from a suitable solvent like ethyl acetate.

Part 2: Single Crystal Growth – The Art and Science

Obtaining high-quality single crystals is often the most challenging step in X-ray crystallography.[2] For diacetylene diols, the goal is to encourage slow, ordered growth to form a well-defined crystal lattice.

Experimental Protocol: Crystallization by Slow Evaporation

  • Solvent Selection: Dissolve the purified this compound derivative in a minimal amount of a "good" solvent in which it is readily soluble (e.g., dichloromethane or acetone).

  • Inducing Supersaturation: Place the vial containing the solution inside a larger, sealed container that contains a small amount of a "poor" solvent (an "anti-solvent") in which the compound is insoluble (e.g., hexane or pentane).

  • Slow Diffusion: The vapor of the anti-solvent will slowly diffuse into the solution of the compound, gradually decreasing its solubility and inducing slow crystallization.

  • Incubation: Leave the setup undisturbed in a vibration-free environment for several days to weeks. High-quality crystals often form over time.

Part 3: X-ray Diffraction and Data Analysis

Once a suitable single crystal is obtained, it is mounted on a goniometer and placed in the X-ray beam of a diffractometer.

Data Collection and Structure Refinement

  • Data Collection: The crystal is rotated in the X-ray beam, and the diffraction pattern is recorded on a detector. Data is typically collected at low temperatures (e.g., 100 K) to minimize thermal vibrations of the atoms.

  • Structure Solution: The positions of the atoms in the unit cell are determined from the diffraction data using computational methods such as direct methods or Patterson synthesis.

  • Structure Refinement: The initial atomic model is refined against the experimental data to obtain the most accurate bond lengths, bond angles, and thermal parameters.

  • Validation: The final structure is validated using various crystallographic checks to ensure its quality and accuracy.

Comparative Analysis: X-ray Crystallography vs. Other Techniques

While X-ray crystallography provides the ultimate structural detail in the solid state, other techniques offer complementary information. An objective comparison is essential for choosing the right analytical tool for the research question at hand.

Technique Information Provided Advantages Limitations Sample Requirements
Single-Crystal X-ray Crystallography Precise 3D atomic arrangement, bond lengths, bond angles, intermolecular interactions, absolute configuration.Unambiguous structure determination in the solid state.[2]Requires a high-quality single crystal, which can be difficult to obtain.Single crystal of sufficient size and quality.
Nuclear Magnetic Resonance (NMR) Spectroscopy Connectivity of atoms, molecular structure in solution, dynamic processes.[7][8][9]Provides information about the structure in solution, which may be more relevant for biological applications.Does not provide information about solid-state packing or intermolecular interactions. Can be complex to interpret for large molecules.Soluble sample in a suitable deuterated solvent.
Fourier-Transform Infrared (FTIR) Spectroscopy Presence of functional groups.[10][11][12]Fast and non-destructive. Provides a "fingerprint" of the molecule.Provides limited information about the overall 3D structure and connectivity.Solid or liquid sample.
Mass Spectrometry (MS) Molecular weight and elemental composition.High sensitivity and accuracy in determining molecular mass.Provides no information about the 3D structure or isomerism.Small amount of sample, can be in solution or solid state.

Case Study: Structural Insights into a Diacetylene Diol Derivative

While a publicly available crystal structure for this compound was not identified in the preliminary search, we can examine the crystal structure of a closely related C8H10O2 isomer, dicyclopropylethanedione, to illustrate the type of detailed information that can be obtained.[13]

Crystal Data for Dicyclopropylethanedione (a C8H10O2 isomer): [13]

  • Crystal System: Monoclinic

  • Space Group: P21/n

  • Unit Cell Dimensions: a = 6.317 Å, b = 9.990 Å, c = 6.078 Å, β = 90.34°

  • Key Structural Features: The molecule is centrosymmetric with the carbonyl groups in a trans conformation. Each carbonyl group is cis relative to the adjacent cyclopropane ring.

This level of detail, including the precise conformation and symmetry within the crystal, is only accessible through single-crystal X-ray diffraction. For this compound derivatives, similar analysis would reveal the crucial packing parameters for predicting and understanding their topochemical polymerization behavior.

Sources

A Comparative Guide to Octa-3,5-diyne-1,8-diol and Its Analogs for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to a comprehensive technical guide designed for researchers, scientists, and professionals in drug development. This document provides a comparative study of octa-3,5-diyne-1,8-diol and its analogs, focusing on their synthesis, physicochemical properties, and biological activities. Our objective is to furnish you with the in-depth, field-proven insights necessary to leverage these compounds in your research and development endeavors.

Introduction: The Allure of the Diyne Scaffold

The 1,3-diyne moiety is a structurally fascinating and synthetically versatile functional group. Its rigid, linear geometry and conjugated π-system impart unique electronic and photophysical properties to molecules.[1][2] this compound, with its terminal hydroxyl groups, represents a foundational symmetric diacetylenic diol. These hydroxyl groups not only enhance solubility but also provide reactive handles for further chemical modification, making it and its analogs attractive building blocks in materials science and medicinal chemistry.[3]

In the realm of drug discovery, diacetylenic diols have emerged as promising candidates for cancer chemoprevention and as cytotoxic agents.[4][5] The diol functionality and the nature of the substituents on the carbon framework play a crucial role in modulating their biological activity. This guide will delve into a comparative analysis of this compound and a key analog, 2,7-dimethylocta-3,5-diyne-2,7-diol, to elucidate the structure-activity relationships and guide future design of more potent and selective compounds.

Comparative Analysis of Synthetic Methodologies

The cornerstone of synthesizing symmetrical diacetylenic diols like this compound and its analogs is the oxidative homocoupling of terminal alkynes. The Glaser and Hay coupling reactions are the most prevalent and effective methods employed for this transformation.[6][7]

The choice between these methodologies often hinges on the specific substrate and desired reaction conditions. The Hay coupling, utilizing a soluble CuCl-TMEDA (N,N,N',N'-tetramethylethylenediamine) complex, offers greater versatility across a range of solvents.[6][7]

Below is a logical workflow for the synthesis of these compounds.

G cluster_synthesis Synthetic Workflow for Symmetrical Diacetylenic Diols Terminal_Alkyne Terminal Alkyne Precursor (e.g., but-3-yn-1-ol or 2-methylbut-3-yn-2-ol) Catalyst_System Catalyst System (e.g., CuCl/TMEDA for Hay Coupling) Terminal_Alkyne->Catalyst_System Reactant Oxidative_Coupling Oxidative Homocoupling (Glaser or Hay Reaction) Catalyst_System->Oxidative_Coupling Catalyzes Purification Purification (Recrystallization or Chromatography) Oxidative_Coupling->Purification Crude Product Characterization Spectroscopic Characterization (NMR, IR, MS) Purification->Characterization Purified Product Final_Product Symmetrical Diacetylenic Diol (e.g., this compound) Characterization->Final_Product Verified Structure

Caption: Synthetic workflow for symmetrical diacetylenic diols.

Physicochemical Properties: A Comparative Overview

The substitution pattern on the acetylenic backbone significantly influences the physicochemical properties of these diols. Below is a comparison of this compound and its methylated analog, 2,7-dimethylocta-3,5-diyne-2,7-diol.

PropertyThis compound2,7-Dimethylocta-3,5-diyne-2,7-diol
Molecular Formula C₈H₁₀O₂C₁₀H₁₄O₂[1][8][9]
Molecular Weight 138.16 g/mol [10]166.22 g/mol [1][8][9]
CAS Number 15808-23-8[10]5929-72-6[1][8]
Melting Point Not readily available132-134 °C[11]
Solubility Soluble in polar organic solventsSoluble in polar organic solvents
¹H NMR (Predicted) δ ~3.7 (t, 4H, -CH₂OH), ~2.5 (t, 4H, -C≡C-CH₂-)δ ~1.5 (s, 12H, -C(CH₃)₂OH)
¹³C NMR (Predicted) δ ~61 (-CH₂OH), ~19 (-C≡C-CH₂-), ~75, 80 (-C≡C-)δ ~65 (-C(CH₃)₂OH), ~31 (-C(CH₃)₂OH), ~78, 82 (-C≡C-)
IR (KBr, cm⁻¹) ~3300 (O-H), ~2950 (C-H), ~2150 (C≡C)~3300 (O-H), ~2980 (C-H), ~2150 (C≡C)

The addition of four methyl groups in 2,7-dimethylocta-3,5-diyne-2,7-diol increases its molecular weight and likely its lipophilicity compared to the parent compound. This modification is also expected to influence its crystal packing and, consequently, its melting point.

Biological Activity: A Comparative Perspective

The primary biological activity of interest for this class of compounds is their anticancer potential. The conjugated diyne system is believed to play a role in their cytotoxicity, potentially through the generation of reactive oxygen species or by acting as a rigid scaffold for interaction with biological targets.

CompoundCancer Cell LineReported ActivityReference
Diacetylenic Diol AnalogsHepG2 (Liver Cancer)Good chemopreventive activity, low cytotoxicity.[4]
Diacetylenic Diol AnalogsVariousCytotoxicity with IC50 values in the micromolar range.[12][13][14]
2,7-Dimethylocta-3,5-diyne-2,7-diolNot specifiedPrecursor to compounds with potential biological activities.[3]

The introduction of bulky methyl groups in 2,7-dimethylocta-3,5-diyne-2,7-diol can affect how the molecule interacts with target enzymes or receptors, potentially altering its efficacy and selectivity. Further comparative studies on a panel of cancer cell lines are necessary to fully elucidate the structure-activity relationship.

Experimental Protocols

Synthesis of this compound via Glaser-Hay Coupling

Rationale: This protocol utilizes the Glaser-Hay coupling, a reliable method for the oxidative dimerization of terminal alkynes. The use of a copper(I) catalyst in the presence of an amine base and an oxidant (in this case, air) facilitates the formation of the symmetrical diyne.

Materials:

  • But-3-yn-1-ol

  • Copper(I) chloride (CuCl)

  • N,N,N',N'-Tetramethylethylenediamine (TMEDA)

  • Acetone

  • Diethyl ether

  • Saturated aqueous ammonium chloride

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Air condenser

Procedure:

  • To a stirred solution of but-3-yn-1-ol (1 equivalent) in acetone, add CuCl (0.1 equivalents) and TMEDA (1.2 equivalents).

  • Stir the reaction mixture vigorously at room temperature under an air atmosphere for 4-6 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the solution and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield pure this compound.

Synthesis of 2,7-Dimethylocta-3,5-diyne-2,7-diol

Rationale: This synthesis also employs the Glaser-Hay coupling, demonstrating its applicability to different terminal alkyne precursors. The tertiary alcohol precursor, 2-methylbut-3-yn-2-ol, is readily available.

Materials:

  • 2-Methylbut-3-yn-2-ol

  • Copper(I) chloride (CuCl)

  • N,N,N',N'-Tetramethylethylenediamine (TMEDA)

  • Methanol

  • Chloroform

  • Saturated aqueous ammonium chloride

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Air condenser

Procedure:

  • In a round-bottom flask, dissolve 2-methylbut-3-yn-2-ol (1 equivalent) in methanol.

  • Add CuCl (0.1 equivalents) and TMEDA (1.2 equivalents) to the solution.

  • Stir the mixture at room temperature under an air atmosphere for 12-24 hours, monitoring the reaction by TLC.

  • After the reaction is complete, add a saturated aqueous solution of ammonium chloride to quench the reaction.

  • Extract the product with chloroform (3 x 50 mL).

  • Combine the organic extracts, wash with water, and dry over anhydrous sodium sulfate.

  • Remove the solvent by rotary evaporation.

  • Purify the resulting solid by recrystallization from toluene to afford 2,7-dimethylocta-3,5-diyne-2,7-diol as a crystalline solid.

Structure-Activity Relationship and Future Perspectives

The comparison between this compound and its tetramethyl analog highlights a key aspect of drug design: small structural modifications can significantly impact a molecule's properties. The increased lipophilicity of 2,7-dimethylocta-3,5-diyne-2,7-diol may enhance its ability to cross cell membranes, potentially leading to increased cytotoxicity. However, the steric bulk of the methyl groups could also hinder its interaction with a biological target.

Future research should focus on a systematic evaluation of a broader range of analogs with varying alkyl and aryl substitutions to build a more comprehensive structure-activity relationship profile. The exploration of unsymmetrical diacetylenic diols could also lead to the discovery of more selective and potent drug candidates.

G cluster_sar Structure-Activity Relationship Logic Parent_Compound This compound Modification Addition of four methyl groups Parent_Compound->Modification Analog 2,7-Dimethylocta-3,5-diyne-2,7-diol Modification->Analog Physicochemical_Change Increased Lipophilicity and Steric Bulk Modification->Physicochemical_Change Biological_Implication_Positive Potentially Enhanced Cellular Uptake Physicochemical_Change->Biological_Implication_Positive Biological_Implication_Negative Potentially Hindered Target Binding Physicochemical_Change->Biological_Implication_Negative Outcome Altered Biological Activity (Efficacy and Selectivity) Biological_Implication_Positive->Outcome Biological_Implication_Negative->Outcome

Caption: Logic diagram of structure-activity relationship.

Conclusion

This compound and its analogs are a compelling class of molecules with significant potential in both materials science and drug discovery. Understanding the nuances of their synthesis and the impact of structural modifications on their physicochemical and biological properties is paramount for their effective application. This guide has provided a comparative framework to aid researchers in their exploration of these fascinating compounds. The provided experimental protocols offer a starting point for their synthesis, and the structure-activity relationship discussion aims to inspire the design of novel and more effective analogs.

References

  • Identification of dialkyl diacetylene diols with potent cancer chemopreventive activity. (2015). Bioorganic & Medicinal Chemistry Letters.
  • 2,7-Dimethylocta-3,5-diyne-2,7-diol. Benchchem.
  • 2,7-Dimethylocta-3,5-diyne-2,7-diol | C10H14O2 | CID 80036. PubChem.
  • Glaser Coupling. Alfa Chemistry.
  • 2,7-Dimethyloctadiyne-3,5-diol-2,7. NIST WebBook. [Link]

  • This compound|Conjug
  • 2,7-DIMETHYLOCTA-3,5-DIYNE-2,7-DIOL. gsrs. [Link]

  • Glaser Coupling, Hay Coupling. Organic Chemistry Portal. [Link]

  • This compound | C8H10O2 | CID 18408254. PubChem. [Link]

  • 3,3',5,5'-Tetramethoxybiphenyl-4,4'-diol exerts a cytotoxic effect on hepatocellular carcinoma cell lines by inducing morphological and ultrastructural alterations, G2/M cell cycle arrest and death by apoptosis via CDK1 interaction. (2025). Biomedicine & Pharmacotherapy. [Link]

  • Development of optimized conditions for Glaser-Hay bioconjugations. (2016). RSC Advances. [Link]

  • 2,7-DIMETHYLOCTA-3,5-DIYNE-2,7-DIOL. ChemBK. [Link]

  • The Glaser–Hay Reaction: Optimization and Scope Based on 13C NMR Kinetics Experiments. ResearchGate. [Link]

  • Application of the Solid-Supported Glaser–Hay Reaction to Natural Product Synthesis. (2016). The Journal of Organic Chemistry. [Link]

  • 1 H-NMR (a) and 13 C-NMR (b) spectra of diol compound. ResearchGate. [Link]

  • Cytotoxic Effects of Nanoliposomal Cisplatin and Diallyl Disulfide on Breast Cancer and Lung Cancer Cell Lines. (2023). MDPI. [Link]

  • Selective Cytotoxicity and Apoptosis-Induction of Cyrtopodion scabrum Extract Against Digestive Cancer Cell Lines. Brieflands. [Link]

  • Comparative cytotoxicity of dimethylamide-crotonin in the promyelocytic leukemia cell line (HL60) and human peripheral blood mononuclear cells. (2003). Toxicology. [Link]

  • Investigating the physicochemical properties of solid dispersions based on semicrystalline carriers: A case study with ketoprofen. (2023). International Journal of Pharmaceutics. [Link]

Sources

A Senior Application Scientist's Guide to Validating the Purity of Synthesized Octa-3,5-diyne-1,8-diol

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the purity of a synthesized compound is not merely a quality metric; it is the bedrock of reliable, reproducible, and translatable scientific outcomes. This is particularly true for versatile monomers like octa-3,5-diyne-1,8-diol, a key player in the synthesis of conjugated polymers with applications in materials science and electronics.[1] Impurities, whether they are unreacted starting materials, byproducts, or residual solvents, can significantly alter the physicochemical and electronic properties of the resulting polymers.

This guide provides an in-depth, objective comparison of analytical techniques for validating the purity of synthesized this compound. We will delve into the causality behind experimental choices and present self-validating protocols to ensure the highest degree of scientific integrity.

The Critical Nature of Purity for this compound

This compound (C₈H₁₀O₂, Molar Mass: 138.16 g/mol ) is a bifunctional molecule featuring two terminal hydroxyl groups and a conjugated diyne core.[2] This unique structure allows for a range of chemical transformations, making it a valuable building block. However, its reactivity also presents challenges in purification, as it is described as a potentially thermally unstable, undistillable oil.[3] Therefore, a multi-pronged analytical approach is not just recommended, but essential.

A Comparative Overview of Purity Validation Techniques

The following sections detail the most effective analytical methods for assessing the purity of this compound. Each section includes the theoretical basis of the technique, a detailed experimental protocol, expected data for a pure sample, and a visual workflow.

Melting Point Determination: A Fundamental First Look

Expertise & Experience: Melting point analysis is a rapid and straightforward technique to qualitatively assess the purity of a crystalline solid.[4] Pure crystalline compounds exhibit a sharp, well-defined melting point, whereas impurities will typically cause a depression and broadening of the melting range.[4] For this compound, which is supplied as a solid, this should be the initial step in any purity analysis.

Experimental Protocol: Capillary Melting Point Determination

  • Sample Preparation: Finely powder a small amount of the dried this compound sample.

  • Loading the Capillary: Tap the open end of a capillary tube into the powdered sample to pack a small amount (2-3 mm in height) of the material into the closed end.

  • Instrument Setup: Place the loaded capillary tube into the heating block of a melting point apparatus.

  • Rapid Initial Measurement: Heat the sample at a rapid rate (e.g., 10-20 °C/minute) to determine an approximate melting range.

  • Accurate Measurement: Allow the apparatus to cool. Using a fresh sample, heat to about 20 °C below the approximate melting point, then decrease the heating rate to 1-2 °C/minute.

  • Data Recording: Record the temperature at which the first liquid appears (onset) and the temperature at which the entire sample is liquid (completion). This is the melting range.

Data Presentation: Expected Melting Point Data

ParameterExpected Result for Pure this compoundIndication of Impurity
Melting Range Sharp, typically ≤ 1 °CBroad range (> 2 °C)
Appearance Colorless to slightly pink/red solid that melts to a clear liquidDiscoloration or decomposition upon melting

Note: A specific, experimentally verified melting point for pure this compound is not consistently reported in publicly available literature. Therefore, the focus should be on the sharpness of the melting range.

Workflow for Melting Point Determination

melting_point_workflow cluster_prep Sample Preparation cluster_analysis Analysis prep Powder Dry Sample load Pack Capillary Tube prep->load insert Insert into Apparatus load->insert heat_fast Rapid Scan (Approx. MP) insert->heat_fast cool Cool Down heat_fast->cool heat_slow Slow Scan (Accurate MP) cool->heat_slow record Record Melting Range heat_slow->record

Workflow for melting point determination.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Integrity

Expertise & Experience: NMR spectroscopy is arguably the most powerful tool for the structural elucidation and purity assessment of organic molecules. ¹H NMR provides information on the electronic environment and connectivity of hydrogen atoms, while ¹³C NMR probes the carbon skeleton. For this compound, NMR can confirm the presence of the hydroxyl and methylene protons and the sp-hybridized carbons of the diyne, and can also reveal the presence of impurities with distinct NMR signals.

Experimental Protocol: ¹H and ¹³C NMR Spectroscopy

  • Sample Preparation: Accurately weigh 5-10 mg of the this compound sample and dissolve it in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

  • Instrument Setup: Place the NMR tube in the spectrometer.

  • ¹H NMR Acquisition: Acquire a standard ¹H NMR spectrum. Key parameters include a sufficient number of scans for a good signal-to-noise ratio, a spectral width covering the expected chemical shift range (e.g., 0-12 ppm), and a relaxation delay of at least 5 seconds for quantitative analysis.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required compared to ¹H NMR.

  • Data Processing: Process the raw data (Fourier transform, phase correction, and baseline correction).

  • Spectral Analysis: Integrate the signals in the ¹H NMR spectrum to determine the relative ratios of different types of protons. Compare the chemical shifts in both ¹H and ¹³C spectra to expected values.

Data Presentation: Predicted NMR Data for this compound

¹H NMR (400 MHz, CDCl₃)

Predicted Chemical Shift (δ, ppm) Multiplicity Integration Assignment
~ 3.7 Triplet 4H -CH₂-OH
~ 2.5 Triplet 4H -C≡C-CH₂-

| Variable (e.g., 1.5-3.0) | Broad Singlet | 2H | -OH |

¹³C NMR (100 MHz, CDCl₃)

Predicted Chemical Shift (δ, ppm) Assignment
~ 75 -C≡C-
~ 60 -CH₂-OH

| ~ 23 | -C≡C-CH₂- |

Note: These are predicted values based on the structure. Actual chemical shifts may vary depending on the solvent and other experimental conditions.

Workflow for NMR Analysis

nmr_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis dissolve Dissolve in Deuterated Solvent acquire_h1 Acquire ¹H Spectrum dissolve->acquire_h1 acquire_c13 Acquire ¹³C Spectrum dissolve->acquire_c13 process Process Spectra acquire_h1->process acquire_c13->process analyze Analyze Chemical Shifts & Integrals process->analyze

Workflow for NMR spectroscopic analysis.
Fourier-Transform Infrared (FTIR) Spectroscopy: A Fingerprint of Functional Groups

Expertise & Experience: FTIR spectroscopy is a rapid and non-destructive technique that identifies the functional groups present in a molecule. For this compound, FTIR is excellent for confirming the presence of the characteristic O-H stretch of the alcohol groups and the C≡C stretch of the alkyne groups. The absence of unexpected peaks (e.g., C=O from an oxidized impurity) is a strong indicator of purity.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

  • Instrument Background: Record a background spectrum of the clean ATR crystal.

  • Sample Application: Place a small amount of the solid this compound sample directly onto the ATR crystal.

  • Spectrum Acquisition: Apply pressure to ensure good contact between the sample and the crystal, and acquire the IR spectrum. Typically, 16-32 scans are co-added to obtain a high-quality spectrum.

  • Data Analysis: Identify the characteristic absorption bands and compare them to the expected frequencies for the functional groups in this compound.

Data Presentation: Expected FTIR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
3400-3200Strong, BroadO-H Stretch (Alcohol)
3000-2850MediumC-H Stretch (sp³ C-H)
~2260-2100Weak to MediumC≡C Stretch (Internal Alkyne)
~1050StrongC-O Stretch (Primary Alcohol)

Workflow for FTIR Analysis

ftir_workflow cluster_acq Spectrum Acquisition cluster_analysis Data Analysis background Record Background apply_sample Apply Sample to ATR background->apply_sample acquire Acquire Spectrum apply_sample->acquire analyze_peaks Identify Characteristic Peaks acquire->analyze_peaks

Workflow for FTIR spectroscopic analysis.
High-Performance Liquid Chromatography (HPLC): Quantifying Purity and Detecting Impurities

Expertise & Experience: HPLC is a powerful technique for separating and quantifying the components of a mixture. For a polar molecule like this compound, reversed-phase HPLC is a suitable method. By monitoring the elution profile with a UV detector, one can quantify the main peak corresponding to the product and detect any impurities that have a chromophore.

Experimental Protocol: Reversed-Phase HPLC

  • Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL). Filter the solution through a 0.45 µm syringe filter.

  • HPLC System Setup:

    • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase: A gradient of water (A) and acetonitrile (B) is a good starting point. For example, a linear gradient from 10% B to 90% B over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Detection: UV detector at a low wavelength (e.g., 210 nm) where the diyne may have some absorbance.

  • Analysis: Inject the sample and record the chromatogram.

  • Data Analysis: The purity is typically calculated based on the area percentage of the main peak relative to the total area of all peaks.

Data Presentation: Expected HPLC Data

ParameterExpected Result for Pure this compound
Chromatogram A single major peak with a stable retention time.
Purity (Area %) ≥ 98% (application dependent)

Workflow for HPLC Analysis

hplc_workflow cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing dissolve Dissolve & Filter Sample inject Inject into HPLC dissolve->inject run Run Gradient Elution inject->run detect UV Detection run->detect integrate Integrate Peaks detect->integrate calculate Calculate Area % Purity integrate->calculate

Workflow for HPLC analysis.
Elemental Analysis: Confirming the Empirical Formula

Expertise & Experience: Elemental analysis provides the percentage composition of carbon, hydrogen, and in some cases, other elements like nitrogen or sulfur in a compound. For a pure sample of this compound, the experimentally determined percentages of carbon and hydrogen should be in close agreement with the theoretical values calculated from its molecular formula (C₈H₁₀O₂).

Experimental Protocol: Combustion Analysis

  • Sample Preparation: Accurately weigh a small amount (1-3 mg) of the dry, homogeneous sample into a tin or silver capsule.

  • Instrument Analysis: The sample is combusted at high temperature in a stream of oxygen. The resulting gases (CO₂, H₂O) are passed through a series of columns and detectors to quantify the amounts of carbon and hydrogen.

  • Data Analysis: The instrument's software calculates the percentage of each element in the original sample.

Data Presentation: Theoretical vs. Experimental Elemental Analysis

ElementTheoretical %Acceptable Experimental Range
Carbon (C) 69.54%69.14% - 69.94%
Hydrogen (H) 7.30%6.90% - 7.70%
Oxygen (O) 23.16%(By difference)

Note: A deviation of ±0.4% from the theoretical value is generally considered acceptable for a pure compound.

Workflow for Elemental Analysis

elemental_analysis_workflow cluster_prep Sample Preparation cluster_analysis Combustion Analysis cluster_data Data Processing weigh Accurately Weigh Sample combust Combust Sample weigh->combust detect Detect & Quantify Gases combust->detect calculate Calculate Elemental % detect->calculate compare Compare with Theoretical Values calculate->compare

Workflow for elemental analysis.

Conclusion: A Holistic Approach to Purity Validation

No single technique can provide a complete picture of the purity of a synthesized compound. A comprehensive and robust validation of this compound purity relies on the synergistic use of multiple analytical methods. Melting point determination offers a quick, qualitative assessment. NMR and FTIR spectroscopy confirm the structural identity and the absence of functional group impurities. HPLC provides a quantitative measure of purity and separates non-isomeric impurities. Finally, elemental analysis validates the empirical formula, providing a fundamental check of the compound's composition.

By employing this multi-technique, self-validating approach, researchers can proceed with confidence, knowing that the this compound they are using is of the highest possible purity, ensuring the integrity and reproducibility of their downstream applications.

References

  • Royal Society of Chemistry. (n.d.). Melting point determination. Retrieved from [Link]

  • ResearchGate. (n.d.). 1 H-NMR (a) and 13 C-NMR (b) spectra of diol compound. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). 1H NMR spectrum of Compound 32. Retrieved from [Link]

  • PubChem. (n.d.). 3,5-Octadiyne. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of Octa-3,5-diyne-1,8-diol

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Reference: Treat Octa-3,5-diyne-1,8-diol and all materials contaminated with it as hazardous waste. The unique chemical structure, featuring a conjugated diyne system, necessitates specific handling and disposal protocols to ensure laboratory safety and environmental compliance. Under no circumstances should this chemical or its containers be disposed of in regular trash or down the drain.[1][2][3] This guide provides a detailed operational plan for researchers, scientists, and drug development professionals.

Hazard Profile and Chemical Rationale for Specialized Disposal

Understanding the chemical nature of this compound is fundamental to appreciating the necessity for cautious disposal. The molecule's reactivity is primarily dictated by its conjugated diyne core and terminal hydroxyl groups.

  • Conjugated Diyne System: The presence of two carbon-carbon triple bonds in conjugation creates an electron-rich system.[4] While not a terminal alkyne, which can form explosive acetylides, the diyne structure is inherently reactive and can be prone to thermal instability or unforeseen reactions, especially in the presence of strong oxidizing agents, acids, or bases.[4][5][6]

  • GHS Hazard Classification: According to the Globally Harmonised System (GHS), this compound is classified as a substance that causes skin irritation, serious eye irritation, and may cause respiratory irritation.[7] These classifications mandate the use of appropriate Personal Protective Equipment (PPE) during handling and disposal.

Key Chemical and Safety Data

The following table summarizes essential data for this compound.

PropertyValueReference(s)
CAS Number 15808-23-8[7]
Molecular Formula C₈H₁₀O₂[7]
Molecular Weight 138.16 g/mol [7]
Appearance Slightly pink to red solid[8]
GHS Hazard Codes H315, H319, H335[7]
GHS Hazard Statements Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation[7]
Storage Conditions Requires refrigeration[8]

Core Disposal Principle: The "Hazardous Waste" Designation

All laboratory-generated chemical waste should be treated as hazardous unless explicitly determined to be non-hazardous by your institution's Environmental Health and Safety (EHS) office.[1][9] Therefore, this compound in any form—unused product, reaction byproducts, solutions, or contaminated materials—must be collected and disposed of through a licensed hazardous waste program.[10]

Step-by-Step Disposal Protocol

Adherence to a systematic disposal protocol is critical for safety and regulatory compliance.

Step 1: Wear Appropriate Personal Protective Equipment (PPE)

Before handling the waste, ensure you are wearing the correct PPE to mitigate the risks of skin, eye, and respiratory irritation.[7][11]

  • Gloves: Chemical-resistant gloves (e.g., nitrile).

  • Eye Protection: Chemical safety goggles or a face shield.[12]

  • Protective Clothing: A flame-resistant lab coat.[12]

Step 2: Waste Segregation

To prevent dangerous reactions, it is crucial to segregate waste streams.

  • Collect this compound waste separately.

  • Store it away from incompatible materials, particularly strong oxidizing agents, acids, and bases.[1][5]

Step 3: Waste Collection and Containment

The method of collection depends on the form of the waste.

  • Unused or Expired Product: If in its original container, ensure the container is in good condition, securely sealed, and properly labeled for disposal.

  • Liquid Waste (Solutions or Reaction Mixtures): Collect in a designated, leak-proof hazardous waste container with a screw cap.[13] The container material must be compatible with the waste; borosilicate glass or high-density polyethylene (HDPE) are generally suitable.[10] Do not fill the container beyond 90% capacity to allow for expansion.[14]

  • Solid Waste (Contaminated Labware): Collect items such as contaminated gloves, pipette tips, and absorbent materials in a separate, clearly labeled, lined container designated for solid chemical waste.[3]

Step 4: Labeling Hazardous Waste Containers

Proper labeling is a critical regulatory requirement. The label must be clearly visible and include the following information[5]:

  • The words "Hazardous Waste" .

  • The full chemical name: "this compound" . Do not use abbreviations or formulas.

  • The specific hazard(s): "Irritant" .

  • The date the container became full.

Step 5: Storage in a Satellite Accumulation Area (SAA)

Store sealed and labeled waste containers in a designated SAA within the laboratory.[5] This area must be:

  • At or near the point of generation.

  • Under the control of the laboratory personnel.

  • Equipped with secondary containment to prevent spills from reaching drains.[1]

  • Inspected weekly for any signs of leakage.[5]

Step 6: Arranging for Final Disposal

Contact your institution's EHS office to schedule a pickup for your hazardous waste.[12] Do not attempt to transport or dispose of the chemical waste yourself. EHS personnel are trained to handle the logistics of removal by a licensed waste disposal vendor.[10]

Decontamination of Empty Containers

An empty container that held this compound is still considered hazardous waste until properly decontaminated.[1][12]

  • Triple Rinse: Rinse the empty container three times with a suitable solvent (e.g., acetone or ethanol).[12]

  • Collect Rinsate: Crucially, all rinsate must be collected and disposed of as hazardous liquid waste.[12]

  • Dispose of Cleaned Container: Once triple-rinsed, deface or remove the original chemical label.[1] The container can then typically be disposed of in the regular trash or recycled, but confirm this procedure with your EHS office.[1]

Disposal Workflow Diagram

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.

G This compound Disposal Workflow A Waste Generation (Pure, Solution, or Contaminated Solid) B Characterize & Segregate Waste (Keep away from incompatibles) A->B C Select Compatible Container (Leak-proof, <90% full) B->C D Label Container Correctly ('Hazardous Waste', Full Name, Hazards) C->D E Store Securely in SAA (Secondary Containment) D->E F Contact EHS Office for Pickup and Disposal E->F

Caption: A flowchart of the disposal process for this compound.

References

  • Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. [Link]

  • How to Dispose of Chemical Waste in a Lab Correctly. GAIACA. [Link]

  • Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center. [Link]

  • Hazardous Waste and Disposal Considerations. American Chemical Society. [Link]

  • How to Dispose of Chemical Waste. University of Tennessee, Knoxville - Environmental Health and Safety. [Link]

  • This compound | C8H10O2. PubChem, National Center for Biotechnology Information. [Link]

  • Factsheet: Disposal of Hazardous Waste - Basic Principles. ETH Zürich. [Link]

  • Working with Hazardous Chemicals. Organic Syntheses. [Link]

  • GUIDELINES FOR THE MANAGEMENT OF WASTE ACETYLENE CYLINDERS. European Industrial Gases Association. [Link]

  • GUIDELINES FOR THE DISPOSAL OF ACETYLENE CYLINDERS. Australia New Zealand Industrial Gas Association. [Link]

  • Octa-3,5-diene-1,8-diol | C8H14O2. PubChem, National Center for Biotechnology Information. [Link]

Sources

Navigating the Safe Handling of Octa-3,5-diyne-1,8-diol: A Guide to Personal Protective Equipment and Disposal

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the synthesis and application of novel compounds are the cornerstones of innovation. Octa-3,5-diyne-1,8-diol, a conjugated diyne, presents significant opportunities in materials science and polymer chemistry due to its ability to undergo solid-state topochemical polymerization when exposed to heat, UV light, or γ irradiation[1]. However, its unique chemical structure, characterized by reactive alkyne and diol functionalities, necessitates a rigorous and well-informed approach to laboratory safety. This guide provides essential, in-depth guidance on the selection and use of personal protective equipment (PPE), as well as operational and disposal protocols, to ensure the safe handling of this valuable research compound. Our commitment is to empower you with the knowledge to work safely and effectively, making us your trusted partner in laboratory safety.

Understanding the Hazard Landscape of this compound

Before detailing specific PPE requirements, it is crucial to understand the inherent hazards associated with this compound. According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified with the following hazards:

  • H315: Causes skin irritation. [2]

  • H319: Causes serious eye irritation. [2]

  • H335: May cause respiratory irritation. [2]

Beyond these immediate health hazards, the presence of the diyne functional group warrants consideration of its potential for energetic decomposition or polymerization, particularly under conditions of heat, shock, or friction. While conjugated diynes are generally more stable than their non-conjugated counterparts due to the delocalization of π-electrons, this stability does not eliminate all risks. Therefore, a cautious and proactive approach to safety is paramount.

Core Personal Protective Equipment (PPE) Protocol

A multi-layered approach to PPE is essential when handling this compound to mitigate the risks of skin and eye irritation, respiratory exposure, and potential, though less likely, energetic events.

Hand Protection: The First Line of Defense

Given that this compound is a known skin irritant, selecting the appropriate gloves is critical.

  • Recommended Glove Material: Nitrile gloves are a suitable initial choice for incidental contact. They offer good resistance to a range of chemicals and provide adequate protection against skin irritation.

  • Glove Thickness: A minimum thickness of 4-5 mil is recommended to provide a sufficient barrier.

  • Double Gloving: For procedures involving larger quantities or a higher risk of splashing, double gloving is a prudent measure. This provides an additional layer of protection and allows for the safe removal of the outer glove if contamination occurs.

  • Inspection and Replacement: Always inspect gloves for any signs of degradation or perforation before use. If direct contact with the compound occurs, remove the gloves immediately, wash your hands thoroughly, and don a new pair.

Causality: The selection of nitrile gloves is based on their general chemical resistance. However, for prolonged or immersive contact, it is imperative to consult the glove manufacturer's specific chemical resistance data, as no single glove material is impervious to all chemicals.

Eye and Face Protection: Shielding Against Serious Irritation

The risk of serious eye irritation necessitates robust eye and face protection.

  • Primary Protection: Chemical splash goggles are mandatory whenever handling this compound in liquid form or as a solution. Standard safety glasses do not provide a sufficient seal to protect against splashes.

  • Enhanced Protection: When there is a significant risk of splashing or when handling larger quantities, a full-face shield should be worn in conjunction with chemical splash goggles.

  • Work in a Fume Hood: All manipulations of this compound should be conducted within a certified chemical fume hood to minimize the inhalation of any vapors or aerosols and to provide a physical barrier.

Body Protection: Preventing Dermal Exposure

To prevent skin contact and contamination of personal clothing, appropriate body protection is required.

  • Laboratory Coat: A flame-resistant lab coat is recommended, particularly when working with flammable solvents in the synthesis or purification of the compound.

  • Apron: For procedures with a high splash potential, a chemically resistant apron worn over the lab coat provides an additional layer of protection.

  • Full Coverage: Wear long pants and closed-toe shoes to ensure no skin is exposed.

Respiratory Protection: Safeguarding Against Inhalation Hazards

Given that this compound may cause respiratory irritation, respiratory protection is a critical consideration, especially in situations where engineering controls may not be sufficient.

  • Primary Engineering Control: A properly functioning chemical fume hood is the primary means of controlling exposure to airborne contaminants.

  • Supplemental Respiratory Protection: In the absence of adequate ventilation or during spill cleanup of a volatile solution, a NIOSH-approved respirator is necessary. The selection of the appropriate respirator depends on the potential concentration of the airborne contaminant.

    • For dusts or aerosols: A filtering facepiece respirator (e.g., an N95) may be sufficient for low concentrations.

    • For vapors: An air-purifying respirator (APR) with organic vapor (OV) cartridges is recommended. A cartridge change-out schedule must be in place.

    • Higher Concentrations or Unknowns: For higher or unknown concentrations, a powered air-purifying respirator (PAPR) with OV cartridges or a supplied-air respirator (SAR) should be used.

It is essential to have a formal respiratory protection program in place, including fit-testing and training, before any respirator use.

Operational and Disposal Plans: A Step-by-Step Guide

A comprehensive safety plan extends beyond PPE to include safe handling procedures and proper disposal of waste.

Safe Handling and Operations
  • Designated Area: Conduct all work with this compound in a designated area within a chemical fume hood.

  • Minimize Quantities: Use the smallest feasible quantity of the compound for the experiment.

  • Avoid Ignition Sources: Keep the work area free of open flames, hot plates, and other potential ignition sources, especially when working with flammable solvents.

  • Spill Preparedness: Have a spill kit readily available that is appropriate for the chemicals being used. The kit should include absorbent materials, waste bags, and the necessary PPE for cleanup.

Decontamination and Disposal

Proper disposal is crucial to protect both laboratory personnel and the environment.

  • Waste Segregation: All materials contaminated with this compound, including gloves, pipette tips, and absorbent paper, must be treated as hazardous waste.

  • Liquid Waste:

    • Collect all liquid waste containing the compound in a clearly labeled, sealed, and chemically compatible container.

    • Do not mix with incompatible waste streams.

  • Solid Waste:

    • Collect contaminated solid waste in a designated, lined hazardous waste container.

  • Glassware Decontamination:

    • Rinse contaminated glassware with a suitable organic solvent (e.g., acetone or ethanol).

    • Collect the initial rinsate as hazardous liquid waste.

    • Subsequent washes with soap and water may be permissible for drain disposal, but always consult with your institution's Environmental Health and Safety (EHS) office.

  • Disposal Arrangement: Contact your institution's EHS office to arrange for the pickup and proper disposal of all hazardous waste. Do not dispose of this compound or its waste down the drain or in the regular trash.

Visualizing the PPE Decision-Making Process

To aid in the selection of appropriate PPE, the following flowchart illustrates the key decision points based on the nature of the experimental procedure.

PPE_Decision_Flowchart PPE Selection for this compound Handling start Start: Handling This compound fume_hood Is work performed in a certified chemical fume hood? start->fume_hood spill_risk Is there a significant splash or spill risk? fume_hood->spill_risk Yes stop Do Not Proceed Without Proper Engineering Controls fume_hood->stop No base_ppe Minimum PPE: - Nitrile Gloves (single pair) - Chemical Splash Goggles - Flame-Resistant Lab Coat - Long Pants & Closed-Toe Shoes spill_risk->base_ppe No enhanced_ppe Enhanced PPE: - Double Nitrile Gloves - Goggles + Face Shield - Chemically Resistant Apron spill_risk->enhanced_ppe Yes aerosol_risk Is there a risk of aerosol or dust generation? aerosol_risk->base_ppe No, to base aerosol_risk->enhanced_ppe No, to enhanced respiratory_ppe Add Respiratory Protection: - N95 (for dusts) - APR with OV Cartridge (for vapors) - PAPR/SAR (for high/unknown conc.) aerosol_risk->respiratory_ppe Yes base_ppe->aerosol_risk enhanced_ppe->aerosol_risk

Caption: PPE Selection Flowchart for this compound.

Summary of PPE Recommendations

Protection TypeMinimum RequirementEnhanced Protection (for higher risk procedures)
Hand Single pair of nitrile gloves (min. 4-5 mil)Double pair of nitrile gloves
Eye/Face Chemical splash gogglesChemical splash goggles and a full-face shield
Body Flame-resistant lab coat, long pants, closed-toe shoesChemically resistant apron over lab coat
Respiratory Work in a chemical fume hoodNIOSH-approved respirator (N95, APR, or PAPR as needed)

By adhering to these guidelines, researchers can confidently and safely work with this compound, harnessing its potential for scientific advancement while prioritizing personal and environmental safety. Always remember to consult your institution's specific safety protocols and the Safety Data Sheet (SDS) for any chemical before beginning work.

References

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]

  • Lumen Learning. (n.d.). Stability of Conjugated Dienes MO Theory. MCC Organic Chemistry. Retrieved from [Link]

  • U.S. Department of Labor. (n.d.). Appendix E - OSHA Respirator Requirements for Selected Chemicals. Occupational Safety and Health Administration. Retrieved from [Link]

  • The National Institute for Occupational Safety and Health (NIOSH). (n.d.). OSHA Respirator Requirements for Selected Chemicals. Centers for Disease Control and Prevention. Retrieved from [Link]

  • The Ohio State University. (2015, November 12). Respiratory Protection. Ohioline. Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.